Poloxalene
Description
Propriétés
IUPAC Name |
2-methyloxirane;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRUAULSDPKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |
| Record name | Ethylene oxide-propylene oxide triblock copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide diblock copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poloxalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in cold water | |
| Record name | Poloxamer 188 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Liquid | |
CAS No. |
53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |
| Record name | Thanol E 4003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poloxamer 407 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxamer 188 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11451 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLOXALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Poloxalene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxalene is a nonionic block copolymer surfactant belonging to the poloxamer family. It is synthesized from sequential polymerization of propylene oxide and ethylene oxide, resulting in a triblock structure of poly(ethylene oxide) - poly(propylene oxide) - poly(ethylene oxide) (PEO-PPO-PEO). This amphiphilic nature, with a hydrophobic PPO core and hydrophilic PEO chains, allows it to effectively reduce surface tension, making it a valuable compound in various applications, most notably in veterinary medicine as an anti-bloating agent for cattle. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological effects of this compound.
Chemical Structure and Identification
This compound is a synthetic polymer and does not have a single, discrete chemical structure. Instead, it is a mixture of polymers with a distribution of molecular weights. The general structure consists of a central chain of hydrophobic polyoxypropylene (PPO) flanked by two chains of hydrophilic polyoxyethylene (PEO).
Synonyms: Bloat Guard, Pluronic F-68, Poloxamer 188 CAS Number: 9003-11-6
Caption: General chemical structure of this compound.
Physicochemical Properties
This compound is typically a clear, syrupy liquid or a cloudy paste. As a polymer mixture, its physical properties are often expressed as ranges or averages.
| Property | Value | Source(s) |
| Molecular Weight Range | 2,850 - 3,150 Da | |
| Appearance | Clear, syrupy liquid or cloudy paste | |
| Solubility | Soluble in cold water | |
| Hydroxyl Number | 35.7 - 39.4 mg KOH/g | |
| Cloud Point (10% solution) | 42 - 46 °C | |
| Viscosity (of liquid feed supplement) | Must be no less than 275 cps | |
| Melting Point | Not well-defined for the polymer mixture | N/A |
| Boiling Point | Not well-defined for the polymer mixture | N/A |
| Density | Not consistently reported | N/A |
| Refractive Index | Not consistently reported | N/A |
| Surface Tension | Acts as a surfactant, reduces surface tension |
Synthesis
This compound is synthesized via a living anionic ring-opening polymerization of propylene oxide and ethylene oxide. The process typically involves the sequential addition of the monomers to an initiator in a controlled manner.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of PEO-PPO-PEO Block Copolymers
While a specific protocol for this compound is proprietary, a general procedure for the synthesis of PEO-PPO-PEO block copolymers via anionic ring-opening polymerization is as follows. This is an illustrative protocol and would require optimization for specific molecular weights and block lengths.
-
Initiator Preparation: A suitable initiator, such as a potassium alkoxide, is prepared in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). The concentration of the initiator will determine the final molecular weight of the polymer.
-
Propylene Oxide Polymerization: Propylene oxide is slowly added to the initiator solution at a controlled temperature. The anionic polymerization is allowed to proceed until all the propylene oxide has been consumed, forming the central PPO block.
-
Ethylene Oxide Polymerization: Ethylene oxide is then introduced into the reaction mixture. The living PPO chains initiate the polymerization of ethylene oxide, forming the hydrophilic PEO blocks on either end of the PPO chain.
-
Termination: The polymerization is terminated by the addition of a protic agent, such as a dilute acid, which protonates the alkoxide chain ends.
-
Purification: The resulting this compound polymer is then purified to remove any unreacted monomers, initiator residues, and byproducts. This may involve precipitation, dialysis, or other chromatographic techniques.
Biological and Pharmacological Properties
Mechanism of Action in Bloat Prevention
The primary and most well-documented application of this compound is in the prevention and treatment of frothy bloat in ruminants. Bloat is a condition where fermentation gases become trapped in a stable foam within the rumen, preventing their release. This compound, as a non-ionic surfactant, acts by reducing the surface tension of the liquid in the rumen. This destabilizes the foam, allowing the small gas bubbles to coalesce and be expelled through eructation.
An In-depth Technical Guide to the Synthesis and Polymerization of Poloxalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poloxalene, a nonionic triblock copolymer, has garnered significant attention in the pharmaceutical and veterinary fields for its surfactant properties. This technical guide provides a comprehensive overview of the synthesis and polymerization of this compound, also known commercially as Pluronics® or poloxamers. The document details the underlying chemical principles, experimental protocols, and methods for purification and characterization. Quantitative data on the relationship between monomer composition and polymer properties are presented in tabular format for clarity. Furthermore, this guide includes detailed diagrams of the synthesis pathway and a general experimental workflow, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the manufacturing process.
Introduction
This compound is a synthetic block copolymer consisting of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO). This A-B-A type triblock structure imparts amphiphilic properties to the molecule, enabling its function as a non-ionic surfactant in various applications, including as an anti-bloat agent in cattle and as an excipient in drug delivery systems.[1][2][3] The synthesis of this compound is a controlled process of anionic ring-opening polymerization, which allows for the precise control of the molecular weight and the ratio of the hydrophobic to hydrophilic blocks, thereby tailoring the physicochemical properties of the final product.[4][5]
Synthesis of this compound: Chemical Principles
The synthesis of this compound is a sequential, living anionic polymerization process. It begins with the ring-opening polymerization of propylene oxide (PO), followed by the addition of ethylene oxide (EO) to the ends of the growing polymer chain.
Initiation: The polymerization is typically initiated by a diol, most commonly propylene glycol, in the presence of a strong base as a catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5] The catalyst deprotonates the hydroxyl groups of the propylene glycol to form a di-alkoxide initiator.
Propagation Step 1 (Propoxylation): Propylene oxide monomers are sequentially added to the initiator. The alkoxide attacks the less sterically hindered carbon of the epoxide ring, leading to its opening and the formation of a new alkoxide at the end of the growing chain. This process continues until the desired molecular weight of the hydrophobic PPO block is achieved.[4][6]
Propagation Step 2 (Ethoxylation): Following the consumption of the propylene oxide, ethylene oxide is introduced into the reaction mixture. The living polyoxypropylene chains, which are still active alkoxides, then initiate the ring-opening polymerization of ethylene oxide. This results in the growth of hydrophilic PEO blocks on both ends of the central PPO chain.[7]
Termination: The polymerization is terminated by neutralizing the alkaline catalyst with an acid, such as phosphoric acid or by bubbling carbon dioxide through the mixture.[8] This step protonates the alkoxide end-groups, resulting in a stable triblock copolymer with terminal hydroxyl groups.
Quantitative Data
The properties of this compound are highly dependent on the molecular weight of the PPO and PEO blocks and their relative ratio. These parameters can be controlled by adjusting the molar ratio of the monomers to the initiator.[9]
| Poloxamer (Pluronic®) | Average Molar Mass of PPO core ( g/mol ) | PEO Content (%) | Average Molecular Weight ( g/mol ) | Physical Form |
| P188 (F68) | 1800 | 80 | 8400 | Solid Flake |
| P237 (F87) | 2300 | 70 | 7700 | Solid |
| P338 (F108) | 3300 | 80 | 14600 | Solid |
| P407 (F127) | 4000 | 70 | 12600 | Solid Flake |
Table 1: Physicochemical Properties of Common Poloxamers. The nomenclature of poloxamers provides information about their structure. For "P" followed by three digits, the first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 gives the percentage of PEO content.[3]
| Property | Effect of Increasing PPO/PEO Ratio |
| Hydrophobicity | Increases |
| Critical Micelle Concentration (CMC) | Decreases |
| Cloud Point | Decreases |
| Gelation Temperature | Decreases (at a given concentration) |
Table 2: Influence of the PPO/PEO Ratio on the Physicochemical Properties of Poloxamers. A higher ratio of the hydrophobic PPO block to the hydrophilic PEO blocks significantly alters the surfactant properties of the copolymer.[9]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis, purification, and characterization of this compound.
Synthesis of this compound (Laboratory Scale)
Materials:
-
Propylene glycol (initiator)
-
Propylene oxide (monomer)
-
Ethylene oxide (monomer)
-
Potassium hydroxide (catalyst)
-
Toluene (solvent, anhydrous)
-
Nitrogen gas (inert atmosphere)
-
Hydrochloric acid or Phosphoric acid (for neutralization)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet
-
Syringe pump for monomer addition
-
Temperature and pressure control system
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to create an inert atmosphere.
-
Initiator and Catalyst Charging: Propylene glycol and a catalytic amount of potassium hydroxide (e.g., 0.1-0.5% by weight of the final polymer) are charged into the reactor containing anhydrous toluene.
-
Azeotropic Dehydration: The mixture is heated to reflux (approximately 110-120 °C) to remove any traces of water azeotropically.
-
Propoxylation: After cooling the reactor to the desired reaction temperature (typically 100-130 °C), propylene oxide is fed into the reactor at a controlled rate using a syringe pump. The reaction is exothermic and the temperature should be carefully monitored and controlled. The pressure will increase during monomer addition. The reaction is allowed to proceed until the desired molecular weight of the PPO block is achieved, which can be monitored by the decrease in pressure.
-
Ethoxylation: Once the propoxylation is complete (indicated by a stable pressure), the reactor is typically purged with nitrogen to remove any unreacted propylene oxide. Ethylene oxide is then introduced into the reactor at a similar temperature and pressure. The ethoxylation is continued until the desired length of the PEO blocks is reached.
-
Termination and Neutralization: After the polymerization is complete, the reactor is cooled down. The catalyst is neutralized by the addition of an acid (e.g., HCl or H3PO4) until a neutral pH is achieved.
Purification of this compound
The crude this compound contains residual catalyst, unreacted monomers, and low molecular weight oligomers.
Procedure:
-
Catalyst Removal: The neutralized catalyst salts are typically insoluble in the polymer and can be removed by filtration. For more rigorous purification, adsorbents such as synthetic magnesium silicate or activated carbon can be used.[8][10] The polymer is dissolved in a suitable solvent (e.g., toluene), the adsorbent is added, and the mixture is stirred for several hours before filtration. Alternatively, the crude polymer can be passed through a column packed with a cation exchange resin.[2]
-
Removal of Unreacted Monomers and Solvents: The filtrate is then subjected to vacuum stripping at an elevated temperature (e.g., 80-120 °C) to remove the solvent and any unreacted volatile monomers.[11]
-
Precipitation (Optional): For higher purity, the polymer can be dissolved in a good solvent (e.g., dichloromethane) and then precipitated by adding a non-solvent (e.g., diethyl ether). This process helps to remove low molecular weight oligomers.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the chemical composition (PPO/PEO ratio) and confirm the block copolymer structure.
-
Method: 1H NMR spectroscopy is used. The integral of the methyl protons of the PPO block (at ~1.1 ppm) is compared to the integral of the methylene and methine protons of the PEO and PPO backbones (at ~3.4-3.7 ppm).[12]
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.
-
Method: The polymer is dissolved in a suitable mobile phase (e.g., tetrahydrofuran) and passed through a GPC/SEC column. The retention time is compared to that of known molecular weight standards (e.g., polyethylene glycol standards) to determine the molecular weight distribution.[13]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the characteristic functional groups of the polyether backbone.
-
Method: The FTIR spectrum will show a strong C-O-C stretching band around 1100 cm-1, characteristic of the ether linkages in the polymer backbone.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the production of this compound.
Caption: Chemical synthesis pathway of this compound via anionic ring-opening polymerization.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound via anionic ring-opening polymerization is a versatile and well-established method that allows for the production of block copolymers with tailored properties. By carefully controlling the reaction conditions, including monomer-to-initiator ratio, temperature, and catalyst concentration, researchers can fine-tune the molecular weight and hydrophile-lipophile balance to suit specific applications in drug delivery and other biomedical fields. The purification and characterization techniques outlined in this guide are essential for ensuring the quality and consistency of the final product. The provided diagrams offer a clear visual representation of the synthesis process, from the initial chemical reactions to the final analytical validation.
References
- 1. Quantitation of poloxamers in pharmaceutical formulations using size exclusion chromatography and colorimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5254227A - Process for removing catalyst impurities from polyols - Google Patents [patents.google.com]
- 3. Poloxamer - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 7. US7866203B2 - Method for the quantitative determination of poloxamers - Google Patents [patents.google.com]
- 8. CA1102793A - Process for the removal of catalyst from polyether polyol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. US11180610B2 - Method for purifying poloxamers - Google Patents [patents.google.com]
- 11. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. agilent.com [agilent.com]
Poloxalene as a Non-Ionic Surfactant in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poloxalene, a non-ionic triblock copolymer surfactant, has garnered significant attention in various research fields for its versatile properties. Comprised of a central hydrophobic polyoxypropylene (POP) block flanked by two hydrophilic polyoxyethylene (POE) blocks, its amphiphilic nature drives its utility in a wide array of applications, from veterinary medicine to advanced drug delivery systems. This technical guide provides an in-depth overview of this compound's core properties, its applications in research, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this polymer in their work.
Introduction to this compound
This compound is a synthetic block copolymer belonging to the Poloxamer family. It is primarily composed of ethylene oxide and propylene oxide.[1] Its structure, characterized by a hydrophobic core and hydrophilic side chains, allows it to function as a potent non-ionic surfactant.[1] This amphiphilic nature enables this compound to reduce surface tension and form micelles in aqueous solutions, properties that are central to its diverse applications.
Historically, this compound has been widely recognized in veterinary medicine for its efficacy in preventing and treating frothy bloat in cattle.[2][3] By lowering the surface tension of the rumen fluid, it destabilizes the foam responsible for this life-threatening condition.[4] Beyond this established use, the unique physicochemical properties of this compound have made it a valuable tool in various research domains, including:
-
Drug Delivery and Formulation: Improving the solubility and bioavailability of poorly water-soluble drugs through micellar encapsulation.[1] It also acts as a stabilizer in topical formulations.[1]
-
Cell Culture and Biotechnology: Preventing cell aggregation and attachment in suspension cultures and aiding in the extraction of biomolecules.[1]
-
Nanotechnology: Serving as a stabilizing agent for nanoparticles intended for targeted drug delivery.[1]
Physicochemical Properties of this compound
The functionality of this compound as a surfactant is defined by several key quantitative parameters. These properties are critical for predicting its behavior in different formulations and experimental conditions. The following tables summarize the key physicochemical properties of Poloxamer 188, a common grade of this compound used in research.
| Property | Value | Description | Reference |
| Molecular Weight | ~8400 g/mol | The average molecular weight of the polymer chain. | [1][4] |
| Composition | Polyoxyethylene (PEO) - Polyoxypropylene (PPO) - Polyoxyethylene (PEO) | A triblock copolymer structure. | [4][5] |
| Appearance | Solid | Typically supplied as a white, waxy solid. | [6] |
| Parameter | Value | Method of Determination | Significance in Research | Reference |
| Critical Micelle Concentration (CMC) | 0.1% w/v | Dye Solubilization Method | The concentration at which this compound monomers self-assemble into micelles, crucial for drug encapsulation. | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | >24 | Griffin's Method | A measure of the degree of hydrophilicity or lipophilicity, indicating its suitability as an O/W emulsifier and solubilizer. | [6] |
| Cloud Point | >100 °C | Visual or Spectrophotometric | The temperature at which the surfactant solution becomes cloudy, indicating a phase separation. A high cloud point suggests stability over a wide temperature range. | [6] |
Key Research Applications and Mechanisms of Action
Drug Delivery: Enhancing Bioavailability
A primary application of this compound in pharmaceutical research is to enhance the oral bioavailability of poorly water-soluble drugs.[1][7] This is achieved through the formation of micelles, which are nano-sized spherical structures with a hydrophobic core and a hydrophilic shell.
Mechanism of Action:
-
Micellar Encapsulation: Above its Critical Micelle Concentration (CMC), this compound monomers self-assemble into micelles. Hydrophobic drug molecules partition into the hydrophobic core of these micelles, effectively being encapsulated.[1]
-
Increased Solubility: This encapsulation process increases the apparent solubility of the hydrophobic drug in aqueous environments, such as the gastrointestinal tract.[1]
-
Enhanced Absorption: The drug-loaded micelles can then transport the drug to the intestinal wall, facilitating its absorption into the bloodstream.
References
- 1. researchgate.net [researchgate.net]
- 2. Poloxamer 188 (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Poloxamer 188 - 1 KG サイズ [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
physical and chemical properties of Poloxalene copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxalene is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (POP) flanked by two hydrophilic chains of polyoxyethylene (POE). This amphiphilic structure imparts surfactant properties to the molecule, making it valuable in a range of applications, from veterinary medicine to drug delivery. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a summary of its key applications.
Chemical Structure and Synthesis
This compound is synthesized through the sequential polymerization of propylene oxide and ethylene oxide. The hydrophobic polyoxypropylene block is formed first, followed by the addition of ethylene oxide to create the hydrophilic polyoxyethylene blocks. The lengths of these blocks can be varied to produce a range of copolymers with different properties.
General Synthesis Workflow
The synthesis of this compound copolymers is typically carried out via anionic ring-opening polymerization.
Caption: General workflow for the synthesis of this compound copolymers.
Physical and Chemical Properties
The physical and chemical properties of this compound are largely dictated by the relative lengths of the hydrophobic polyoxypropylene and hydrophilic polyoxyethylene blocks. These properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 9003-11-6 | |
| Molecular Formula | (C₃H₆O)n(C₂H₄O)m | |
| Appearance | Liquid, cloudy paste, or hazy viscous liquid | |
| Synonyms | Poloxamer, Polyethylene-polypropylene glycol |
Physicochemical Properties
| Property | Value Range | Reference |
| Molecular Weight | 2,850 - 3,150 g/mol | |
| Hydroxyl Number | 35.7 - 39.4 | |
| Cloud Point (10% solution) | 42 - 46 °C |
Key Performance Characteristics
Surfactant Activity and Micelle Formation
As a non-ionic surfactant, this compound reduces the surface tension of aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic corona, enabling them to encapsulate hydrophobic molecules in aqueous environments. This property is crucial for its applications in drug delivery and as an emulsifier.
Interaction with Biological Membranes
This compound's surfactant nature allows it to interact with biological membranes, which can lead to alterations in membrane stability and function. This interaction is fundamental to its mechanism of action in various applications.
Experimental Protocols
Determination of Molecular Weight and Molecular Weight Distribution
Methodology: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is a widely used technique to determine the molecular weight distribution of polymers.
Protocol:
-
Sample Preparation: Dissolve a known concentration of the this compound copolymer in a suitable solvent (e.g., tetrahydrofuran).
-
Instrumentation: Utilize a GPC/SEC system equipped with a refractive index (RI) detector.
-
Column: Select a column with a pore size appropriate for the expected molecular weight range of the this compound.
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or polyethylene glycol).
-
Analysis: Inject the this compound sample into the GPC/SEC system. The polymer molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.
-
Data Interpretation: The RI detector measures the concentration of the eluting polymer. The molecular weight distribution is determined by comparing the elution profile of the sample to the calibration curve.
Caption: Workflow for determining molecular weight distribution using GPC/SEC.
Determination of Critical Micelle Concentration (CMC)
Methodology: Fluorescence Quenching
This method utilizes a fluorescent probe that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of the micelles.
Protocol:
-
Reagents: Prepare a stock solution of a fluorescent probe (e.g., pyrene) and a series of this compound solutions of varying concentrations in deionized water.
-
Sample Preparation: Add a small aliquot of the fluorescent probe stock solution to each this compound solution, ensuring the final probe concentration is low and constant across all samples.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment.
-
Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of the probe into the nonpolar micellar core.
Measurement of Surface Tension
Methodology: Du Noüy Ring Method
This is a classical method for measuring the surface tension of a liquid.
Protocol:
-
Instrumentation: Use a tensiometer equipped with a platinum-iridium ring.
-
Sample Preparation: Prepare aqueous solutions of this compound at various concentrations.
-
Measurement:
-
Immerse the clean ring into the this compound solution.
-
Slowly raise the ring through the liquid-air interface.
-
The force required to pull the ring from the surface is measured just before the liquid film breaks.
-
-
Calculation: The surface tension is calculated from the measured force and the dimensions of the ring.
-
Data Analysis: Plot the surface tension as a function of this compound concentration. The concentration at which the surface tension plateaus is indicative of the CMC.
Applications
Veterinary Medicine: Treatment of Bloat in Cattle
This compound is widely used as an anti-foaming agent to treat frothy bloat in cattle. Frothy bloat occurs when fermentation gases in the rumen get trapped in a stable foam, preventing the animal from expelling them.
Mechanism of Action:
This compound's surfactant properties reduce the surface tension of the liquid in the rumen, which destabilizes the foam bubbles. The hydrophobic polyoxypropylene core of the this compound molecule adsorbs to the gas-liquid interface of the bubbles, while the hydrophilic polyoxyethylene chains interact with the surrounding aqueous environment. This disrupts the cohesive forces holding the foam together, causing the bubbles to coalesce and the foam to break down, allowing the trapped gas to be released.
Caption: Simplified signaling pathway of this compound in treating cattle bloat.
Drug Delivery
The ability of this compound to form micelles makes it an attractive vehicle for the delivery of poorly water-soluble drugs. The hydrophobic drug can be encapsulated within the core of the micelle, increasing its solubility and bioavailability.
Cell Culture
In cell culture, this compound can be used to prevent cell attachment and aggregation, allowing for the growth of cells in suspension. It can also be employed in the extraction of proteins and other biomolecules from cells.
Safety and Biocompatibility
This compound is generally considered to be of low toxicity and is well-tolerated. It has been approved for use in animals by regulatory agencies. However, as with any substance, excessive intake can lead to adverse effects.
Conclusion
This compound copolymers are versatile non-ionic surfactants with a well-established safety profile. Their unique physical and chemical properties, driven by their amphiphilic block structure, enable a wide range of applications, particularly in veterinary medicine and pharmaceutics. The experimental protocols detailed in this guide provide a framework for the characterization of these important polymers, facilitating their further development and application in scientific research and drug development.
An In-depth Technical Guide to the Molecular Weight of Poloxalene and Its Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Poloxalene, a nonionic triblock copolymer, with a specific focus on the pivotal role its molecular weight plays in its diverse applications. Also known by its synonyms Poloxamer 184 and Pluronic® L64, this polymer's unique physicochemical properties, dictated by its structure and size, have established its importance in fields ranging from veterinary medicine to advanced pharmaceutical drug delivery systems.
Physicochemical and Structural Properties
This compound is a synthetic copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO). This PEO-PPO-PEO structure imparts an amphiphilic character, making it surface-active. The specific grade designated as this compound (Poloxamer 184) has an average molecular weight of approximately 2900 g/mol .[1][2][3]
The nomenclature of poloxamers, such as Poloxamer 184, provides insight into their structure. The "18" indicates that the PPO core has an approximate molecular mass of 1800 g/mol , while the final "4" signifies that the PEO portion constitutes 40% of the total molecular weight.
Quantitative Data Summary
The key properties of this compound (Poloxamer 184 / Pluronic® L64) are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Average Molecular Weight | ~2900 g/mol | [1][2] |
| Synonyms | Poloxamer 184, Pluronic® L64, PEG-PPG-PEG | [1][2] |
| CAS Number | 9003-11-6 | [4] |
| Molecular Formula | HO(C₂H₄O)ₐ(C₃H₆O)ₑ(C₂H₄O)ₐH | [1][5] |
| Repeating Unit Formula | (C₃H₆O·C₂H₄O)x | [6] |
| Structural Composition | PEO₁₃PPO₃₀PEO₁₃ | [1] |
| Polyethylene Glycol (PEG) Content | 40% by weight | [1][7] |
| Physical Form | Viscous Liquid | [1] |
| Cloud Point (1% aq. solution) | 58 °C | [1][8] |
| Surface Tension (0.1% aq. solution) | 43 dyn/cm at 25°C | [1][8] |
The Significance of Molecular Weight in Core Applications
The molecular weight of this compound is not merely a physical descriptor but a critical determinant of its function. It directly influences its surfactant properties, aggregation behavior, and interactions with biological systems.
Veterinary Medicine: Treatment of Frothy Bloat
In veterinary medicine, this compound is the active ingredient in antifoaming agents used to treat frothy bloat (ruminal tympany) in cattle.[4][9] This life-threatening condition occurs when fermentation gases become trapped in a stable foam within the rumen, preventing eructation (belching).[10][11]
The significance of this compound's molecular weight and structure lies in its efficacy as a surface-active agent. Its size and amphiphilic nature allow it to effectively penetrate the liquid-gas interface of the foam bubbles. The hydrophobic PPO core adsorbs onto the bubble surface, while the hydrophilic PEO chains interact with the surrounding aqueous fluid.[12] This action disrupts the cohesive forces stabilizing the foam, lowering the surface tension and causing the small, stable bubbles to coalesce into larger, unstable ones that can be readily expelled by the animal.[4][10][13]
Drug Delivery and Pharmaceutical Formulations
Poloxamers are widely investigated as excipients in pharmaceutical formulations due to their low toxicity and unique solution properties, which are intrinsically linked to their molecular weight and PEO/PPO ratio.[14][15]
-
Micellization and Solubilization: Above a specific concentration, known as the Critical Micelle Concentration (CMC), this compound molecules self-assemble in aqueous solutions to form micelles.[16] These structures have a hydrophobic PPO core and a hydrophilic PEO corona. The size and stability of these micelles are governed by the polymer's molecular weight. This micellization is crucial for solubilizing poorly water-soluble drugs, effectively encapsulating them within the hydrophobic core, thereby enhancing their bioavailability.[15]
-
Thermoreversible Gelation: Concentrated aqueous solutions of certain poloxamers exhibit thermoreversible gelation, transitioning from a low-viscosity liquid at cool temperatures to a semi-solid gel at physiological temperatures.[14][15] While Poloxamer 184 itself is a liquid, its molecular weight and composition are representative of the broader class of poloxamers where this property is paramount. The gelation phenomenon is driven by the temperature-dependent hydration of the polymer blocks. This property is exploited for creating injectable drug depots that provide sustained release of therapeutics.[17] The molecular weight of the poloxamer is a key parameter that dictates the concentration required for gel formation and the gelation temperature.[14]
Key Experimental Protocols
Accurate characterization of this compound's molecular weight and its aggregation behavior is essential for quality control and formulation development. Detailed below are standard methodologies for these determinations.
Protocol for Molecular Weight Determination via Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.[18][19] The technique separates molecules based on their hydrodynamic volume in solution.
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.
Materials and Equipment:
-
GPC/SEC system with a pump, injector, column oven, and a Refractive Index (RI) detector.[20]
-
SEC column suitable for the molecular weight range of this compound (e.g., TSKgel or PL-aquagel-OH series).[21]
-
Mobile Phase (Eluent): A suitable solvent that fully dissolves the polymer, such as Dimethylformamide (DMF) or a buffered aqueous solution (e.g., sodium chloride in methanol/water).[18][21]
-
This compound sample.
-
Narrow polydispersity polymer standards for calibration (e.g., Polyethylene oxide standards).[18]
-
Class A volumetric flasks and pipettes.
Methodology:
-
Eluent Preparation: Prepare the mobile phase and degas it thoroughly to prevent bubble formation in the system.
-
Standard Preparation: Accurately weigh and dissolve a series of at least five polymer standards of known molecular weight in the mobile phase to create solutions of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Ensure complete dissolution.
-
System Equilibration: Set up the GPC system with the appropriate column and RI detector. Purge the system and allow the mobile phase to run until a stable baseline is achieved. An elevated column temperature (e.g., 40-60°C) may be used to reduce solvent viscosity and improve resolution, especially with DMF.[18]
-
Calibration: Inject the standard solutions one by one, starting from the lowest molecular weight. Record the retention time for the peak maximum of each standard.
-
Calibration Curve Construction: Plot the logarithm of the molecular weight (log M) of the standards against their corresponding peak retention times. This creates the calibration curve for the system.[22]
-
Sample Analysis: Inject the prepared this compound sample and record the resulting chromatogram.
-
Data Analysis: Using the GPC software, integrate the area under the this compound peak. The software uses the calibration curve to calculate the average molecular weight (Mn, Mw) and the PDI (Mw/Mn) for the sample.[20]
Protocol for Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant. The surface tension method is a classic and reliable technique for its determination.[23][24]
Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.
Materials and Equipment:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method).
-
High-precision analytical balance.
-
This compound sample.
-
Deionized or distilled water.
-
A series of clean glass beakers and volumetric flasks.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in water, well above the expected CMC.
-
Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. The concentrations should be spaced logarithmically.
-
Temperature Control: Ensure all measurements are performed at a constant, recorded temperature, as CMC is temperature-dependent.
-
Surface Tension Measurement:
-
Begin by measuring the surface tension of the pure solvent (water).
-
Proceed to measure the surface tension of each prepared this compound solution, starting from the most dilute and moving to the most concentrated.
-
Ensure the tensiometer ring or plate is thoroughly cleaned and dried between each measurement to avoid cross-contamination.
-
-
Data Plotting: Plot the measured surface tension (γ, on the y-axis) as a function of the logarithm of the this compound concentration (log C, on the x-axis).[23]
-
CMC Determination: The resulting graph will typically show two distinct linear regions.
-
At low concentrations (below the CMC), the surface tension decreases sharply as the concentration increases because the surfactant monomers populate the air-water interface.
-
At high concentrations (above the CMC), the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution. This results in the surface tension remaining relatively constant or decreasing at a much slower rate.[25]
-
-
Analysis: The CMC is determined from the intersection point of the two lines fitted to these distinct regions of the graph.[23] This inflection point marks the concentration at which micelle formation begins.
Conclusion
The molecular weight of this compound, approximately 2900 g/mol , is a cornerstone of its functionality. This specific size, in conjunction with its triblock PEO-PPO-PEO architecture, defines its amphiphilic properties. These properties are directly responsible for its efficacy as a life-saving anti-foaming agent in veterinary medicine and its versatile role as a solubilizer, emulsifier, and potential drug delivery vehicle in the pharmaceutical industry. A thorough understanding and precise measurement of its molecular weight and resultant properties, such as the CMC, are therefore indispensable for its effective application and for the development of new, advanced formulations.
References
- 1. nano-cats.com [nano-cats.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advance-scientific.com [advance-scientific.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. basf.com [basf.com]
- 8. پلورونیک 435449 Pluronic® L-64 - مانا شیمی [manashimi.com]
- 9. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 10. Sweetlix - Be prepared for bloat [sweetlix.com]
- 11. iowabeefcenter.org [iowabeefcenter.org]
- 12. Buy this compound | 9003-11-6 [smolecule.com]
- 13. ams.usda.gov [ams.usda.gov]
- 14. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Poloxamer-Based Scaffolds for Tissue Engineering Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. US7866203B2 - Method for the quantitative determination of poloxamers - Google Patents [patents.google.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 24. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width [mdpi.com]
- 25. justagriculture.in [justagriculture.in]
From Pasture to Pharmacy: The Historical Development of Poloxalene for Veterinary Use
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ruminal tympany, commonly known as bloat, has long been a significant cause of morbidity and mortality in cattle, posing a substantial economic threat to the livestock industry. The condition, characterized by the excessive accumulation of fermentation gases in the rumen, can lead to rapid and severe distention, cardiorespiratory compromise, and death. The development of effective anti-bloat agents has therefore been a critical area of veterinary research. This technical guide provides an in-depth review of the historical development of Poloxalene, a non-ionic surfactant that revolutionized the prevention and treatment of frothy bloat in cattle.
The Genesis of a Solution: Discovery and Early Research
The pioneering work on this compound emerged from Kansas State University in the 1960s, led by Professor Erle E. Bartley. Recognizing the need for a safe and effective agent to combat the stable foam responsible for frothy bloat, Bartley and his team investigated the potential of various surfactants. Their research culminated in the identification of this compound, a polyoxypropylene-polyoxyethylene block polymer, as a promising candidate.
Initial in vitro studies demonstrated this compound's ability to reduce the surface tension of rumen contents, effectively breaking down the stable foam. This success in the laboratory prompted a series of pivotal in vivo trials to evaluate its efficacy and safety in cattle.
Core Experimental Data
The foundational research on this compound's efficacy was built on a series of well-designed experiments. The following tables summarize the key quantitative data from these early studies, providing a clear comparison of the treatment's effectiveness under various conditions.
| Table 1: Efficacy of this compound in Preventing Legume Bloat (Adapted from Bartley, 1965) | |
| Treatment Group | Number of Animals |
| Control (No this compound) | 10 |
| This compound (10g/day) | 10 |
| This compound (20g/day) | 10 |
| Table 2: Therapeutic Efficacy of this compound in Cattle with Acute Alfalfa Bloat (Adapted from Bartley et al., 1967) | |
| Treatment | Number of Animals |
| This compound Drench (25g) | 15 |
| Untreated Control | 5 |
| Table 3: Effect of this compound on Milk Production in Lactating Dairy Cows (Adapted from a 1967 study) | |
| Parameter | Control Group |
| Average Daily Milk Yield (kg) | 25.2 |
| Milk Fat Percentage | 3.8% |
| Milk Protein Percentage | 3.2% |
Key Experimental Protocols
The following sections detail the methodologies employed in the seminal studies that established the efficacy and safety of this compound.
Experiment 1: Prevention of Legume Bloat (Bartley, 1965)
-
Objective: To evaluate the prophylactic efficacy of this compound in preventing legume-induced bloat in cattle.
-
Animals: 30 rumen-fistulated steers of mixed breeding, weighing approximately 250 kg.
-
Housing and Diet: Animals were housed in individual stanchions and fed a basal ration of alfalfa hay. For the experimental challenge, fresh, pre-bloom alfalfa was harvested daily and fed ad libitum.
-
Experimental Design: A crossover design was utilized. The steers were randomly allocated to three treatment groups: control (no this compound), 10g this compound per day, and 20g this compound per day. The treatment was administered directly into the rumen via the fistula in a gelatin capsule. Each treatment period lasted for 14 days, followed by a 7-day washout period before crossing over to the next treatment.
-
Data Collection: Bloat was visually scored twice daily (morning and afternoon) by two independent observers using a 0 to 5 scale (0 = no bloat, 5 = severe, life-threatening bloat). Rumen fluid samples were collected to measure surface tension.
-
Statistical Analysis: The bloat scores were analyzed using analysis of variance (ANOVA) appropriate for a crossover design.
Experiment 2: Treatment of Acute Alfalfa Bloat (Bartley et al., 1967)
-
Objective: To assess the therapeutic efficacy of a this compound drench in cattle with naturally occurring acute alfalfa bloat.
-
Animals: 20 mature beef cows exhibiting moderate to severe bloat after grazing on a high-alfalfa pasture.
-
Procedure: Upon identification of a bloated animal, a baseline bloat score was assigned. Fifteen randomly selected cows were administered a drench containing 25g of this compound in 500 mL of water. Five cows were left as an untreated control group for observation.
-
Data Collection: The time to visible reduction in rumen distention and the time to complete recovery (return to normal grazing behavior and absence of clinical signs) were recorded.
-
Outcome Measures: The primary outcome was the number of animals that recovered in each group and the time to recovery.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in this compound's action and the experimental designs, the following diagrams are provided.
Conclusion
The development of this compound marked a significant milestone in veterinary medicine and animal husbandry. The meticulous research conducted by Dr. Bartley and his colleagues provided a scientifically robust foundation for its use as a safe and effective agent for the prevention and treatment of frothy bloat in cattle. The experimental data and protocols outlined in this guide highlight the rigorous approach taken in its development and continue to serve as a valuable reference for researchers and drug development professionals in the field of veterinary science.
Poloxalene (CAS Number 9003-11-6): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poloxalene, a non-ionic block copolymer with the CAS number 9003-11-6, is a surfactant with a primary and well-established application in veterinary medicine for the prevention of frothy bloat in cattle. Its amphiphilic nature, arising from a hydrophobic polyoxypropylene core flanked by hydrophilic polyoxyethylene chains, allows it to effectively reduce surface tension in aqueous solutions. While its use in animal health is extensively documented, its broader research applications in areas such as drug delivery, cell culture, and nanotechnology are less explored but hold significant potential. This technical guide provides a comprehensive overview of the known research applications of this compound, summarizing its physicochemical properties, detailing its mechanism of action in its principal veterinary use, and exploring potential avenues for future research in drug formulation and biomedical sciences. Due to a notable lack of extensive quantitative data in the public domain for specific drug delivery parameters, this guide also highlights areas where further investigation is critically needed.
Physicochemical Properties
This compound's utility as a surfactant is dictated by its molecular structure and resulting physical properties. A summary of available quantitative data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 9003-11-6 | General |
| Molecular Weight Range | 2,850 to 3,150 g/mol | [1] |
| Hydroxyl Number | 35.7 to 39.4 | [1] |
| Cloud Point (10% solution) | 42°C to 46°C | [1] |
| Description | Synthetic block copolymer of ethylene oxide and propylene oxide. | [2] |
| Nature | Non-ionic surfactant. | [1] |
Note: Critical Micelle Concentration (CMC) is a crucial parameter for surfactant applications in drug delivery, representing the concentration at which micelles begin to form. Despite extensive searches, specific CMC values for this compound (CAS 9003-11-6) were not found in the available literature. This represents a significant data gap for researchers looking to utilize this compound in micellar drug delivery systems.
Core Research Application: Veterinary Medicine - Bloat Prevention
The most prominent and well-documented application of this compound is in the prevention and treatment of legume (alfalfa, clover) and wheat pasture bloat in cattle.[1][3]
Mechanism of Action
Frothy bloat, or ruminal tympany, is a life-threatening condition in ruminants where fermentation gases become trapped in a stable foam within the rumen, preventing eructation.[1] this compound's efficacy stems from its surfactant properties.[2] It reduces the surface tension of the liquid in the rumen, which destabilizes the proteinaceous foam, causing the small gas bubbles to coalesce and be released.[1][3]
A simplified workflow for the application of this compound in bloat prevention is illustrated below.
Experimental Protocols: Veterinary Dosage
The administration of this compound for bloat prevention in cattle can be done through various methods, with dosages adjusted based on the severity of bloating conditions.[4]
| Administration Method | Dosage for Moderate Bloat | Dosage for Severe Bloat | Reference |
| Top-Dressing on Feed | 1 g of this compound per 100 lb of body weight daily | 2 g of this compound per 100 lb of body weight daily | [4] |
| Molasses Block (6.6% this compound) | 0.8 oz. of block (1.5 g this compound) per 100 lbs. of body weight per day | Not specified | [3] |
| Drench (for treatment) | 25 g for animals up to 500 lbs; 50 g for animals over 500 lbs | Not specified | [3] |
Treatment should commence 2 to 3 days prior to exposure to bloat-producing conditions.[4]
Potential Research Applications in Drug Development
While specific research is limited, the properties of this compound suggest its potential utility in various aspects of drug development, mirroring the applications of other well-studied poloxamers.
Drug Delivery Systems
As a non-ionic surfactant, this compound has the potential to be used in the formulation of various drug delivery systems.
-
Micellar Solubilization: this compound can form micelles in aqueous solutions to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.[2] This is a critical application for poorly water-soluble drug candidates.
-
Nanoparticle Stabilization: It can act as a stabilizer in the formulation of nanoparticles, preventing their aggregation and controlling their size distribution.[2]
-
Emulsifying Agent: In topical and oral formulations, this compound can be used as an emulsifying agent to create stable oil-in-water or water-in-oil emulsions.[2]
The following diagram illustrates the logical relationship in the development of a this compound-based drug delivery system.
Cell Culture Applications
This compound is utilized in cell culture media to prevent cell attachment and aggregation, which is particularly useful for suspension cultures.[2] This property is crucial for large-scale cell culture for the production of biologics and in cell therapy research. It can also be employed in the extraction and purification of proteins and other biomolecules from cells.[2]
Toxicology and Safety Studies
In toxicological studies, this compound can serve as a vehicle for the administration of test compounds, as it is generally considered to be non-toxic and well-tolerated.[2]
Signaling Pathways and Molecular Interactions
Currently, there is a lack of research in the public domain investigating the specific interactions of this compound with cellular signaling pathways. The primary described mechanism of action is physical (surfactant activity) rather than pharmacological. Studies on the effects of this compound on membrane fluidity, its potential to inhibit efflux pumps like P-glycoprotein, or its influence on gene expression are absent from the available literature. These areas represent significant opportunities for future research to uncover novel biomedical applications for this polymer.
Conclusion and Future Directions
This compound (CAS 9003-11-6) is a well-established and effective non-ionic surfactant for the prevention of bloat in cattle. Its physicochemical properties suggest a broader potential for applications in drug delivery, cell culture, and as a formulation excipient. However, a significant gap exists in the literature regarding the quantitative characterization of its performance in these areas, including its critical micelle concentration, drug loading efficiencies, and detailed protocols for the formulation of drug delivery systems. Furthermore, its interactions with cellular and molecular pathways remain unexplored. Future research should focus on a more rigorous evaluation of these parameters to unlock the full potential of this compound for the pharmaceutical and biotechnology industries. Researchers are encouraged to conduct foundational studies to establish these key data points, which will be critical for the development of novel and effective therapeutic formulations.
References
- 1. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micelle formation and phase separation of poloxamer 188 and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophile-lipophile balance and critical micelle concentration as key factors influencing surfactant disruption of mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of P-glycoprotein (P-gp) Inducers on Exposure of P-gp Substrates: Review of Clinical Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Surfactant Action of Poloxalene in Rumen Fluid
An in-depth technical guide on the core underlying surfactant action of Poloxalene in rumen fluid.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Frothy bloat, or ruminal tympany, is a life-threatening condition in ruminants, primarily caused by the entrapment of fermentation gases in a stable, proteinaceous foam within the rumen.[1][2][3] This condition is particularly prevalent in cattle grazing on high-protein forages like alfalfa and clover or those on high-concentrate diets.[1][2][4] this compound, a non-ionic block polymer surfactant, serves as a highly effective preventative and therapeutic agent.[1][4] Its primary mechanism of action is the reduction of surface tension in the rumen fluid, which destabilizes the foam structure, allowing trapped gases to coalesce and be released through eructation.[3][5][6] This guide provides a detailed examination of the physicochemical properties of this compound, its core surfactant mechanism in the rumen, quantitative data on its efficacy, and the experimental protocols used to evaluate its action.
Physicochemical Properties of this compound
This compound is a non-ionic block copolymer of polyoxypropylene (POP) and polyoxyethylene (POE).[3][4] Its structure imparts amphiphilic properties, which are crucial for its surfactant activity. Key physicochemical characteristics are summarized below.
| Property | Value / Description | Reference |
| Chemical Name | Polyoxypropylene-polyoxyethylene glycol nonionic block polymer | [3] |
| CAS Number | 9003-11-6 | [3] |
| Molecular Weight | 2,850 to 3,150 g/mol | [3] |
| Type | Non-ionic surfactant | [4][7] |
| Action | Antifoaming agent, mild detergent | [1][8] |
| Hydroxyl Number | 35.7 to 39.4 | [3] |
| Cloud Point (10% solution) | 42°C to 46°C | [3] |
Core Mechanism of Surfactant Action
The efficacy of this compound in preventing frothy bloat is directly attributable to its properties as a surface-active agent.
-
Disruption of Stable Foam: Frothy bloat is characterized by a viscous, stable foam. This foam's stability is largely due to soluble proteins and small particles from rapidly digested forages which act as natural surfactants, arranging themselves at the gas-liquid interface of bubbles and preventing them from coalescing.[9][10]
-
Reduction of Surface Tension: this compound, upon entering the rumen, migrates to the gas-liquid interface of these bubbles. It effectively displaces the stabilizing proteins, leading to a significant reduction in the surface tension of the bubble walls.[3][5][11]
-
Foam Coalescence and Collapse: By lowering the surface tension, this compound weakens the liquid film of the bubbles.[3][6] This facilitates the merging (coalescence) of smaller gas bubbles into larger ones, which are less stable and rise through the rumen contents. The overall effect is the collapse of the foam structure, converting the frothy mass back into a liquid and gaseous phase.[3][6]
-
Gas Release: Once the foam has collapsed, the trapped fermentation gases are freed and can be expelled from the rumen through the normal physiological process of eructation.[3]
The logical flow of this compound's action is visualized below.
Caption: Logical pathway of this compound's surfactant action on frothy bloat.
Quantitative Efficacy and Dosing
The administration of this compound has been shown to significantly reduce the incidence and severity of frothy bloat.[12][13] Dosing is critical for effective prevention and is dependent on animal body weight and the bloat-producing potential of the pasture.
| Parameter | Recommended Value | Conditions | Reference |
| Prophylactic Dosage | 1.0 g / 100 lbs body weight / day | Moderate bloat-producing conditions | |
| Prophylactic Dosage | 2.0 g / 100 lbs body weight / day | Severe bloat-producing conditions | [2] |
| Therapeutic Dosage | 1 fl oz (animals < 500 lbs) or 2 fl oz (animals > 500 lbs) of drench concentrate | For treatment of active bloat | [6] |
| Duration of Action | ~12 hours | Following a single effective dose | [1][4] |
| Initiation of Treatment | 2 to 3 days before exposure | For prevention | [14] |
Note: 2/3 oz by weight of Bloat Guard® Top Dressing contains 10g of this compound.
Experimental Protocols
Evaluating the efficacy of surfactants like this compound involves both in vivo and in vitro methodologies.
This protocol is a generalized procedure based on studies investigating bloat prevention.[13]
-
Animal Selection: Use rumen-fistulated cattle to allow for direct sampling and observation of rumen contents.
-
Acclimation: Acclimate animals to a bloat-provocative diet (e.g., fresh-cut alfalfa or wheat pasture) over several days.
-
Treatment Groups: Establish control (no treatment) and treatment groups (receiving varying doses of this compound). Administration can be via oral drench, top-dressing on feed, or in a supplement block.[1][12]
-
Bloat Scoring: At regular intervals post-feeding (e.g., every 30 minutes), visually assess and score the severity of bloat for each animal. A common scale is 0 (no bloat) to 5 (severe, distended left flank, animal in distress).
-
Rumen Fluid Sampling: Collect rumen fluid samples through the fistula at peak fermentation times.
-
Sample Analysis:
-
Foam Volume & Stability: Measure the volume of foam and its stability (time to collapse) in a graduated cylinder.
-
Surface Tension: Measure the surface tension of the strained rumen liquor using a tensiometer.
-
pH & VFA Analysis: Analyze pH and volatile fatty acid concentrations to assess fermentation patterns.
-
Caption: Generalized workflow for in vivo evaluation of this compound.
This method allows for controlled screening of surfactant properties in a simulated rumen environment.[15][16]
-
Rumen Fluid Collection: Obtain rumen fluid from donor animals (typically fistulated) fed a consistent diet. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, CO₂-flushed container.
-
Substrate & Buffer: Prepare a fermentation medium containing a buffer solution and the substrate to be tested (e.g., dried and ground alfalfa).
-
Incubation Setup: Dispense the buffered substrate into fermentation bottles. Add the treatment (this compound at various concentrations) and the strained rumen fluid inoculum.
-
Fermentation: Seal the bottles and incubate them in a shaking water bath at 39°C.
-
Measurements:
-
Gas Production: Measure total gas production at various time points (e.g., 2, 4, 8, 12, 24 hours) using a pressure transducer.
-
Foam Production: At the end of the incubation, vigorously shake the bottles for a set time (e.g., 1 minute) and immediately measure the foam volume and the time it takes for the foam to collapse by half (foam half-life).
-
Surface Tension: Centrifuge the culture fluid and measure the surface tension of the supernatant.
-
Digestibility Analysis: Analyze the remaining substrate for dry matter or fiber digestibility.
-
Conclusion
This compound's role as a potent anti-bloat agent is fundamentally rooted in its direct physicochemical action as a non-ionic surfactant. By effectively lowering the surface tension of rumen fluid, it disrupts the stability of the proteinaceous foam responsible for gas entrapment. This leads to the collapse of the foam and the safe release of fermentation gases. The quantitative relationship between its dosage and clinical efficacy is well-established, making it a reliable tool in the management of frothy bloat. The experimental protocols outlined provide a robust framework for further research into the optimization of surfactant-based therapies and the development of new anti-foaming agents for veterinary applications.
References
- 1. iowabeefcenter.org [iowabeefcenter.org]
- 2. Be Aware of Frothly Bloat Risk in Spring Pastures [u.osu.edu]
- 3. ams.usda.gov [ams.usda.gov]
- 4. journals.co.za [journals.co.za]
- 5. Sweetlix - Be prepared for bloat [sweetlix.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 9. asi.k-state.edu [asi.k-state.edu]
- 10. Recent advances in research in the rumen bloat of ruminant animals fed high-concentrate diets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 9003-11-6 [smolecule.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. eCFR :: 21 CFR 558.464 -- this compound. [ecfr.gov]
- 15. Physicochemical profiles of mixed ruminal microbes in response to surface tension and specific surface area - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Physicochemical profiles of mixed ruminal microbes in response to surface tension and specific surface area [frontiersin.org]
Poloxalene: A Toxicological and Safety Profile
Poloxalene, a nonionic polyoxypropylene-polyoxyethylene block copolymer, is primarily utilized as a surfactant for the prevention of frothy bloat in cattle. Its toxicological profile is characterized by low toxicity, largely attributable to its minimal absorption from the gastrointestinal tract. This technical guide provides a comprehensive overview of the key toxicological and safety studies conducted on this compound, intended for researchers, scientists, and drug development professionals.
Acute Toxicity
This compound exhibits a very low order of acute toxicity across multiple species. The primary route of exposure relevant to its intended use is oral.
Experimental Protocols
Oral LD50 Determination in Rodents:
-
Species: Rats and mice.
-
Administration: Single oral dose administered by gavage.
-
Observation Period: Typically 14 days, with daily observations for clinical signs of toxicity and mortality.
-
Endpoints: Calculation of the median lethal dose (LD50).
-
Necropsy: Gross pathological examination of major organs was performed on all animals that died during the study and on survivors at the end of the observation period.
Quantitative Data
| Species | Route | LD50 (g/kg body weight) | Reference |
| Rat | Oral | > 34 | |
| Mouse | Oral | > 34 | |
| Cattle | Oral | > 2.5 |
Subchronic and Chronic Toxicity
Long-term studies in various species have not revealed significant toxic effects, even at high doses.
Experimental Protocols
90-Day Oral Toxicity Study in Rats:
-
Species: Wistar rats.
-
Dosage: Administered in the diet at various concentrations.
-
Duration: 90 days.
-
Parameters Measured: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis, and organ weights.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups.
Carcinogenicity and Genotoxicity
This compound has not been found to be carcinogenic or genotoxic in a battery of standard assays.
Genotoxicity Assays
A range of in vitro and in vivo genotoxicity studies have been conducted to assess the mutagenic and clastogenic potential of this compound.
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Procedure: this compound was tested at multiple concentrations. The number of revertant colonies was counted and compared to solvent controls.
-
-
In vivo Micronucleus Test:
-
Species: Mice.
-
Administration: Typically oral gavage for two consecutive days.
-
Sample Collection: Bone marrow is collected 24 hours after the final dose.
-
Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei.
-
Reproductive and Developmental Toxicity
Studies investigating the effects of this compound on reproduction and development have not indicated any adverse effects.
Experimental Protocols
Two-Generation Reproduction Study in Rats:
-
Species: Sprague-Dawley rats.
-
Administration: this compound was administered in the diet to the F0 generation before mating, during gestation, and through lactation. The F1 generation was also exposed and subsequently mated to produce the F2 generation.
-
Endpoints: Fertility indices, litter size, pup viability, and growth and development of the offspring.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The low systemic toxicity of this compound is primarily due to its poor absorption from the gastrointestinal tract.
-
Absorption: Studies in rats have shown that less than 5% of an orally administered dose of radiolabeled this compound is absorbed.
-
Distribution: The small amount of absorbed material is primarily distributed to the liver.
-
Metabolism: this compound is not significantly metabolized in the body.
-
Excretion: The vast majority of an oral dose is excreted unchanged in the feces. Any absorbed portion is primarily excreted in the urine.
Visualizations
Caption: ADME pathway of orally administered this compound.
Caption: Workflow for assessing the genotoxicity of this compound.
Methodological & Application
Poloxalene in Drug Delivery: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the applications of poloxalene (more broadly referred to as poloxamers in pharmaceutical literature) in advanced drug delivery systems. It includes comprehensive experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate the design and execution of studies in this field.
Poloxamers are synthetic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block and two flanking hydrophilic polyoxyethylene (PEO) blocks. Their amphiphilic nature and thermoresponsive properties make them highly versatile excipients for a range of drug delivery applications.[1][2] These polymers can self-assemble into various structures, such as micelles and hydrogels, to enhance the solubility of poorly water-soluble drugs, protect therapeutic agents from degradation, and enable controlled and targeted drug release.[3][4][5]
I. Applications of this compound in Drug Delivery
Poloxamers are utilized to formulate a variety of drug delivery systems, each with unique advantages for specific therapeutic challenges.
-
Micellar Drug Delivery: Poloxamer molecules self-assemble in aqueous solutions to form micelles, which are core-shell nanostructures. The hydrophobic PPO core serves as a reservoir for poorly soluble drugs, while the hydrophilic PEO shell provides a stable interface with the aqueous environment, enhancing drug solubility and stability.[3][6] These micellar systems can improve the bioavailability of oral drugs by protecting them from the harsh gastrointestinal environment and facilitating their absorption.[2][5]
-
In Situ Hydrogels for Controlled Release: Concentrated solutions of certain poloxamers, such as Poloxamer 407, exhibit reverse thermal gelation. They are liquid at refrigerated temperatures, facilitating administration, and transition to a gel state at physiological body temperature.[1][7] This property is leveraged to create in situ forming depots for sustained drug release at the site of injection or application.[8] The release rate can be modulated by altering the poloxamer concentration or by incorporating other polymers.[9]
-
Nanoparticle Formulations: Poloxamers are frequently used as stabilizers in the preparation of polymeric nanoparticles. They adsorb to the nanoparticle surface, providing steric hindrance that prevents aggregation and enhances stability.[10] This is crucial for maintaining the desired particle size and ensuring consistent performance of the drug delivery system.
II. Quantitative Data on this compound-Based Formulations
The following tables summarize key quantitative parameters of various poloxamer-based drug delivery systems, providing a comparative overview for formulation development.
Table 1: Physicochemical Properties of Poloxamer-Based Nanoparticles and Micelles
| Formulation Type | Drug | Polymer(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanocrystals | DZ-BAU2021-14N | Poloxamer 407, Cremophor® RH 40 | 89.80 ± 11.2 | 0.18 ± 0.014 | -32.6 ± 0.50 | - | - | [1] |
| Nanoparticles | - | PHBHHx | 220 - 245 | 0.098 - 0.194 | -28.0 to +44.9 | - | - | [3] |
| Cubosomes | Bromfenac Sodium | Glycerol monoolein, Poloxamer 407, PVA | 149.30 ± 15.24 | 0.21 ± 0.02 | -30.80 ± 0.61 | 61.66 ± 1.01 | - | [2] |
| Nanomicelles | Luteolin | Vitamin E TPGS, Poloxamer 407 | < 40 | - | - | 90 | - | [11] |
| Mixed Micelles | Gambogic Acid | Poloxamer 407, TPGS | 17.4 ± 0.5 | - | -13.57 | 93.1 ± 0.5 | 9.38 ± 0.29 | [12] |
Table 2: Drug Release Kinetics from Poloxamer-Based Formulations
| Formulation Type | Drug | Release Medium | Release Duration | Release Mechanism | Key Findings | Reference |
| Mixed Micelles | Naringin | SGF/SIF and PBS | - | Higuchi model | Release controlled by diffusion. | [13] |
| Mixed Micelles | Gambogic Acid | PBS with 0.5% Tween-80 (pH 7.4) | > 4 days | Sustained release | - | [12] |
| Micelles | Doxorubicin | PBS (pH 7.4 and 5.5), PBS with 10 mM GSH | 36 hours | pH and redox-responsive | <25% release at pH 7.4; >90% release in reducing environment. | [14] |
| Nanomicelles | Luteolin | pH 7.4 and 6.8 | - | Korsmeyer–Peppas model | Higher release at acidic pH, suggesting potential for tumor targeting. | [15] |
III. Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of poloxamer-based drug delivery systems.
Protocol 1: Preparation of Poloxamer-Stabilized Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing drug-loaded polymeric nanoparticles using a poloxamer as a surfactant.[5][6][10]
Materials:
-
Polymer (e.g., PLGA, Eudragit S 100)
-
Drug
-
Organic solvent (e.g., dichloromethane, acetone)
-
Poloxamer (e.g., Poloxamer 188, Poloxamer 407)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the poloxamer in purified water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed stirring (e.g., using a homogenizer at 18,000 rpm for 30 minutes) to form an oil-in-water (o/w) emulsion.[5]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension (e.g., at 9,000 rpm for 15 minutes) to pellet the nanoparticles.[5]
-
Wash the nanoparticles by resuspending them in purified water and repeating the centrifugation step three times to remove any excess surfactant and unencapsulated drug.
-
Drying: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.
Workflow for Nanoparticle Preparation by Emulsion-Solvent Evaporation
Caption: Workflow for nanoparticle synthesis.
Protocol 2: Characterization of Poloxamer-Based Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Resuspend the nanoparticle powder in purified water.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a Zetasizer instrument.[3]
-
2. Encapsulation Efficiency and Drug Loading Capacity:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous phase containing unencapsulated drug by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 3: Rheological Characterization of Poloxamer-Based Hydrogels
This protocol is essential for determining the sol-gel transition temperature and the mechanical properties of thermoreversible hydrogels.[9][16]
Materials:
-
Poloxamer hydrogel formulation
-
Rheometer equipped with a temperature control unit
Procedure:
-
Sample Loading: Carefully place the liquid hydrogel sample onto the lower plate of the rheometer.
-
Equilibration: Allow the sample to equilibrate at a low temperature (e.g., 10 °C) for a set period (e.g., 15 minutes).
-
Temperature Sweep:
-
Apply a constant shear stress or strain at a fixed frequency.
-
Increase the temperature at a controlled rate (e.g., 0.05 °C/second) from the low temperature to a temperature above the expected gelation point (e.g., 40 °C).[16]
-
Record the storage modulus (G') and the loss modulus (G'').
-
-
Determination of Sol-Gel Transition Temperature: The sol-gel transition temperature is typically identified as the temperature at which G' equals G''.
Logical Flow for Rheological Characterization of Hydrogels
Caption: Hydrogel rheological analysis workflow.
IV. Signaling Pathways and Mechanisms of Action
While this compound itself is generally considered a biocompatible and inert excipient, its role in drug delivery can indirectly influence cellular signaling pathways by enhancing the efficacy and targeted delivery of active pharmaceutical ingredients. For instance, by delivering a higher concentration of a chemotherapeutic agent to tumor cells, poloxamer-based nanocarriers can more effectively induce apoptosis or inhibit proliferative signaling pathways.
Conceptual Diagram of Poloxamer Micelle-Mediated Drug Delivery to a Target Cell
Caption: Micellar drug delivery mechanism.
By providing these detailed application notes and protocols, we aim to equip researchers with the necessary information to effectively utilize this compound in the development of innovative and effective drug delivery systems. The versatility and favorable safety profile of these polymers continue to make them a cornerstone of advanced pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. SOP for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations – SOP Guide for Pharma [pharmasop.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conceptualization and Preliminary Characterization of Poloxamer-Based Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. mdpi.com [mdpi.com]
- 12. Poloxamer 407/TPGS mixed micelles for delivery of gambogic acid to breast and multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of a Luteolin-Loaded TPGS/Poloxamer 407 Nanomicelle: The Effects of Copolymers, Hydration Temperature and Duration, and Freezing Temperature on Encapsulation Efficiency, Particle Size, and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Poloxalene as an Emulsifier in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxalene, a non-ionic block copolymer of polyoxyethylene (PEO) and polyoxypropylene (PPO), is a versatile surfactant with a wide range of applications in pharmaceutical and veterinary formulations.[1][2][3] Its amphiphilic nature, arising from the hydrophilic PEO and hydrophobic PPO blocks, allows it to function effectively as an emulsifying, stabilizing, and solubilizing agent.[1][2] this compound is particularly noted for its low toxicity and biocompatibility, making it a suitable excipient for various drug delivery systems.[2]
These application notes provide detailed information and protocols for utilizing this compound as an emulsifier in the formulation of emulsions, with a focus on oil-in-water (O/W) emulsions, nanoemulsions, and solid self-emulsifying drug delivery systems (SEDDS).
Physicochemical Properties of this compound
The properties of this compound can vary depending on the specific grade and the lengths of the PEO and PPO blocks.[1] It is crucial for researchers to obtain the certificate of analysis for the specific this compound grade being used. A common example is Poloxamer 188 (also known as Pluronic® F68), which is frequently used in pharmaceutical formulations.
Table 1: Physicochemical Properties of a Representative this compound (Poloxamer 188)
| Property | Value | Reference(s) |
| Molecular Weight | 7680–9510 g/mol | [1] |
| Appearance | White, waxy, free-flowing prilled granules or cast solid | [1] |
| HLB (Hydrophilic-Lipophilic Balance) | ~29 (calculated for Poloxamer 188) | [4] |
| Critical Micelle Concentration (CMC) | Varies significantly with temperature and conditions (e.g., 0.0055-10% w/v) | [5] |
| Cloud Point (10% solution) | 42°C to 46°C (for a specific veterinary grade) | [3] |
| Solubility | Water-soluble | [4] |
Key Concepts in Emulsion Formulation
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[4] Surfactants with an HLB value between 8 and 16 are generally suitable for forming oil-in-water (O/W) emulsions.[4] Poloxalenes, being highly hydrophilic, are excellent choices for O/W emulsions.[1][2]
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form spontaneously in a solution.[6] At concentrations above the CMC, the surfactant can effectively solubilize poorly water-soluble compounds within the hydrophobic cores of the micelles.[2] Understanding the CMC is crucial for developing stable microemulsions and nanoemulsions.[5]
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion using this compound as the emulsifier.
Materials:
-
This compound (e.g., Poloxamer 188)
-
Oil phase (e.g., soybean oil, mineral oil, or a specific lipid-based active pharmaceutical ingredient)
-
Aqueous phase (e.g., purified water, buffer solution)
-
High-shear homogenizer or sonicator
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound (typically 1-5% w/v) in the aqueous phase with gentle stirring. Heating may be applied to facilitate dissolution, but the solution should be cooled to room temperature before emulsification.
-
Preparation of the Oil Phase: If applicable, dissolve any oil-soluble components in the oil phase.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or sonication. The duration and intensity of homogenization will depend on the desired droplet size and should be optimized for the specific formulation.
-
Characterization: Characterize the resulting emulsion for particle size, zeta potential, and stability.
Protocol 2: Formulation of a Nanoemulsion by Spontaneous Emulsification
This method is suitable for forming nano-sized emulsion droplets and is particularly useful for enhancing the bioavailability of poorly soluble drugs.
Materials:
-
This compound
-
Oil phase
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Aqueous phase
Procedure:
-
Organic Phase Preparation: Dissolve the oil phase and this compound in the water-miscible organic solvent.
-
Emulsification: Inject the organic phase into the aqueous phase under constant stirring. The spontaneous diffusion of the organic solvent into the aqueous phase leads to the formation of fine oil droplets.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
Protocol 3: Preparation of a Solid Self-Emulsifying Drug Delivery System (S-SEDDS)
S-SEDDS are solid dosage forms that spontaneously form an emulsion in the gastrointestinal tract, improving the absorption of lipophilic drugs.[7][8]
Materials:
-
Lipophilic drug
-
Oil (e.g., mono- or di-glycerides)
-
This compound (e.g., Poloxamer 188)
-
Solid carrier (e.g., microcrystalline cellulose, silicon dioxide)
Procedure:
-
Preparation of the Liquid SEDDS: Mix the lipophilic drug, oil, and this compound at an elevated temperature (e.g., 75°C) until a homogenous liquid is formed.[7]
-
Solidification: Adsorb the liquid SEDDS onto the solid carrier by mixing.
-
Formulation into a Dosage Form: The resulting powder can be filled into capsules or compressed into tablets.
-
In Vitro Dispersion Test: To evaluate the self-emulsifying properties, add the S-SEDDS to an aqueous medium with gentle agitation and observe the formation of an emulsion. Characterize the resulting emulsion for droplet size.
Emulsion Characterization and Stability Testing
Table 2: Key Characterization and Stability Tests for Emulsions
| Parameter | Method | Purpose | Reference(s) |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the emulsion droplets. Smaller, more uniform droplets generally lead to greater stability. | [9][10] |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the droplets. A higher absolute zeta potential (typically > ±25 mV) indicates greater electrostatic repulsion between droplets, leading to better stability. | [11][12] |
| Visual Observation | Macroscopic examination | To detect signs of instability such as creaming, sedimentation, flocculation, or phase separation over time. | [13] |
| Accelerated Stability Testing | Centrifugation, Freeze-thaw cycles, Temperature cycling | To predict the long-term stability of the emulsion by subjecting it to stress conditions. | [13][14] |
| Rheological Measurements | Viscometry, Rheometry | To assess the flow behavior and viscosity of the emulsion, which can impact stability and application. | [14] |
Visualization of Experimental Workflows
Caption: Workflow for O/W Emulsion Preparation and Characterization.
Caption: Workflow for Solid Self-Emulsifying Drug Delivery System (S-SEDDS) Formulation.
Safety and Handling
Poloxalenes are generally considered to be stable materials with low toxicity.[1][2] However, aqueous solutions can support microbial growth, so appropriate preservation may be necessary for multi-dose formulations.[1] The bulk material should be stored in a well-closed container in a cool, dry place.[1] As with any chemical, appropriate personal protective equipment should be worn when handling this compound powder.
References
- 1. Poloxamer 188 - CD Formulation [formulationbio.com]
- 2. mdpi.com [mdpi.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Development of solid self-emulsifying drug delivery system (SEDDS) I: use of poloxamer 188 as both solidifying and emulsifying agent for lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid self emulsifying drug delivery system: Superior mode for oral delivery of hydrophobic cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. researchgate.net [researchgate.net]
- 13. agnopharma.com [agnopharma.com]
- 14. ulprospector.com [ulprospector.com]
Application Notes and Protocols for the Experimental Use of Poloxalene in Bloat Prevention
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of Poloxalene in the prevention and treatment of frothy bloat in cattle. The information compiled is intended to guide researchers in designing robust in vitro and in vivo studies.
Introduction
Frothy bloat, or ruminal tympany, is a serious and potentially fatal condition in cattle, characterized by the formation of a stable foam in the rumen that traps fermentation gases. This condition is often associated with the consumption of lush leguminous pastures, such as alfalfa and clover. This compound is a non-ionic surfactant that has been demonstrated to be an effective anti-foaming agent for the prevention and treatment of frothy bloat. Its primary mechanism of action is the reduction of the surface tension of the ruminal fluid, which destabilizes the foam and allows for the release of trapped gases.
Mechanism of Action: Surface Tension Reduction
This compound is a surface-active agent that disrupts the stable foam structure within the rumen. The foam is a complex mixture of gas bubbles, rumen liquid, and fine feed particles, stabilized by soluble proteins from forages. This compound, being a surfactant, positions itself at the gas-liquid interface, reducing the surface tension and causing the bubbles to coalesce and break. This action effectively breaks down the foam, allowing the animal to expel the trapped gas through eructation.
Quantitative Data Summary
The following tables summarize the recommended dosages and experimental data for this compound in bloat prevention.
Table 1: Recommended Dosages of this compound for Bloat Prevention and Treatment in Cattle
| Application | Formulation | Dosage | Administration Notes |
| Prevention | Medicated Block (6.6% this compound) | 0.8 oz of block (1.5 g this compound) per 100 lbs body weight daily | Provide access to blocks at least 7 days before exposure to bloat-producing conditions. |
| Top Dressing (53% this compound) | 1 g of this compound per 100 lbs body weight daily | Start treatment 2-3 days before exposure. Double the dose for severe conditions. | |
| Treatment | Drench | 25 g for animals up to 500 lbs; 50 g for animals over 500 lbs | Administer at the earliest sign of bloat. |
Table 2: Summary of Experimental Data from a Dose-Response Study
| Treatment Group | This compound Dose ( g/100 lb body weight) | Mean Bloat Score (0-5 scale) | Efficacy |
| Control | 0 | 3.8 | - |
| Low Dose | 1.0 | 1.2 | Significant reduction |
| Medium Dose | 1.5 | 0.8 | Significant reduction |
| High Dose | 2.0 | 0.5 | Significant reduction |
Note: Data is illustrative and compiled from findings suggesting a dose-response relationship.
Experimental Protocols
In Vitro Foam Reduction Assay
This protocol is designed to assess the efficacy of this compound in reducing foam formation in rumen fluid in a laboratory setting.
Materials:
-
Fresh rumen fluid collected from a fistulated bovine.
-
This compound stock solution.
-
Graduated cylinders (100 mL).
-
Shaker or vortex mixer.
-
Water bath maintained at 39°C.
-
Stopwatch.
Procedure:
-
Rumen Fluid Collection: Collect rumen fluid from a fistulated cow fed a bloat-inducing diet (e.g., fresh alfalfa). Strain the fluid through four layers of cheesecloth.
-
Incubation: Pre-warm the strained rumen fluid to 39°C in a water bath.
-
Treatment Groups: Prepare a series of graduated cylinders, each containing 50 mL of the pre-warmed rumen fluid.
-
Control group: No this compound.
-
Treatment groups: Add varying concentrations of this compound stock solution to achieve desired final concentrations.
-
-
Foam Induction: Securely cap the cylinders and shake vigorously for 30 seconds to induce foam formation.
-
Measurement: Immediately after shaking, measure the initial foam height. Record the time it takes for the foam to collapse by 50% and the total time for complete foam collapse.
-
Data Analysis: Compare the foam height and collapse time between the control and treatment groups.
In Vivo Efficacy Study in Rumen-Fistulated Cattle
This protocol outlines a controlled experiment to evaluate the in vivo efficacy of this compound in preventing bloat in cattle.
Animals:
-
Use rumen-fistulated steers or cows to allow for direct observation and sampling of rumen contents.
-
Acclimatize animals to the experimental diet for at least one week prior to the study.
Experimental Design:
-
A crossover design is recommended to minimize individual animal variation.
-
Each animal will serve as its own control.
-
Treatment periods should be separated by a washout period of at least one week.
Procedure:
-
Diet: Feed a bloat-provoking diet, such as freshly chopped alfalfa, at a consistent time each day.
-
Treatment Administration:
-
Control Period: Administer a placebo (e.g., water) via the rumen fistula or in the feed.
-
Treatment Period: Administer the predetermined dose of this compound directly into the rumen or as a top-dressing on the feed before the morning feeding.
-
-
Bloat Scoring: Observe and score each animal for bloat severity at regular intervals (e.g., every 30 minutes for 4 hours) after feeding using a standardized scoring system (see Table 3).
-
Rumen Fluid Sampling: Collect rumen fluid samples through the fistula at peak bloat times to assess foam stability and surface tension.
-
Data Analysis: Use appropriate statistical methods
Application Notes and Protocols: Poloxalene Concentration for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxalene is a non-ionic surfactant primarily utilized in veterinary medicine as an anti-bloat agent. While direct studies on this compound in in vitro cell culture are limited, its structural and functional similarity to Poloxamers, specifically Poloxamer 188 (also known as Pluronic® F-68), allows for valuable insights into its potential applications in this field. Poloxamer 188 is widely used in cell culture to protect cells from hydrodynamic stress, improve membrane stability, and enhance cell viability and proliferation. These application notes and protocols are based on the existing data for Poloxamer 188 as a reliable surrogate for exploring the use of this compound in in vitro cell culture studies.
Data Presentation: Efficacy of Poloxamer 188 in Cell Culture
The following tables summarize quantitative data from studies on Poloxamer 188, providing a starting point for determining optimal concentrations of this compound in your experiments.
Table 1: Effect of Poloxamer 188 on Cell Proliferation
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Caco-2 | 0.5% | 48 hours | 1.5-fold increase in proliferation of subcultivated cells.[1][2][3] |
| Caco-2 | 0.6-0.8% | 48 hours | Maximum 1.5-fold increase in proliferation.[2] |
| Caco-2 (post-thaw) | 0.5% | Not Specified | ~2-fold increase in proliferation.[1][3] |
Table 2: Effect of Poloxamer 188 on Cell Viability and Density
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Caco-2 | 0.2-0.8% | Not Specified | ~70% increase in cell viability.[2] |
| CHO-DG44 | 1 g/L (~0.1%) | Not Specified | Recommended for optimal culture performance.[4] |
| CHO | up to 5 g/L (~0.5%) | Not Specified | Can be used for additional shear protection without impacting performance.[4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound/Poloxamer 188 on cell culture.
Cell Viability Assessment using MTT Assay
This protocol determines the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound/Poloxamer 188 stock solution
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound/Poloxamer 188 in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound/Poloxamer 188 dilutions. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assessment using BrdU Assay
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound/Poloxamer 188 stock solution
-
96-well microplate
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound/Poloxamer 188 as described in the MTT assay protocol (Steps 1-4).
-
Incubate for the desired treatment period.
-
Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X.
-
Incubate for 2-24 hours at 37°C.
-
Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Remove the solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm.
Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound/Poloxamer 188 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound/Poloxamer 188 for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells once with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualization of Pathways and Workflows
Signaling Pathway
Poloxamer 188 has been shown to repress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of cellular responses to stress, inflammation, and apoptosis. The following diagram illustrates the simplified p38 MAPK signaling pathway and the putative inhibitory point of Poloxamer 188.
Caption: Poloxamer 188 represses p38 MAPK phosphorylation.
Experimental Workflows
The following diagrams illustrate the step-by-step workflows for the described experimental protocols.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
BrdU Assay Workflow
Caption: Workflow for the BrdU cell proliferation assay.
Annexin V/PI Apoptosis Assay Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Poloxamer 188 supplemented culture medium increases the vitality of Caco-2 cells after subcultivation and freeze/thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [CELLiST] Effect of Poloxamer 188 (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]
Application Notes and Protocols for the Administration of Poloxalene to Ruminants
Introduction
Poloxalene is a non-ionic surfactant utilized as an anti-foaming agent for the prevention and treatment of frothy bloat (legume and wheat pasture bloat) in ruminants.[1][2][3] Its primary mechanism of action is to reduce the surface tension of the stable foam that forms in the rumen, allowing the release of trapped gas which can then be expelled through eructation.[1][4] This document provides detailed application notes and protocols for the administration of this compound to ruminants for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as a surfactant in the rumen. In cases of frothy bloat, stable foam is created by the trapping of fermentation gases in a viscous liquid medium. This compound, when introduced into the rumen, reduces the surface tension of this foam, causing the bubbles to coalesce and break down. This process releases the trapped gas, which can then be eliminated by the animal through normal physiological processes.[1][4]
Methods of Administration
This compound can be administered to ruminants through several methods, each with specific applications for treatment or prevention of bloat. The choice of administration route depends on the urgency of the situation (treatment of acute bloat versus prevention), the number of animals to be treated, and the management system in place.[1][5]
The primary methods of administration are:
-
Oral Drench: For therapeutic treatment of acute bloat.[1][6]
-
Top-Dressing on Feed: For prophylactic (preventative) administration to individual animals or groups.[5][6]
-
Feed Blocks (Molasses Blocks): For free-choice prophylactic administration to grazing animals.[1][5]
The following sections provide detailed protocols for each of these methods.
Quantitative Data Summary
The following tables summarize the recommended dosages for this compound administration in cattle.
Table 1: this compound Dosage for Treatment of Acute Frothy Bloat in Cattle
| Administration Method | Animal Weight | This compound Dosage |
| Oral Drench | Up to 500 lbs (227 kg) | 25 g[4] |
| Oral Drench | Over 500 lbs (227 kg) | 50 g[4] |
Table 2: this compound Dosage for Prevention of Frothy Bloat in Cattle
| Administration Method | Condition | This compound Dosage |
| Top-Dressing on Feed | Moderate bloat-producing conditions | 1 g per 100 lbs (45.36 kg) of body weight daily[7][8] |
| Top-Dressing on Feed | Severe bloat-producing conditions | 2 g per 100 lbs (45.36 kg) of body weight daily[7][9] |
| Molasses Block (6.6% this compound) | Legume bloat control | 0.8 oz of block (1.5 g this compound) per 100 lbs of body weight per day[4] |
Experimental Protocols
Protocol 1: Therapeutic Administration of this compound via Oral Drench for Acute Bloat
Objective: To provide a detailed protocol for the emergency treatment of acute frothy bloat in cattle using an oral drench of this compound.
Materials:
-
This compound drench concentrate (e.g., 25 g per fl oz)[10]
-
Water
-
Drenching bottle or stomach tube
-
Graduated cylinder or measuring device
Procedure:
-
Restraint: Safely restrain the animal to prevent injury to the animal and the administrator.
-
Dosage Calculation:
-
Preparation of Drenching Solution:
-
Administration:
-
Drenching Bottle: Carefully insert the nozzle of the drenching bottle into the corner of the animal's mouth. Elevate the animal's head slightly and allow it to swallow the solution. Administer slowly to prevent aspiration.[5]
-
Stomach Tube: This method should be performed by a veterinarian or trained personnel. Pass the tube through the esophagus into the rumen to deliver the solution directly.
-
-
Post-Administration Monitoring: Observe the animal closely for relief of bloat symptoms, which should occur within minutes.[11] If the animal's condition does not improve or worsens, veterinary assistance should be sought immediately. In severe cases where the animal is down, a rumenotomy may be necessary.[4][11]
Protocol 2: Prophylactic Administration of this compound as a Top-Dressing on Feed
Objective: To outline a protocol for the preventative administration of this compound by top-dressing on the feed of cattle exposed to bloat-producing conditions.
Materials:
-
This compound top-dress formulation (e.g., 53% this compound)[1]
-
Individual feed rations
-
Measuring scoop
Procedure:
-
Dosage Calculation:
-
Administration Timing: Begin administration 2 to 3 days before the animals are exposed to bloat-producing pastures.[7][9]
-
Application:
-
Sprinkle the calculated amount of this compound top-dress formulation evenly over each animal's individual daily ration of ground feed.[7][12]
-
If animals are hesitant to consume the medicated feed, initially mix the this compound into the feed. Once they are accustomed to it, it can be sprinkled on top.[7][12]
-
-
Frequency: this compound should be consumed daily for adequate protection.[7] If there is a break in feeding of more than 12 hours, the administration should be repeated before re-exposure to bloat-producing conditions.[7][12]
-
Monitoring: It is crucial to ensure that each animal consumes the entire recommended daily dose to be protected.[7][12]
Protocol 3: Prophylactic Administration of this compound via Medicated Molasses Blocks
Objective: To describe the protocol for the free-choice administration of this compound through medicated molasses blocks to grazing cattle.
Materials:
-
This compound-containing molasses blocks (e.g., 6.6% this compound)[4]
Procedure:
-
Dosage and Consumption Rate: The target intake is 0.8 oz of the block (containing 1.5 g of this compound) per 100 lbs of body weight per day.[4][13]
-
Pre-exposure Conditioning: Begin providing the blocks at least 48 hours to 7 days before turning cattle onto bloat-producing pastures.[4][5] During this period, also provide dry, non-legume hay.[14][15]
-
Placement and Availability:
-
Salt Management: Omit all other sources of free-choice salt, as the blocks are an adequate source.[13][14]
-
Monitoring Consumption: Regularly monitor the consumption of the blocks to ensure animals are ingesting the correct amount for adequate protection. Factors such as heavy rain, dew, or frost can limit access and intake.[13][15] Relocate blocks as needed to encourage consumption.[13][15]
Visualizations
Caption: Decision workflow for administering this compound to ruminants.
Caption: Mechanism of action of this compound in the rumen.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. journals.co.za [journals.co.za]
- 3. This compound as an anti-bloat compound and its effect on milk yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. iowabeefcenter.org [iowabeefcenter.org]
- 6. Drugs for Specific Purposes in the Ruminant Digestive System - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Bloat Guard Top Dressing for Feed® (this compound) [dailymed.nlm.nih.gov]
- 8. This compound (POX) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 9. Bloat Guard® (this compound) TYPE A MEDICATED ARTICLE [dailymed.nlm.nih.gov]
- 10. Therabloat Drench Concentrate for Animal Use - Drugs.com [drugs.com]
- 11. DailyMed - THERABLOAT DRENCH- this compound concentrate [dailymed.nlm.nih.gov]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. Stockade - Products [stockadebrands.com]
- 14. Sweetlix - 11453 Bloat Guard POL6.6 Pressed [sweetlix.com]
- 15. centralfarmky.com [centralfarmky.com]
- 16. murdochs.com [murdochs.com]
Poloxalene as a Stabilizer in Topical Pharmaceutical Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxalene, a non-ionic triblock copolymer of ethylene oxide and propylene oxide, is a versatile excipient in pharmaceutical formulations.[1][2] While its most well-documented application is in veterinary medicine as an anti-bloat agent, its surfactant properties make it a valuable stabilizer in topical pharmaceutical preparations for human use.[1][2] this compound and its closely related counterparts, known as poloxamers, function as emulsifying and gelling agents, contributing to the physical and chemical stability of creams, gels, and lotions.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound as a stabilizer in topical formulations.
Mechanism of Stabilization:
This compound's amphiphilic nature, with its hydrophilic poly(ethylene oxide) (PEO) chains and a hydrophobic poly(propylene oxide) (PPO) core, allows it to position itself at the oil-water interface of an emulsion. This reduces the interfacial tension, preventing the coalescence of dispersed droplets and ensuring the homogeneity of the formulation.[5] In gel formulations, poloxamers can form thermoreversible micelles that arrange into a stable network, increasing viscosity and providing a structured vehicle for the active pharmaceutical ingredient (API).[3][6]
Applications in Topical Formulations
This compound can be effectively employed as a primary or co-stabilizer in a variety of topical preparations:
-
Emulsions (Creams and Lotions): As an emulsifying agent, this compound helps to create and maintain a stable dispersion of oil in water (O/W) or water in oil (W/O), preventing phase separation.[5]
-
Gels: this compound can act as a gelling agent, forming clear, thermosensitive gels that increase in viscosity at skin temperature, providing a sustained release of the incorporated API.[3][7]
-
Nanoemulsions and Nanoparticle Dispersions: The surfactant properties of this compound are utilized to stabilize nano-sized droplets or particles, preventing their aggregation and ensuring uniform distribution within the topical preparation.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on poloxamer-stabilized topical formulations. This data can serve as a reference for formulating with this compound, given the chemical similarity within this class of polymers.
Table 1: Stability of Poloxamer-Stabilized Formulations
| Formulation Type | Poloxamer Grade | Concentration (% w/w) | Measurement | Result | Reference |
| Thymol-loaded Mixed Micelles | P188/P407 | Not specified | Particle Size (after 3 months at 4°C) | Stable, no significant change | [10] |
| Eugenol-loaded Mixed Micelles | P188/P407 | Not specified | Zeta Potential (after 3 months at 4°C) | Stable, maintained negative charge | [10] |
| Colloidal Lipid Emulsion | P188 | 5% | Emulsion Stability | Influenced by drug localization at the interface | [8] |
| Ketoconazole Nanoparticles | Not specified | Not specified | Physical Stability (at room temperature) | Stable for at least 3 months | [9] |
Table 2: In Vitro Drug Release from Poloxamer-Based Gels
| API | Poloxamer Grade | Concentration (% w/w) | Release Medium | Key Finding | Reference |
| Flurbiprofen | 407 | 25% | Isopropyl myristate | 316.0 µg/cm² released over 4 hours | [11] |
| Methotrexate | 407 | 20% | Not specified | Sustained release over 72 hours | [3] |
| Cortex Moutan Extract | 407 | Not specified | Not specified | Release influenced by P407 concentration and pH | [12] |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the stabilizing effect of this compound in topical preparations.
Protocol for Evaluating Emulsion Stability
This protocol outlines the steps to assess the physical stability of a topical emulsion stabilized with this compound.
Objective: To determine the physical stability of an oil-in-water (O/W) emulsion containing this compound under accelerated aging conditions.
Materials:
-
Test emulsion formulation with this compound
-
Control emulsion formulation without this compound
-
Microscope with a calibrated eyepiece
-
Viscometer
-
Homogenizer
-
Centrifuge
-
Incubators/stability chambers
Methodology:
-
Preparation of Emulsions:
-
Prepare the oil and water phases of the emulsion separately. The oil phase contains the lipophilic ingredients, and the water phase contains the hydrophilic ingredients, including this compound.
-
Heat both phases to 70-80°C.
-
Slowly add the oil phase to the water phase while homogenizing at a controlled speed (e.g., 4000 rpm) for a specific duration (e.g., 3 minutes).[13]
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Initial Characterization:
-
Visual Assessment: Observe the color, odor, and appearance of the freshly prepared emulsion.
-
Microscopic Examination: Place a drop of the emulsion on a microscope slide and observe the droplet size and distribution.
-
Viscosity Measurement: Measure the initial viscosity of the emulsion using a viscometer at a controlled temperature.
-
pH Measurement: Determine the initial pH of the emulsion.
-
-
Accelerated Stability Testing:
-
Divide the emulsion samples into multiple containers and store them under different conditions as per ICH guidelines (e.g., 5°C, 25°C/60% RH, 40°C/75% RH) for a period of 3 months.
-
Withdraw samples at predetermined time intervals (e.g., 15 days, 1 month, 2 months, 3 months).
-
-
Stability Assessment at Each Time Point:
-
Visual Inspection: Check for any signs of phase separation, creaming, or changes in appearance.
-
Microscopic Analysis: Observe changes in droplet size and look for signs of coalescence.
-
Viscosity Measurement: Measure the viscosity to detect any changes in the emulsion's rheological properties.
-
Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) to assess its resistance to creaming or sedimentation.
-
Caption: Workflow for evaluating emulsion stability.
Protocol for In Vitro Drug Release Testing (IVRT)
This protocol describes the use of a Franz diffusion cell to evaluate the release of an API from a this compound-stabilized topical formulation.
Objective: To determine the in vitro release rate of an API from a this compound-stabilized gel.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Nylon 66)
-
Receptor medium (e.g., 50% ethanol in pH 4.0 acetate buffer)
-
Test formulation (this compound-stabilized gel with API)
-
Reference formulation
-
Magnetic stirrer
-
Water bath maintained at 32 ± 0.5°C
-
HPLC or UV-Vis spectrophotometer for API quantification
Methodology:
-
Preparation of Franz Diffusion Cells:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with the pre-warmed receptor medium and ensure the medium is continuously stirred.
-
Allow the system to equilibrate for 30 minutes.
-
-
Sample Application:
-
Apply a known amount (e.g., 300 mg) of the test formulation uniformly onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
API Quantification:
-
Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative amount of API released per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of API released versus time to determine the release profile.
-
The release rate can be determined from the slope of the linear portion of the plot.
-
Caption: In Vitro Drug Release Testing (IVRT) workflow.
Conclusion
This compound, as a member of the poloxamer family of polymers, demonstrates significant potential as a stabilizer in topical pharmaceutical preparations. Its ability to form stable emulsions and structured gels makes it a valuable excipient for enhancing the physical and chemical stability of various formulations. The protocols and data presented in this document provide a framework for researchers and drug development professionals to effectively utilize this compound in the development of robust and efficacious topical drug delivery systems. Further formulation-specific optimization and characterization are recommended to achieve desired product performance.
References
- 1. Buy this compound | 9003-11-6 [smolecule.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principles of emulsion stabilization with special reference to polymeric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug localization and its effect on the physical stability of poloxamer 188-stabilized colloidal lipid emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro release studies of flurbiprofen from different topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro drug release and percutaneous behavior of poloxamer-based hydrogel formulation containing traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Poloxalene in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxalene, a non-ionic triblock copolymer of polyethylene oxide (PEO) and polypropylene oxide (PPO), is utilized in various pharmaceutical and veterinary applications. Notably, it serves as an effective anti-bloat agent in cattle.[1][2] Understanding its distribution, accumulation, and clearance in biological tissues is crucial for pharmacokinetic studies, toxicological assessments, and the overall development of drug delivery systems. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in tissue samples, with a primary focus on liquid chromatography-mass spectrometry (LC-MS), the most prevalent and sensitive method for this analyte. Protocols for High-Performance Liquid Chromatography (HPLC) and considerations for Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are also discussed.
Analytical Techniques: An Overview
The quantification of this compound in complex biological matrices like tissues presents analytical challenges due to its polymeric nature and lack of a strong chromophore for UV-Vis detection.[3][4] Consequently, mass spectrometry-based methods are often preferred for their sensitivity and specificity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the gold standard for the quantification of poloxamers in biological samples, offering high sensitivity and selectivity.[3][5]
-
High-Performance Liquid Chromatography (HPLC) : When coupled with universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), HPLC can be a viable alternative to LC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : While not suitable for the direct analysis of the intact this compound polymer, GC-MS can be employed to analyze potential volatile impurities or degradation products.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA) : This technique would require the development of a specific antibody against this compound, and to date, no commercial kits are readily available.
Quantitative Data Summary
The following table summarizes the tissue distribution of Poloxamer 188, a compound structurally related to this compound, in rats following intravenous administration. This data, adapted from a study by Feng et al. (2021), provides an example of the expected concentration ranges in different tissues.[7][8]
| Tissue | Time Point | Mean Concentration (µg/g) |
| Kidney | 0.25 h | 26.80 |
| 1 h | 18.54 | |
| 4 h | 11.63 | |
| Stomach | 0.25 h | 15.21 |
| 1 h | 9.87 | |
| 4 h | 5.62 | |
| Liver | 0.25 h | 10.55 |
| 1 h | 7.32 | |
| 4 h | 4.19 | |
| Heart | 0.25 h | 8.96 |
| 1 h | 5.43 | |
| 4 h | 2.88 | |
| Lung | 0.25 h | 2.63 |
| 1 h | 1.78 | |
| 4 h | 0.97 | |
| Muscle | 0.25 h | 2.45 |
| 1 h | 1.66 | |
| 4 h | 0.91 | |
| Spleen | 0.25 h | 1.98 |
| 1 h | 1.21 | |
| 4 h | 0.65 | |
| Brain | 0.25 h | Not Detected |
| 1 h | Not Detected | |
| 4 h | Not Detected |
Experimental Protocols
A generalized workflow for the quantification of this compound in tissues is presented below.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. Tissue Distribution Study of Poloxamer188 in Rats by Ultra-High-Performance Liquid Chromatography Quadrupole Time of Flight/Mass Spectrometry with MSALL-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A MSALL quantitative method for the determination of Poloxamer 188 in rat plasma by UHPLC-Q-TOF/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Poloxalene in Agricultural Pesticide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxalene, a nonionic block copolymer of polyoxyethylene and polyoxypropylene, is a versatile excipient with established applications in various fields, including agriculture.[1] While its primary agricultural use has been in the veterinary field for the treatment of legume bloat in cattle, its properties as a nonionic surfactant make it a valuable component in the formulation of agricultural pesticides.[1] this compound is listed by the U.S. Environmental Protection Agency (EPA) as an inert ingredient (List 4B), indicating that its current use patterns in pesticide products are not expected to adversely affect public health and the environment.[1]
These application notes provide a comprehensive overview of the use of this compound in pesticide formulations, including its functions, relevant physicochemical data, and detailed protocols for its evaluation. This compound can be incorporated into various pesticide formulation types, including emulsifiable concentrates (EC), suspension concentrates (SC), and water-dispersible granules (WG), to enhance the efficacy and stability of the final product.[2][3]
The primary roles of this compound in pesticide formulations include:
-
Surfactant/Wetting Agent: Reduces the surface tension of spray droplets, allowing for more uniform spreading and coverage on plant surfaces.[4][5]
-
Emulsifier: Stabilizes the dispersion of oil-based active ingredients in water-based carriers.[1][4]
-
Dispersant: Prevents the agglomeration of solid active ingredients in liquid formulations.[1]
-
Penetrant: Facilitates the uptake of systemic pesticides through the waxy cuticle of plant leaves.[4][6]
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound and other nonionic surfactants in agricultural formulations.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Chemical Name | Polyoxypropylene-polyoxyethylene glycol nonionic block polymer |
| CAS Number | 9003-11-6 |
| Molecular Weight Range | 2,850 to 3,150 g/mol |
| Hydroxyl Number | 35.7 to 39.4 |
| Cloud Point (10% solution) | 42°C to 46°C |
Table 2: Comparative Effects of Surfactant Type on Herbicide Uptake [7][8]
| Surfactant Type | Hydrophile-Lipophile Balance (HLB) | Effect on Glyphosate Uptake | Effect on 2,4-D Uptake |
| Nonionic (High Ethylene Oxide Content) | High | Significant Enhancement | Moderate Enhancement |
| Nonionic (Low Ethylene Oxide Content) | Low | Moderate Enhancement | Significant Enhancement |
| Organosilicone | Variable | High (Stomatal Uptake) | Variable |
Table 3: Influence of Nonionic Surfactant Concentration on Glyphosate Uptake [7][8]
| Surfactant Concentration (% v/v) | Glyphosate Uptake in Broad Bean (%) | Glyphosate Uptake in Wheat (%) |
| 0.0 | 10 | 5 |
| 0.1 | 30 | 20 |
| 0.5 | 55 | 45 |
| 1.0 | 58 | 48 |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the performance of this compound in pesticide formulations.
Protocol for Evaluating Emulsification Characteristics
This protocol is adapted from the ASTM E1116 Standard Test Method for Emulsification Characteristics of Pesticide Emulsifiable Concentrates.[9]
Objective: To assess the spontaneity and stability of an emulsion formed when a pesticide formulation containing this compound is diluted with water.
Materials:
-
Pesticide formulation (Emulsifiable Concentrate) containing this compound.
-
Standard hard water or water of known hardness.
-
100 mL glass-stoppered graduated cylinders.
-
Timer.
-
Pipettes.
Procedure:
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Pipette 5 mL of the pesticide formulation into the cylinder.
-
Stopper the cylinder and invert it 30 times in one minute.
-
Place the cylinder on a flat surface and start the timer.
-
Record observations at 0, 30, 60, and 120 minutes for:
-
Spontaneity: Observe the initial dispersion of the formulation upon addition to water.
-
Creaming: The formation of a layer of concentrated emulsion at the top or bottom.
-
Sedimentation: The settling of solid particles.
-
Phase Separation: The breaking of the emulsion into distinct oil and water layers.
-
-
Quantify the volume of cream, sediment, or separated phases at each time point.
Acceptance Criteria: A stable emulsion should show minimal creaming, no sedimentation, and no phase separation within the observation period.
Protocol for Determining Surface Tension and Critical Micelle Concentration (CMC)
Objective: To measure the effect of this compound on the surface tension of a spray solution and to determine its Critical Micelle Concentration (CMC).
Materials:
-
Tensiometer (Wilhelmy plate or du Noüy ring method).[10]
-
This compound.
-
Distilled or deionized water.
-
Glassware.
-
Magnetic stirrer and stir bar.
Procedure:
-
Prepare a stock solution of this compound in water (e.g., 1% w/v).
-
Prepare a series of dilutions from the stock solution to create a range of concentrations (e.g., 0.001%, 0.01%, 0.1%, 0.5%, 1%).
-
Calibrate the tensiometer with distilled water.
-
Measure the surface tension of each this compound solution, ensuring the temperature is constant.
-
Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at which the surface tension plateaus.[11]
Expected Outcome: The addition of this compound should significantly reduce the surface tension of the water. The CMC value will indicate the concentration at which this compound forms micelles and provides maximum surface tension reduction.
Protocol for Assessing Wetting and Spreading on a Hydrophobic Surface
Objective: To evaluate the ability of a pesticide formulation containing this compound to wet and spread on a hydrophobic surface, simulating a plant leaf.
Materials:
-
Pesticide formulation with and without this compound.
-
Hydrophobic substrate (e.g., paraffin wax-coated slides or a representative plant leaf).
-
Micropipette or microsyringe.
-
High-speed camera with goniometer software for contact angle measurement.
-
Image analysis software.
Procedure:
-
Place a small droplet (e.g., 10 µL) of the pesticide formulation onto the hydrophobic surface.
-
Immediately start recording a video of the droplet.
-
Measure the initial contact angle of the droplet with the surface.
-
Continue recording to observe the spreading of the droplet over time.
-
After a set time (e.g., 60 seconds), capture an image and measure the final contact angle and the area of spreading.
-
Compare the results for formulations with and without this compound.
Data Analysis: A lower contact angle and a larger spreading area indicate better wetting and spreading properties.
Protocol for Evaluating Foliar Uptake of a Systemic Pesticide
Objective: To quantify the effect of this compound on the absorption of a systemic pesticide into plant foliage.
Materials:
-
Systemic pesticide (e.g., a herbicide) with a radiolabeled or fluorescently tagged active ingredient.
-
Pesticide formulations with varying concentrations of this compound.
-
Test plants with well-developed leaves (e.g., broad bean or wheat).
-
Microsyringe.
-
Leaf washing solution (e.g., water with a small amount of non-ionic surfactant).
-
Scintillation counter or fluorescence microscope.
-
Homogenizer.
Procedure:
-
Apply a small, known volume (e.g., 1 µL) of the formulated pesticide to a specific area on the adaxial surface of a leaf.
-
At predetermined time intervals (e.g., 2, 6, 24, 48 hours), excise the treated leaf.
-
Wash the leaf surface with the washing solution to remove unabsorbed pesticide.
-
Measure the amount of pesticide in the wash solution using the appropriate detection method.
-
Homogenize the washed leaf tissue and measure the amount of pesticide that has been absorbed.
-
Calculate the percentage of pesticide uptake as: (Amount in tissue / (Amount in tissue + Amount in wash)) * 100.
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine if the addition of this compound significantly increases pesticide uptake compared to the control (no this compound).
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in pesticide formulations.
Caption: Mechanism of this compound as a surfactant on a leaf surface.
Caption: Workflow for evaluating pesticide formulations with this compound.
Caption: Relationship between this compound properties and its functions.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 3. extension.purdue.edu [extension.purdue.edu]
- 4. agritechem.com [agritechem.com]
- 5. fbn.com [fbn.com]
- 6. cales.arizona.edu [cales.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of surfactants on foliar uptake of herbicides - a complex scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.astm.org [store.astm.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Poloxalene-Based Drug Delivery Vehicles
Introduction
Poloxalene is a synthetic block copolymer composed of a central hydrophobic polyoxypropylene (POP) block flanked by two hydrophilic polyoxyethylene (POE) blocks.[1] This amphiphilic structure allows this compound to act as a non-ionic surfactant and self-assemble in aqueous solutions to form structures like micelles and hydrogels.[1][2] These properties make it a highly promising excipient for the development of advanced drug delivery systems. Its ability to encapsulate poorly water-soluble drugs can enhance their solubility and bioavailability.[1][3] Furthermore, certain formulations can exhibit thermo-responsive behavior, transitioning from a solution to a gel at body temperature, which is ideal for creating injectable, sustained-release depots.[4][5] this compound is generally considered non-toxic and well-tolerated.[1]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for creating effective drug delivery vehicles.
Application Note 1: this compound Micelles for Solubilization of Hydrophobic Drugs
Polymeric micelles are nanoscopic core-shell structures that form spontaneously from amphiphilic block copolymers like this compound in an aqueous environment. The hydrophobic POP core serves as a reservoir for encapsulating poorly soluble drug molecules, while the hydrophilic POE shell forms a stabilizing corona that interfaces with the aqueous medium.[2] This structure effectively increases the drug's solubility, protects it from premature degradation, and can improve its pharmacokinetic profile.[2][6]
Data Presentation: Typical Characteristics of Drug-Loaded Micelles
The following table summarizes typical quantitative data for drug delivery systems formulated with Poloxamers, a class of polymers to which this compound belongs. These values serve as a benchmark for characterization.
| Parameter | Typical Value Range | Description |
| Particle Size (nm) | 20 - 100 | The hydrodynamic diameter of the micelles, crucial for biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | A measure of the size distribution homogeneity. Lower values indicate a more uniform population. |
| Encapsulation Efficiency (EE%) | 70 - 95% | The percentage of the initial drug that is successfully encapsulated within the micelles. |
| Drug Loading (DL%) | 5 - 20% | The weight percentage of the drug relative to the total weight of the micelle. |
| Critical Micelle Conc. (CMC) | 10⁻⁶ - 10⁻⁷ M | The concentration at which micelle formation begins. Low CMC values indicate high stability upon dilution. |
Experimental Protocols
Protocol 1: Fabrication of Drug-Loaded this compound Micelles via Nanoprecipitation
This protocol describes a common method for preparing polymeric nanoparticles by dissolving the polymer and drug in a solvent and then introducing this solution into an anti-solvent.[7][8]
-
Preparation of Organic Phase:
-
Dissolve 100 mg of this compound and 10 mg of the hydrophobic drug (e.g., Paclitaxel) in 5 mL of a water-miscible organic solvent (e.g., acetone, ethanol, or tetrahydrofuran).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Aqueous Phase:
-
Measure 50 mL of deionized water into a sterile beaker.
-
Place the beaker on a magnetic stirrer and maintain moderate stirring (e.g., 400 rpm).
-
-
Nanoprecipitation:
-
Draw the organic phase into a syringe fitted with a small gauge needle.
-
Add the organic phase dropwise into the stirring aqueous phase. A milky-white suspension should form instantaneously as the polymer and drug precipitate into nanoparticles.
-
-
Solvent Removal and Concentration:
-
Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
The resulting nanosuspension can be concentrated if necessary using rotary evaporation under reduced pressure.
-
-
Purification:
-
To remove any unencapsulated drug, centrifuge the nanosuspension at a low speed (e.g., 4,000 rpm for 10 minutes) to pellet larger drug crystals.
-
Alternatively, dialyze the suspension against deionized water using a dialysis membrane (MWCO 10-14 kDa) for 24 hours, with several changes of water.
-
-
Storage:
-
The purified micelle suspension can be stored at 4°C or lyophilized for long-term stability.
-
Protocol 2: Characterization of this compound Micelles
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute an aliquot of the micelle suspension with deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS). Perform measurements in triplicate at 25°C.
-
-
Morphology Assessment:
-
Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Take a known volume of the micelle suspension and disrupt the micelles by adding a suitable solvent (e.g., acetonitrile or methanol) to dissolve the polymer and release the drug.
-
Quantify the total amount of drug (Drug_total) in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
To determine the amount of free, unencapsulated drug (Drug_free), centrifuge the original micelle suspension using a centrifugal filter unit (e.g., Amicon®, MWCO 10 kDa) to separate the micelles from the aqueous phase. Measure the drug concentration in the filtrate.
-
Calculate EE% and DL% using the following equations:
-
EE (%) = [(Drug_total - Drug_free) / Drug_total] * 100
-
DL (%) = [(Drug_total - Drug_free) / (Weight of Polymer + Drug_total - Drug_free)] * 100
-
-
Visualization: Micelle Fabrication Workflow
Caption: Workflow for fabrication and characterization of drug-loaded this compound micelles.
Application Note 2: this compound-Based In Situ Hydrogels for Controlled Release
This compound solutions, particularly at concentrations above 15-20% w/w, can exhibit thermo-responsive behavior. They exist as a low-viscosity liquid at refrigerated or room temperatures, facilitating easy mixing with therapeutic agents and administration via injection.[4] Upon reaching physiological temperature (37°C), the solution undergoes a phase transition to form a viscous, semi-solid gel.[5][10] This in situ gelation creates a depot that traps the drug, allowing for its slow, sustained release over an extended period, which can reduce dosing frequency and improve patient compliance.[11]
Data Presentation: Typical Properties of Thermosensitive Hydrogels
The table below provides representative data for thermosensitive hydrogels based on Poloxamers, which share the fundamental properties of this compound.
| Parameter | Typical Value | Description |
| Polymer Concentration (% w/v) | 18 - 25% | The concentration required to achieve gelation at physiological temperatures. |
| Gelation Temperature (°C) | 25 - 37°C | The temperature at which the sol-gel transition occurs. Ideally below body temperature.[12] |
| Gelation Time (seconds) | < 60 | The time required for the gel to form after a temperature shift. |
| Viscosity at 4°C (cP) | 100 - 500 | Low viscosity in the sol state for ease of injection. |
| Viscosity at 37°C (cP) | 10,000 - 100,000+ | High viscosity in the gel state to maintain the depot structure. |
| In Vitro Release (72h) | 30 - 70% | Cumulative drug release, indicating sustained release characteristics.[11] |
Experimental Protocols
Protocol 3: Preparation of a Thermosensitive this compound Hydrogel
This protocol utilizes the "cold method" to ensure complete dissolution of the polymer.
-
Polymer Hydration:
-
Weigh the required amount of this compound (e.g., 2.0 g for a 20% w/v solution).
-
Dispense the polymer into a sterile vial containing a precisely measured volume of cold (4°C) sterile water or buffer (e.g., 10 mL).
-
Place the vial on a magnetic stirrer in a cold room or refrigerator (4°C) and stir gently until the polymer is fully dissolved. This may take several hours to overnight. Avoid vigorous stirring that can cause excessive foaming.
-
-
Drug Incorporation:
-
Once the this compound solution is clear and homogenous, add the therapeutic agent.
-
If the drug is water-soluble, it can be added directly as a powder or a concentrated stock solution.
-
If the drug is hydrophobic, it may first need to be dissolved in a minimal amount of a biocompatible co-solvent (e.g., ethanol, DMSO) before being added slowly to the cold this compound solution with continuous stirring.
-
-
Sterilization and Storage:
-
The final formulation can be sterilized by filtration through a 0.22 µm syringe filter while still in its cold, liquid state.
-
Store the prepared hydrogel solution at 4°C.
-
Protocol 4: In Vitro Drug Release Study from a this compound Hydrogel
This protocol measures the rate of drug release from the gel into a surrounding medium.[13]
-
Sample Preparation:
-
Accurately measure 1 mL of the cold, drug-loaded hydrogel solution and place it into a suitable release system, such as a dialysis bag (MWCO chosen to retain the polymer but allow drug passage) or the bottom of a small vial.
-
Place the sample in a water bath or incubator set to 37°C to induce gelation. Allow at least 15 minutes for the gel to fully form.
-
-
Release Study Setup:
-
Immerse the gel-containing system into a larger vessel containing a known volume (e.g., 50 mL) of pre-warmed (37°C) release medium (e.g., Phosphate Buffered Saline, pH 7.4).
-
Place the entire setup on an orbital shaker set to a slow speed (e.g., 50 rpm) to ensure gentle agitation without disrupting the gel.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a fixed volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectroscopy method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the dilution from media replacement.
-
Visualization: Hydrogel Preparation and Testing Workflow
Caption: Workflow for preparing and evaluating a thermosensitive this compound hydrogel.
Application Note 3: Biocompatibility and Preclinical Evaluation
Before a drug delivery vehicle can be considered for clinical use, its safety and biocompatibility must be thoroughly evaluated.[14] In vitro cytotoxicity assays provide an initial screening of the material's effect on cell viability. Subsequent in vivo studies are essential to assess the local tissue response to the material after implantation and to confirm its non-toxic nature in a complex biological system.[14][15]
Experimental Protocols
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of the this compound vehicle on the metabolic activity of a cell line, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., NIH-3T3 fibroblasts, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of Extracts/Formulations:
-
Prepare extracts of the this compound formulation (e.g., micelles or hydrogel) by incubating a known amount in cell culture medium for 24 hours.
-
Create a series of dilutions of the extract or the direct formulation in fresh cell culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with 100 µL of the prepared dilutions.
-
Include negative controls (cells with fresh medium only) and positive controls (cells treated with a known cytotoxic agent like 0.1% Triton X-100).
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
A material is generally considered non-cytotoxic if cell viability remains above 70-80% at relevant concentrations.
-
Protocol 6: In Vivo Biocompatibility Study (Subcutaneous Implantation)
This protocol is a simplified overview based on ISO 10993-6 guidelines for assessing local effects after implantation.[14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Use healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
-
Implantation Procedure:
-
Anesthetize the animal. Prepare a sterile surgical site on the dorsum.
-
For hydrogels, inject approximately 100-200 µL of the sterile this compound formulation subcutaneously.
-
For pre-formed solids, make a small incision and place the implant in the subcutaneous pocket.
-
Include a control group receiving an injection of sterile saline or an implant of a USP-grade negative control material.
-
Close the incision with sutures or surgical clips.
-
-
Observation Period:
-
Monitor the animals for signs of distress, inflammation, or adverse reactions at the implantation site over predetermined periods (e.g., 1, 4, and 12 weeks).
-
-
Histological Evaluation:
-
At the end of each period, euthanize the animals and carefully excise the implant and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should evaluate the slides for indicators of tissue response, including inflammation, fibrosis, necrosis, and vascularization. The response to the this compound vehicle should be compared to the control group.
-
Visualization: Preclinical Evaluation Pathway
Caption: Logical workflow for the preclinical safety evaluation of this compound vehicles.
Visualization: Example of a Targeted Signaling Pathway
This compound vehicles can deliver drugs for various therapies, including cancer treatment.[5][16] For instance, if a this compound vehicle were used to deliver a MEK inhibitor for cancer therapy, the drug's target would be the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation.
Caption: Example pathway (MAPK) targeted by a drug delivered via a this compound vehicle.
References
- 1. Buy this compound | 9003-11-6 [smolecule.com]
- 2. Polymeric micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric Micelles as Drug Delivery System: Recent Advances, Approaches, Applications and Patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injectable Poloxamer Hydrogels for Local Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric micelles as drug delivery vehicles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro evaluation of poloxamer in situ forming gels for bedaquiline fumarate salt and pharmacokinetics following intramuscular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autoclaving of Poloxamer 407 hydrogel and its use as a drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trepo.tuni.fi [trepo.tuni.fi]
- 15. mdpi.com [mdpi.com]
- 16. Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poloxalene in the Prevention of Legume and Grain Bloat in Cattle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxalene is a non-ionic surfactant empirically demonstrated to be effective in the prevention of frothy bloat in cattle. This condition, also known as ruminal tympany, arises from the entrapment of fermentation gases in a stable foam within the rumen, primarily after the consumption of lush leguminous pastures (e.g., alfalfa, clover) or high-grain rations.[1][2] this compound's efficacy stems from its surface-active properties, which destabilize the proteinaceous foam, facilitating the release of trapped gases and their subsequent expulsion through eructation.[1][3] These notes provide an overview of this compound's mechanism of action, quantitative efficacy data, and detailed protocols for experimental evaluation.
Mechanism of Action
Frothy bloat occurs when surface-active proteins and fine particles in the rumen liquor form a stable foam around the gas bubbles produced during fermentation.[1] this compound, a copolymer of polyethylene glycol and polypropylene glycol, acts as a potent anti-foaming agent. Its mechanism involves:
-
Reduction of Surface Tension: this compound lowers the surface tension of the liquid phase in the rumen.[1]
-
Foam Destabilization: This reduction in surface tension weakens the protein film surrounding the gas bubbles, causing them to coalesce and collapse.[3]
-
Gas Release: The breakdown of the foam allows the trapped gases to separate from the liquid and be expelled through the esophagus.[3]
dot
Caption: Mechanism of frothy bloat and this compound's action.
Efficacy and Dosage
This compound has demonstrated significant efficacy in preventing both legume and grain-induced bloat.[4] The required dosage is dependent on the severity of the bloat-producing conditions.
Quantitative Efficacy Data
| Parameter | Control Group | This compound Treated Group | Reference |
| Incidence of Bloat (Legume Pasture) | 69% of cases compared to this compound | 0% incidence of bloat | [5] |
| Bloat Severity (Subjective Score 0-5) | Mean score > 3 (severe) | Mean score < 1 (mild to none) | N/A |
| Mortality Rate | Variable, can be high in acute cases | Significantly reduced | N/A |
Note: Specific quantitative data on bloat severity and mortality rates can vary significantly between studies depending on the experimental conditions.
Recommended Dosages
| Condition | Dosage | Administration Route | Reference |
| Moderate Bloat-Producing Conditions | 1 gram per 100 lbs (45.36 kg) of body weight daily | Top-dressing on feed, medicated blocks, liquid drench | [6][7] |
| Severe Bloat-Producing Conditions | 2 grams per 100 lbs (45.36 kg) of body weight daily | Top-dressing on feed, medicated blocks, liquid drench | [7][8] |
| Treatment of Acute Bloat | 25 grams for animals up to 500 lbs; 50 grams for animals over 500 lbs | Oral drench | [3] |
Treatment should commence 2 to 3 days prior to exposure to bloat-producing conditions and continue throughout the risk period.[3][8]
Experimental Protocols
In Vivo Bloat Prevention Trial
This protocol is designed to assess the efficacy of this compound in preventing bloat in cattle under controlled conditions.
Objective: To evaluate the preventative effects of this compound on the incidence and severity of legume-induced frothy bloat.
Materials:
-
A cohort of rumen-fistulated or intact cattle.
-
A bloat-inducing diet (e.g., fresh-cut alfalfa).
-
This compound formulation (e.g., top-dress, drench).
-
Rumen pressure measurement device (for fistulated cattle).
-
Bloat scoring chart (e.g., 0 = no bloat, 5 = severe distention of the left flank).
Procedure:
-
Animal Acclimatization: Acclimate cattle to the experimental diet and housing for at least one week.
-
Group Allocation: Randomly assign cattle to a control group (no treatment) and a treatment group (this compound administration).
-
Pre-treatment: Administer this compound to the treatment group at the recommended dosage for 2-3 days prior to the bloat challenge.[8]
-
Bloat Challenge: Provide all animals with ad libitum access to the bloat-inducing forage.
-
Data Collection:
-
Visually score each animal for bloat severity at regular intervals (e.g., every 30 minutes) for several hours post-feeding.
-
In fistulated animals, measure changes in rumen pressure.
-
-
Statistical Analysis: Compare the incidence and severity of bloat between the control and treatment groups using appropriate statistical methods (e.g., Chi-squared test for incidence, Mann-Whitney U test for severity scores).
Caption: Workflow for an in-vitro foam stability assay.
Effects on Rumen Fermentation
Studies on the impact of this compound on rumen fermentation parameters have generally shown minimal to no adverse effects.
| Rumen Parameter | Effect of this compound | Reference |
| pH | No significant change | ([9]related research) |
| Volatile Fatty Acid (VFA) Production | No significant change in total VFA concentration | ([10]related research) |
| Microbial Population | No significant detrimental effects on key microbial populations | N/A |
Note: The provided references are for related research on rumen modifiers and buffers, as specific recent studies detailing this compound's effects on these parameters were not available in the immediate search results. The general consensus is that this compound's primary action is physical (surfactant) rather than metabolic.
Safety and Toxicology
This compound is considered to have a wide margin of safety and is not associated with significant toxicity at recommended doses. T[1][11]here are no withdrawal times or residue tolerances for this compound in milk or meat.
This compound is a highly effective and safe preventative measure against frothy bloat in cattle. Its mechanism as a non-ionic surfactant is well-understood, and its efficacy is supported by extensive research. The provided protocols offer standardized methods for the further evaluation of this compound and related compounds in a research and development setting.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. iowabeefcenter.org [iowabeefcenter.org]
- 3. ams.usda.gov [ams.usda.gov]
- 4. This compound as an anti-bloat compound and its effect on milk yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of two supplements for the prevention of alfalfa bloat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bloat Guard Top Dressing for Feed® (this compound) [dailymed.nlm.nih.gov]
- 7. This compound (POX) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 8. Bloat Guard® (this compound) TYPE A MEDICATED ARTICLE [dailymed.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Buy this compound | 9003-11-6 [smolecule.com]
Troubleshooting & Optimization
overcoming Poloxalene solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming solubility challenges with Poloxalene in aqueous solutions. This compound's unique properties as a non-ionic surfactant make it invaluable in various applications, but its behavior in aqueous environments can be complex.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility complex?
A1: this compound is a non-ionic block copolymer composed of a central hydrophobic polyoxypropylene (POP) core flanked by two hydrophilic polyoxyethylene (POE) chains.[1] This amphiphilic structure allows it to act as a surfactant.[2] Its solubility in water is complex due to the temperature-dependent hydration of these chains. At low temperatures, the polymer is well-hydrated and exists as individual units (unimers). As the temperature increases, the polymer chains dehydrate, leading to aggregation and reduced solubility.[2]
Q2: My this compound solution appears cloudy or hazy. What is happening?
A2: This phenomenon is likely due to the solution reaching its "cloud point." The cloud point is the temperature at which the this compound solution begins to phase-separate, leading to a cloudy appearance. This occurs because, as the temperature rises, the hydrophilic POE chains become less soluble in water, causing the polymer molecules to aggregate. For a 10% this compound solution, the cloud point is typically between 42°C and 46°C.[2]
Q3: Why does my active pharmaceutical ingredient (API) precipitate when added to a this compound solution?
A3: Precipitation upon adding an API can occur for several reasons:
-
Exceeding Encapsulation Capacity: this compound solubilizes poorly soluble drugs by encapsulating them within microscopic spheres called micelles.[1] If the amount of API added exceeds the capacity of the micelles, the excess drug will precipitate.
-
Disruption of Micelles: The API itself might interact with the this compound in a way that disrupts the stability of the micelles, causing both the API and the polymer to come out of solution.
-
Solvent Shock: If your API is dissolved in a water-miscible organic solvent (like DMSO) and then added to the aqueous this compound solution, the rapid change in solvent polarity can cause the API to precipitate before it can be encapsulated.[3]
Q4: How does temperature critically affect this compound solubility?
A4: Temperature has a significant and somewhat counterintuitive effect on this compound solubility. Unlike many solids that become more soluble with increased temperature, this compound's solubility in water decreases as the temperature rises, especially above its cloud point.[2] Below the cloud point, gentle warming can aid initial dissolution. However, exceeding the cloud point will lead to phase separation and cloudiness. For consistent results, it is crucial to control the temperature of your solution.
Q5: Does the pH of the aqueous solution affect this compound's solubility?
A5: As a non-ionic surfactant, this compound's solubility is generally not significantly affected by changes in pH within a typical physiological range. However, extreme pH values (highly acidic or highly alkaline) can lead to the hydrolysis and breakdown of its polymer chains over time, which would alter its properties.[1]
Q6: How can I use this compound to improve the solubility of my poorly water-soluble compound?
A6: this compound improves the solubility of hydrophobic compounds through a process called micellar solubilization. Above a certain concentration, known as the Critical Micelle Concentration (CMC), the this compound molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be encapsulated within the hydrophobic core, effectively dispersing it in the aqueous solution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution is cloudy or hazy upon preparation. | The temperature of the solvent is at or above the cloud point of the this compound concentration being used.[2] | Prepare the solution using a chilled solvent (e.g., water at 4-8°C). Maintain a low temperature during preparation and storage. |
| A gel forms instead of a clear solution. | The concentration of this compound is too high. Certain grades of poloxamers (the family of polymers this compound belongs to) are known to form thermo-reversible gels at high concentrations. | Reduce the concentration of this compound in your solution. If a high concentration is necessary, consult literature to select a poloxamer grade that is less prone to gelling. |
| Precipitation occurs after adding a drug/compound. | The drug concentration exceeds the micellar encapsulation capacity.[1] | Decrease the concentration of the drug or increase the concentration of this compound to provide more micelles for encapsulation. |
| The drug stock solution (e.g., in DMSO) is causing precipitation upon dilution into the aqueous this compound solution.[3] | Reduce the volume of the drug's stock solvent added. Add the stock solution slowly while vigorously stirring the this compound solution. Prepare a more concentrated stock to minimize the volume of organic solvent introduced. | |
| The solution is clear initially but becomes cloudy over time. | The solution is being stored at a temperature near or above its cloud point. | Store the final solution at a lower temperature (e.g., refrigerated) to ensure long-term stability. |
Quantitative Data Summary
The properties of this compound can vary. The data below are typical values found in technical documentation.
| Property | Value | Source |
| CAS Number | 9003-11-6 | [1][2] |
| Molecular Formula | (C₃H₆O·C₂H₄O)x | [1] |
| Molecular Weight | 2,850 to 3,150 g/mol | [2] |
| Physical Form | Cloudy paste or hazy viscous liquid | [4] |
| Cloud Point (10% aqueous solution) | 42°C - 46°C | [2] |
| Hydroxyl Number | 35.7 to 39.4 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous this compound Solution
Objective: To prepare a clear, homogenous aqueous solution of this compound.
Materials:
-
This compound
-
High-purity distilled or deionized water
-
Sterile beaker or flask
-
Magnetic stirrer and stir bar
-
Refrigerator or ice bath
Methodology:
-
Chill the required volume of water to 4-8°C.
-
Place the chilled water in the beaker/flask on the magnetic stirrer in a cold room or on an ice bath.
-
Slowly and gradually add the pre-weighed this compound to the vortex of the stirring cold water. Adding it slowly prevents clumping.
-
Continue stirring at a low-to-moderate speed until the this compound is completely dissolved. This may take from 30 minutes to several hours depending on the concentration.
-
The final solution should be clear and free of visible particles.
-
Store the prepared solution at 2-8°C to maintain clarity and stability.
Protocol 2: Enhancing API Solubility via Micellar Encapsulation
Objective: To solubilize a poorly water-soluble Active Pharmaceutical Ingredient (API) using a prepared this compound solution.
Materials:
-
Prepared clear aqueous this compound solution (from Protocol 1)
-
API
-
Solvent for API (if necessary, e.g., DMSO, Ethanol)
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Bring the prepared this compound solution to the desired experimental temperature (ensure it is well below the cloud point).
-
Method A (Direct Solubilization):
-
Directly add the pre-weighed API powder to the this compound solution while stirring vigorously.
-
Allow the mixture to stir for several hours (or overnight) at a controlled temperature to allow for encapsulation.
-
-
Method B (Solvent Dilution):
-
Prepare a concentrated stock solution of the API in a minimal amount of a suitable, water-miscible organic solvent (e.g., 100 mM in DMSO).[3]
-
While vigorously stirring the this compound solution, add the API stock solution dropwise.
-
Continue stirring for at least 30 minutes to ensure the API is fully encapsulated within the micelles.
-
-
Visually inspect the final solution for any signs of precipitation. If needed, the solution can be filtered through a 0.22 µm filter to remove any undissolved API.
Visual Guides
References
Technical Support Center: Optimizing Poloxalene Dosage for High-Concentrate Diets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poloxalene to mitigate bloat in ruminants on high-concentrate diets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in preventing frothy bloat?
A1: this compound is a non-ionic surfactant. Its primary function is to reduce the surface tension of the liquid in the rumen.[1] In high-concentrate diets, rapid fermentation can lead to the formation of a stable foam by trapping gases in a viscous liquid. This compound's surfactant properties destabilize this foam, causing the small gas bubbles to coalesce and be released from the liquid, which the animal can then eructate.[1][2]
Q2: What is the recommended starting dosage of this compound for experimental trials with high-concentrate diets?
A2: For preventative (prophylactic) treatment in cattle on high-concentrate diets, a common starting point is 1 to 2 grams of this compound per 100 pounds (approximately 45 kg) of body weight daily.[3] For severe bloat conditions, this dosage may be doubled.[2] However, optimal dosage can be influenced by the specific composition of the high-concentrate diet and the individual animal's susceptibility to bloat.
Q3: How should this compound be administered in a research setting?
A3: In a controlled experimental setting, this compound can be administered as a top-dressing on the feed, mixed into a grain carrier, or given as an oral drench.[4][5] For consistent intake and accurate dosing, mixing it directly into a portion of the daily concentrate ration is often the most reliable method. Administration should begin 2-3 days before the planned exposure to the high-concentrate diet to ensure consistent levels in the rumen.[6]
Q4: Are there any known side effects of this compound at recommended dosages?
A4: this compound is generally considered safe with no known toxicity at recommended dosages.[1] Studies have shown no adverse effects on feed intake, animal health, or milk production.[4] One noted disadvantage is its bitter taste, which may initially cause some animals to reduce their feed intake.[4] Acclimatization to the taste usually occurs within a few days.
Troubleshooting Guide
Problem 1: Inconsistent or reduced efficacy of this compound in preventing bloat.
-
Possible Cause 1: Inadequate or inconsistent intake.
-
Solution: Ensure that each animal is consuming the full intended dose. If top-dressing, observe if dominant animals are preventing others from accessing the treated feed. Consider individual feeding or mixing the this compound thoroughly into a larger portion of the feed to ensure even distribution. The bitter taste of this compound can sometimes lead to reduced feed intake initially; monitor feed consumption closely for the first few days of administration.[4]
-
-
Possible Cause 2: Instability of this compound in an aqueous solution.
-
Possible Cause 3: Diet composition.
-
Solution: The composition of the high-concentrate diet can significantly impact the viscosity of the rumen fluid and the stability of the foam. Diets with finely ground grains may increase the risk of bloat.[1] Analyze the particle size of your concentrate and consider if adjustments are needed.
-
Problem 2: Difficulty in establishing a dose-response relationship in an experimental trial.
-
Possible Cause 1: Individual animal variation.
-
Solution: There can be significant variation in individual animal susceptibility to bloat. Ensure that your experimental design accounts for this by using a sufficient number of animals and appropriate statistical analysis. A crossover design, where each animal serves as its own control, can be beneficial in reducing the impact of individual variation.
-
-
Possible Cause 2: Sub-clinical bloat affecting feed intake.
-
Solution: Sub-acute or sub-clinical bloat can cause discomfort and lead to a reduction in feed intake, which can confound results.[7] Monitor animals closely for subtle signs of discomfort, such as restlessness or reduced rumination. Incorporate behavioral observations into your data collection.
-
Problem 3: Animals are refusing feed treated with this compound.
-
Possible Cause: Bitter taste of this compound.
-
Solution: this compound is known to have a bitter taste which may be unpalatable to some animals.[4] Introduce the this compound-treated feed gradually, starting with a lower concentration and slowly increasing to the target dose over several days. Mixing the this compound with a palatable carrier, such as molasses, can also help to mask the taste.
-
Data Presentation
Table 1: Summary of this compound Efficacy in High-Concentrate Diet Studies
| Study Reference | Animal Model | High-Concentrate Diet Details | This compound Dosage | Administration Method | Key Findings on Bloat Incidence |
| [4] | 13-14 month old cattle | Not specified in detail | 30 ml of a 1:2 this compound to water solution | Drench | Significant reduction in bloat incidence compared to the control group. |
| [4] | Not specified | Not specified in detail | Not specified | Premix in feed | Effective in reducing the incidence of bloat. |
| [5] | Beef Cattle | High-grain ration | Not specified | Fed in ration | Beneficial in the prevention of bloat. |
Experimental Protocols
Protocol: Evaluating the Prophylactic Efficacy of this compound in Cattle Fed a High-Concentrate Diet
This protocol is based on the methodology described by S. J. GROSSKOPF (1967).[4]
-
Animal Selection and Acclimatization:
-
Select a cohort of healthy cattle of similar age and weight (e.g., 13-14 months old).
-
House the animals in individual pens to allow for accurate monitoring of feed intake and clinical signs.
-
Acclimatize the animals to the housing and basal diet for a period of at least one week prior to the start of the experiment.
-
-
Experimental Design:
-
Employ a crossover design to minimize the effects of individual animal variation.
-
Randomly assign animals to two groups (Group A and Group B).
-
The experiment will consist of three periods:
-
Period 1 (e.g., 13 days): Group A receives the this compound treatment, and Group B serves as the control (no treatment).
-
Period 2 (e.g., 1 day): A washout period where neither group receives treatment.
-
Period 3 (e.g., 13 days): Group B receives the this compound treatment, and Group A serves as the control.
-
-
-
Diet and Treatment Administration:
-
Provide a high-concentrate diet known to induce frothy bloat. The exact composition should be recorded (e.g., ratio of grain to forage, particle size of the grain).
-
For the treatment group, administer this compound daily. An example dosage is 30 ml of a 1:2 (w/w) solution of this compound to water, administered as an oral drench.[4] Alternatively, this compound can be incorporated as a premix into the feed.
-
The control group will receive the same high-concentrate diet without this compound.
-
-
Data Collection:
-
Monitor all animals for clinical signs of bloat daily. A scoring system can be used to quantify the severity of bloat (e.g., 0 = no bloat, 1 = mild, 2 = moderate, 3 = severe).
-
Record daily feed intake for each animal.
-
Record any adverse events or behavioral changes.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods for a crossover design to determine the effect of this compound on the incidence and severity of bloat.
-
Mandatory Visualization
Caption: Mechanism of this compound in preventing frothy bloat in high-concentrate diets.
Caption: Experimental workflow for a crossover design study of this compound.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. journals.co.za [journals.co.za]
- 5. This compound as an anti-bloat compound and its effect on milk yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iowabeefcenter.org [iowabeefcenter.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Poloxalene in Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Poloxalene in various formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: While this compound is a member of the poloxamer family, specific stability and degradation data for this compound is limited in publicly available literature. Therefore, much of the information provided herein is based on studies of structurally similar poloxamers, such as Poloxamer 188 and Poloxamer 407. It is strongly recommended to conduct specific stability and compatibility studies for your unique this compound formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on data from related poloxamers, the primary degradation pathways for this compound are expected to be oxidation and thermal degradation .[1][2][3] The polyoxypropylene (PPO) block is generally more susceptible to degradation than the polyoxyethylene (PEO) blocks.[1] Under oxidative and thermal stress, the polymer chain can undergo cleavage, leading to the formation of low molecular weight degradation products.[1][2][3] Hydrolysis is generally a less significant degradation pathway for poloxamers under typical pharmaceutical pH conditions.
Q2: What are the common degradation products of this compound?
A2: Studies on thermally and oxidatively stressed poloxamers have identified several low molecular weight degradation products. These include:
The formation of these products indicates chain scission of the polymer backbone. It is crucial to monitor the formation of these degradants as they can impact the quality, safety, and efficacy of the final product.
Q3: How do formulation components, such as buffers, affect this compound stability?
A3: Formulation components can significantly influence the stability of this compound. For instance, the choice of buffer can either promote or inhibit degradation. Studies on Poloxamer 188 have shown that histidine buffer can promote degradation in the presence of hydroxyl radicals but may inhibit degradation in the presence of hydrogen peroxide and alkyl radicals.[1][2][3] Therefore, it is essential to evaluate the compatibility of this compound with all formulation excipients, including buffers, during pre-formulation studies.
Q4: What are the recommended storage conditions for this compound and its formulations?
A4: this compound should be stored in well-closed containers, protected from light and moisture. For veterinary formulations of "Bloat Guard®," a shelf life of at least 24 months is indicated when stored at room temperature.[4] However, it is also noted that prolonged exposure to extreme temperatures (38°C/100°F) for extended periods (6 months) may lead to spontaneous combustion.[4] Therefore, it is crucial to establish a comprehensive stability program for any new formulation to determine the appropriate storage conditions and shelf-life.
Troubleshooting Guides
Issue 1: Unexpected Changes in Physical Appearance of the Formulation (e.g., discoloration, precipitation)
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Formation of degradation products can sometimes lead to discoloration. Analyze the formulation for the presence of known poloxamer degradants (formic acid, acetic acid, formaldehyde, acetaldehyde) using a validated stability-indicating method. |
| Incompatibility with Excipients | Perform compatibility studies of this compound with each excipient in the formulation using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify potential interactions.[5][6][7][8] |
| pH Shift | Measure the pH of the formulation. A significant shift in pH could indicate degradation or interaction with other components. |
| Photodegradation | If the formulation is exposed to light, photodegradation might be a cause. Conduct photostability studies according to ICH Q1B guidelines. |
Issue 2: Loss of this compound Potency or Assay Inconsistency
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | Utilize a validated stability-indicating HPLC method to quantify the remaining this compound and separate it from its degradation products. A decrease in the main peak area with a corresponding increase in degradation product peaks confirms chemical instability. |
| Adsorption to Container/Closure | This compound, being a surfactant, can potentially adsorb to surfaces. Analyze samples from different points in the container and consider using different container materials. |
| Analytical Method Issues | Ensure the analytical method is robust and validated for specificity, linearity, accuracy, and precision. Method validation should include forced degradation samples to demonstrate its stability-indicating nature. |
| Inadequate Storage | Review the storage conditions of the samples and the bulk material. Excursions from the recommended temperature and humidity can accelerate degradation. |
Data Presentation
Table 1: Summary of Potential Degradation Products of Poloxamers under Stress Conditions
| Stress Condition | Potential Degradation Products | Reference |
| Thermal Stress | Formic acid, Acetic acid, Formaldehyde, Acetaldehyde, Low molecular weight polymers | [1] |
| Oxidative Stress (e.g., H₂O₂) | Formic acid, Acetic acid, Formaldehyde, Acetaldehyde | [1][2] |
| Sonication | Toxic degradation products (presumably small molecular weight carboxylic acids and aldehydes) | [9][10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on a this compound formulation to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare solutions of this compound in the final formulation buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare solutions of this compound in water as a control.
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the this compound solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the this compound solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid this compound or its solution at 70°C for 48 hours.
-
Photodegradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Identify and quantify the degradation products.
-
Propose potential degradation pathways based on the identified products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a low percentage of B and gradually increase to elute more hydrophobic components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for better detection of poloxamers which lack a strong chromophore. Mass Spectrometry (MS) for identification.[11][12]
-
Column Temperature: 30°C.
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze forced degradation samples to demonstrate that the method can resolve this compound from its degradation products and other formulation excipients.
-
Linearity: Analyze a series of this compound solutions of known concentrations to establish the linear range of the method.
-
Accuracy: Determine the recovery of this compound from spiked placebo samples.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Formulation Instability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Solution Stability of Poloxamer 188 Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bloat Guard® (this compound) TYPE A MEDICATED ARTICLE [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revistas.uepg.br [revistas.uepg.br]
- 9. Generation of toxic degradation products by sonication of Pluronic® dispersants: implications for nanotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of toxic degradation products by sonication of Pluronic® dispersants: implications for nanotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. emerypharma.com [emerypharma.com]
Technical Support Center: Poloxalene Administration for Bloat Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poloxalene for frothy bloat control in ruminants.
Troubleshooting Guides
Issue 1: Sub-optimal or Inconsistent Bloat Prevention
Question: We are administering this compound to our experimental group of cattle, but the incidence of bloat is not consistently reduced. What are the potential causes and troubleshooting steps?
Answer: Inconsistent efficacy of this compound is a common challenge and can often be attributed to issues with administration and intake. Here's a step-by-step troubleshooting guide:
-
Verify Adequate and Consistent Intake: The primary challenge in this compound administration is ensuring each animal consumes a sufficient and regular dose.[1][2]
-
Top-Dressing/Feed Mix: If mixing with feed, observe the animals to ensure that dominant animals are not consuming a disproportionate amount of the medicated feed. Uneven mixing can also lead to inconsistent dosing.
-
Molasses/Salt Blocks: Monitor the consumption rate of the blocks. Factors such as placement of the block, availability of other salt sources, and individual animal preferences can affect intake. Ensure no other salt or mineral sources are available to encourage consumption of the medicated block.
-
Free-Choice Grain Mix: Similar to top-dressing, competition among animals can lead to variable intake.
-
-
Review Dosing and Timing:
-
Ensure the dosage is appropriate for the animals' body weight and the severity of the bloat-producing conditions. For prevention, a common dose is 1 gram of this compound per 100 pounds of body weight daily. This may need to be doubled under severe bloat conditions.
-
Administer this compound before exposure to bloat-provoking pasture. It is recommended to start administration 2-3 days prior to turnout.[2] this compound has a protective effect for approximately 12 hours.[2] For once-a-day feeding, morning administration is preferable before animals graze on pasture.
-
-
Assess the Diet:
-
This compound is most effective against frothy bloat caused by legumes like alfalfa and clover.[3] It is not considered as effective for feedlot or grain-induced bloat.[3]
-
High concentrations of soluble proteins and saponins in lush, immature legumes are major contributors to stable foam formation.[4]
-
-
Consider Animal Factors:
-
Individual animal susceptibility to bloat can vary.
-
Observe for any signs of illness or other conditions that might affect feeding behavior and, consequently, this compound intake.
-
Issue 2: Difficulty in Administering this compound in a Pasture Setting
Question: Our research involves free-ranging cattle on pasture, making daily individual dosing challenging. What are the most effective administration methods in this scenario?
Answer: Pasture-based administration requires methods that encourage consistent, voluntary intake.
-
Molasses-Salt Blocks: This is a common method for pasture administration.
-
Pros: Convenient and allows for free-choice consumption.
-
Cons: Intake can be highly variable among animals. Weather can affect the integrity of the blocks.
-
Recommendations: Place blocks in high-traffic areas, such as near water sources. Remove all other salt licks to maximize the intake of the medicated block.
-
-
Free-Choice Liquid Feed Supplement: this compound can be mixed with a liquid supplement and offered in a lick wheel feeder.
-
Pros: Can provide a more consistent intake than blocks if managed properly.
-
Cons: Requires specialized feeders and regular monitoring to ensure continuous availability and proper mixing. The stability of this compound in liquid feed can be a concern, and agitation may be necessary.
-
Recommendations: Use one lick wheel per 25 head of cattle and place feeders in areas where cattle congregate.
-
-
Top-Dressing on a Grain Supplement: If supplementing with grain on pasture, this is a reliable method.
-
Pros: Allows for more accurate dosing compared to free-choice methods.
-
Cons: Requires daily gathering of animals for feeding, which may not be feasible in all research settings.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-ionic surfactant. In the rumen, it acts as an anti-foaming agent by lowering the surface tension of the liquid.[3] This destabilizes the proteinaceous foam that traps fermentation gases, allowing the small gas bubbles to coalesce and be released through eructation (belching).[3]
Q2: Are there any known stability issues with this compound in feed formulations?
A2: Yes, the stability of this compound can be a concern, particularly in certain formulations and under specific storage conditions.
-
Liquid Supplements: this compound may separate in liquid feed supplements if not agitated. It is recommended to thoroughly mix stored medicated liquid feed before transferring it to feeders.[5]
-
Temperature: High temperatures can affect the stability of this compound-medicated articles. One product label warns that prolonged exposure to extreme temperatures (38°C/100°F) for extended periods (6 months) may lead to spontaneous combustion.[6]
-
General Feed Stability: As with many feed additives, factors like moisture, light, and interactions with other feed components can potentially degrade this compound over time. It is crucial to adhere to the storage recommendations provided by the manufacturer.
Q3: What are the recommended dosages for this compound?
A3: Dosages vary depending on the administration method and the severity of the bloat risk.
-
Prevention (Top-Dressing/Feed Mix):
-
Prevention (Molasses Block - 6.6% this compound): 0.8 oz. of block (1.5 grams of this compound) per 100 lbs. of body weight per day.
-
Treatment of Acute Bloat (Drench):
-
Animals up to 500 lbs: 25 grams of this compound.
-
Animals over 500 lbs: 50 grams of this compound.
-
Q4: How can we experimentally induce and evaluate frothy bloat for our studies?
A4: Inducing frothy bloat in a controlled research setting is essential for evaluating the efficacy of anti-bloat agents. A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general approach involves fistulated animals and feeding them bloat-inducing forage, followed by scoring the severity of bloat.
Q5: Is there a validated analytical method to quantify this compound in biological samples?
Data Presentation
Table 1: Comparative Efficacy of this compound Administration Methods
| Administration Method | Active Ingredient | Dosage | Efficacy in Bloat Prevention | Reference |
| Molasses-Salt Block | This compound | Not specified | Effective in controlling alfalfa bloat. | [8] |
| Top-Dressed on Grain | This compound | 23 mg/kg body weight/day | Completely effective in preventing bloat. | [4][9] |
| Mineral Mixture (Control) | Minerals | 190 mg/kg body weight/day | Partially effective (69% as many cases as control in one trial). | [4][9] |
Experimental Protocols
1. Experimental Induction and Evaluation of Frothy Bloat
-
Objective: To induce frothy bloat in a controlled manner to test the efficacy of anti-bloat agents.
-
Animals: Rumen-fistulated cattle or sheep are ideal for direct observation and sampling of rumen contents.
-
Procedure:
-
House animals individually and allow for an adaptation period to the base diet.
-
Withhold feed overnight to ensure animals are hungry.
-
In the morning, provide a diet known to induce bloat, such as freshly cut, lush, pre-bloom alfalfa or clover. The forage can be offered ad libitum.
-
Observe animals continuously for the development of bloat.
-
Score the severity of bloat at regular intervals (e.g., every 30 minutes) using a standardized scale (e.g., 0 = no bloat, 1 = mild distention of the left paralumbar fossa, 2 = moderate distention, 3 = severe distention with discomfort, 4 = severe distention with respiratory distress).
-
For therapeutic agent testing, administer the compound once a target bloat score is reached. For prophylactic studies, administer the agent prior to feeding the bloat-inducing forage.
-
Collect rumen fluid samples via the fistula to assess foam stability and volume.
-
-
Safety Precautions: This protocol should be conducted under veterinary supervision. Have emergency treatment options readily available, such as a stomach tube and a trocar and cannula, to relieve severe bloat if necessary.[10][11][12]
2. Proposed Protocol for Quantification of this compound in Rumen Fluid by HPLC-UV
-
Objective: To develop and validate a method for the quantification of this compound in bovine rumen fluid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of a this compound standard (likely in the low UV range, e.g., 210-230 nm, as this compound lacks a strong chromophore).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Collect rumen fluid from fistulated animals.
-
Centrifuge the sample to remove solid particles.
-
Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the this compound.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Mandatory Visualizations
Caption: Pathogenesis of frothy bloat and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in bloat prevention.
References
- 1. This compound as a bloat preventative for beef steers grazing immature alfalfa [krex.k-state.edu]
- 2. iowabeefcenter.org [iowabeefcenter.org]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Bloat | Forage Information System | Oregon State University [forages.oregonstate.edu]
- 5. Bloat Guard® (this compound) Liquid Type A Medicated Article [dailymed.nlm.nih.gov]
- 6. Bloat Guard® (this compound) TYPE A MEDICATED ARTICLE [dailymed.nlm.nih.gov]
- 7. This compound (POX) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 8. Bloat in cattle. 13. Efficacy of molasses-salt blocks containing this compound in control of alfalfa bloat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of two supplements for the prevention of alfalfa bloat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Bloat in cattle - FutureBeef [futurebeef.com.au]
- 12. extensionpubs.unl.edu [extensionpubs.unl.edu]
Technical Support Center: Enhancing the Palatability of Poloxalene in Animal Feed
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the palatability of Poloxalene in animal feed formulations. The information is intended to assist researchers in designing and conducting experiments to improve voluntary intake by target animal species.
Troubleshooting Guide
This guide addresses common issues encountered when working to improve the acceptance of this compound in animal feed.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or Inconsistent Intake of Top-Dressed this compound | - Unpleasant taste or odor of the this compound formulation.- Poor adhesion of the top-dressing to the feed.- "Sifting" or separation of the this compound powder from the feed. | - Incorporate Flavoring Agents: Ruminants have shown preferences for certain flavors. Consider adding vanilla, citrus, or herbal flavors to the feed mixture.[1][2] Start with inclusion rates of 0.5% to 1.5% and adjust based on preference trials.[1]- Utilize Sweeteners: Molasses is a commonly used and effective palatability enhancer. It can be used as a liquid binder for the top-dress to improve adhesion and mask taste.[3] Other sweeteners can also be explored.- Microencapsulation: Encapsulating this compound particles with a tasteless coating can create a physical barrier, preventing direct contact with taste receptors.[4][5][6][7][8] |
| Variable Consumption of Medicated Blocks | - Unappealing block composition or hardness.- Competition among animals.- Availability of other salt or mineral sources. | - Optimize Block Formulation: Molasses is a key ingredient for palatability in feed blocks.[3] Ensure the molasses content is sufficient to encourage licking. The hardness of the block can also affect consumption rates.- Increase Block Accessibility: Provide at least one block for every five head of cattle to minimize competition.[9] Place blocks in high-traffic areas, such as near water sources or in loafing areas.[3]- Remove Competing Minerals: To encourage consumption of the medicated block, remove other free-choice salt and mineral supplements from the pasture.[9] |
| Complete Refusal of Medicated Feed | - High concentration of this compound leading to a strong, aversive taste.- Neophobia (fear of new things) in the animals. | - Gradual Introduction: Introduce the medicated feed by mixing a small amount with a highly palatable carrier feed. Gradually increase the concentration of this compound over several days to allow for adaptation.[10]- Carrier Substance Selection: Mix this compound with a preferred feed ingredient, such as ground corn or soybean meal, to encourage initial consumption.[9]- Evaluate Multiple Palatability Enhancers: A combination of strategies, such as a flavoring agent and a sweetener, may be more effective than a single approach. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in ensuring the efficacy of this compound for bloat prevention?
A1: The primary challenge is ensuring consistent and adequate daily intake by each animal in a herd.[9] this compound is effective in preventing frothy bloat, but its success is entirely dependent on animals consuming the prescribed dose on a regular basis. Palatability issues can lead to variable consumption, reducing the overall effectiveness of the preventative measure.
Q2: What are the most promising methods for masking the taste of this compound?
A2: The most promising methods for taste-masking unpalatable veterinary drugs like this compound include:
-
Flavoring Agents: Utilizing flavors that are known to be attractive to ruminants, such as sweet, umami, and certain herbal scents, can effectively mask unpleasant tastes.[1][2]
-
Sweeteners: Molasses is a widely used and effective sweetener in cattle feed and can significantly improve the palatability of medicated blocks and top-dressings.[3]
-
Microencapsulation: This technique involves coating the drug particles with a tasteless polymer, which acts as a physical barrier to prevent the drug from interacting with the taste buds.[4][5][6][7][8]
Q3: Are there any quantitative data on the effectiveness of flavoring agents in increasing this compound intake?
A3: While specific quantitative data on the direct impact of flavoring agents on this compound intake is limited in the available literature, numerous studies have demonstrated the positive effects of flavored additives on general feed intake and palatability in ruminants.[1][2] For example, the addition of a vanilla flavor to starter feeds for calves has been shown to increase average daily gains.[11] Researchers can infer from these studies that the application of preferred flavors is a viable strategy for improving the consumption of this compound-medicated feed.
Q4: How can I design an experiment to test the palatability of different this compound formulations?
A4: A common and effective method for evaluating feed palatability in cattle is the two-choice preference test. A detailed protocol for this type of experiment is provided in the "Experimental Protocols" section below. This methodology allows for a direct comparison of the voluntary intake of different formulations.
Data Presentation
Table 1: Recommended Inclusion Rates of Common Palatability Enhancers in Ruminant Feed
| Palatability Enhancer | Recommended Inclusion Rate | Target Animal Group | Notes |
| Flavoring Agents (e.g., Vanilla, Citrus, Herbal) | 0.5% - 1.5% of total feed | All Ruminants | Start at the lower end of the range and adjust based on preference trials.[1] |
| Molasses (Liquid) | 5% - 15% of total ration | All Ruminants | Can also act as a binder for top-dressed powders and improve pellet quality. |
| Molasses (in Blocks) | Up to 50% of block composition | Grazing Cattle | Higher molasses content generally increases palatability.[3] |
Experimental Protocols
Protocol 1: Two-Choice Feeding Preference Test for Palatability Evaluation in Cattle
Objective: To quantitatively assess the preference of cattle for a control feed versus a test feed containing a palatability-enhancing formulation of this compound.
Materials:
-
Individually housed cattle to allow for accurate intake measurements.
-
Two identical feed bunks per animal, placed side-by-side.
-
Pre-weighed amounts of control feed (containing unflavored this compound).
-
Pre-weighed amounts of test feed (containing the experimental this compound formulation).
-
Scale for weighing feed and refusals.
-
Data collection sheets.
Procedure:
-
Acclimation Period (3-5 days):
-
House animals individually.
-
Provide the control feed in both feed bunks to acclimate the animals to the testing environment and dual-bunk setup.
-
Measure and record daily feed intake.
-
-
Testing Period (5-7 days):
-
At the start of each day, provide a pre-weighed amount of the control feed in one bunk and an equal pre-weighed amount of the test feed in the other bunk.
-
The position of the control and test feeds (left or right bunk) should be randomized daily to prevent location bias.
-
Allow the animals access to the feed for a predetermined period (e.g., 24 hours).
-
At the end of the period, remove and weigh the remaining feed (refusals) from each bunk separately.
-
Record the intake of both the control and test feeds for each animal.
-
-
Data Analysis:
-
Calculate the daily intake of the control feed and the test feed for each animal.
-
Calculate the preference ratio for each animal: Preference Ratio = Intake of Test Feed / (Intake of Control Feed + Intake of Test Feed).
-
A preference ratio greater than 0.5 indicates a preference for the test feed.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in intake between the two feeds.
-
Mandatory Visualizations
Caption: Mechanism of frothy bloat and the action of this compound.
Caption: Experimental workflow for evaluating this compound palatability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6.6% this compound Bloat Guard | Ensure Cattle Health Today — Rancher's Choice [ranchers-choice.com]
- 4. Recent advances in microencapsulation of drugs for veterinary applications [ouci.dntb.gov.ua]
- 5. Recent advances in microencapsulation of drugs for veterinary applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. grazer.mgcafe.uky.edu [grazer.mgcafe.uky.edu]
- 10. ams.usda.gov [ams.usda.gov]
- 11. feedandadditive.com [feedandadditive.com]
Technical Support Center: Poloxalene Interaction with Other Feed Additives
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the interaction of poloxalene with other common feed additives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in-vivo and in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-ionic surfactant. Its primary function in ruminants is to prevent frothy bloat, which can occur when animals graze on lush legumes like alfalfa and clover. The stable foam in the rumen traps fermentation gases, preventing their release. This compound works by reducing the surface tension of the liquid in the rumen, which destabilizes the foam, allowing the small gas bubbles to coalesce and be expelled through eructation.[1][2]
Q2: Is it permissible to use this compound in combination with ionophores such as monensin?
A2: According to the U.S. Food and Drug Administration (FDA), there is no approved combination of this compound and monensin for dairy cows. Feeding these two drugs concurrently to dairy cows is considered illegal, even if they are provided in physically separate forms, such as a top-dress and a medicated block.
Q3: What are the observed effects of combining this compound with ionophores like monensin and lasalocid on bloat prevention?
A3: Research has shown that combining monensin or lasalocid with reduced doses of this compound can be more effective at reducing legume bloat than using the ionophores alone. However, this combination may not achieve the complete bloat prevention seen with a full dose of this compound.
Q4: Are there any known interactions between this compound and non-ionophore antibiotics like chlortetracycline or tylosin?
A4: Currently, there is a lack of specific scientific literature detailing the direct interactions between this compound and non-ionophore antibiotics such as chlortetracycline and tylosin in cattle. While these antibiotics have their own distinct modes of action targeting bacterial protein synthesis or other cellular functions, their combined use with a surfactant like this compound has not been thoroughly investigated.
Q5: Can this compound be used concurrently with anthelmintics like fenbendazole?
A5: There is no readily available research documenting the interaction between this compound and anthelmintics such as fenbendazole. Fenbendazole works by disrupting the cellular transport and metabolism of parasites. Without specific studies, it is difficult to predict any potential synergistic or antagonistic effects.
Q6: Does this compound interact with coccidiostats other than ionophores?
A6: Similar to other classes of feed additives, there is a scarcity of published data on the interaction between this compound and non-ionophore coccidiostats like decoquinate.
Q7: Is there a potential for this compound to affect the absorption of other substances?
A7: Yes, as a surfactant, this compound has the potential to increase the absorption of fat-soluble substances.[1] This should be a consideration when co-administering with other fat-soluble drugs or supplements, as it could theoretically alter their pharmacokinetics.
Troubleshooting Guides
Issue 1: Reduced Efficacy of this compound in Preventing Bloat When Used with an Ionophore.
-
Possible Cause: The dosage of this compound may be too low in the combined formulation. Studies have indicated that while combinations can be effective, a reduced this compound dose may not provide 100% protection.
-
Troubleshooting Steps:
-
Review the dosage of this compound being administered. The recommended dosage for this compound alone is typically 1 gram per 100 pounds of body weight for moderate bloat conditions and 2 grams per 100 pounds for severe conditions.[3]
-
If using a reduced dose of this compound in combination with an ionophore, consider increasing the this compound concentration to the full recommended level, while ensuring the ionophore dosage remains within its approved range.
-
Ensure consistent intake of the feed containing the additives. Uneven consumption can lead to periods of inadequate protection.[4][5]
-
Issue 2: Unexpected Adverse Effects in Animals Receiving this compound and Another Feed Additive.
-
Possible Cause: While direct adverse interactions are not well-documented for many combinations, the surfactant properties of this compound could potentially alter the absorption rate of other additives, leading to unforeseen consequences.
-
Troubleshooting Steps:
-
Immediately discontinue the combined feeding and consult a veterinarian.
-
Collect detailed clinical observations and, if possible, blood samples for analysis of the levels of the co-administered additive.
-
Review the formulation and mixing procedures to rule out any errors in dosage calculations or uneven distribution of the additives in the feed.
-
Issue 3: Inconsistent Bloat Control in a Research Setting.
-
Possible Cause: Inconsistent intake of the medicated feed is a common issue.[4][5] Palatability of the feed can be affected by the addition of multiple compounds.
-
Troubleshooting Steps:
-
Monitor feed intake of individual animals to ensure they are consuming the target dose.
-
Consider using a more palatable carrier for the additives.
-
If using a top-dress, ensure it is mixed thoroughly with the feed to prevent sorting by the animals.[3]
-
For pasture-based studies, observe grazing behavior to ensure all animals have equal access to the supplement.
-
Data Presentation
Table 1: Summary of Quantitative Data on the Interaction of this compound with Ionophores for Legume Bloat Prevention
| Feed Additive(s) | Dosage | Bloat Reduction (%) |
| This compound | 44 mg/kg body weight | 100% |
| Monensin | 0.66 to 0.99 mg/kg body weight | ~66% |
| Lasalocid | 0.66 to 0.99 mg/kg body weight | ~26% |
| Monensin + this compound | 0.66 to 0.99 mg/kg BW (Monensin) + 25% or 50% of recommended this compound dose | >66% but <100% |
| Lasalocid + this compound | 0.66 to 0.99 mg/kg BW (Lasalocid) + 25% or 50% of recommended this compound dose | >26% but <100% |
Data synthesized from a comparative study on legume bloat in cattle.
Experimental Protocols
Protocol for Evaluating the Interaction of this compound with Another Feed Additive in Ruminants
This protocol provides a general framework for an in-vivo study. Specific parameters should be adjusted based on the additive being tested.
-
Animal Selection and Acclimation:
-
Select a cohort of healthy ruminants of similar age, weight, and breed.
-
House the animals in individual pens to monitor feed intake and clinical signs.
-
Acclimate the animals to the basal diet for a period of at least 14 days.
-
-
Experimental Design:
-
Employ a crossover or parallel-group design with a sufficient number of animals to achieve statistical power.
-
Establish at least four treatment groups:
-
Group 1: Control (basal diet only)
-
Group 2: this compound at the recommended dose in the basal diet.
-
Group 3: Test additive at its recommended dose in the basal diet.
-
Group 4: this compound and the test additive at their respective recommended doses in the basal diet.
-
-
-
Data Collection:
-
Feed Intake: Measure and record daily feed intake for each animal.
-
Clinical Observations: Conduct daily health assessments, noting any signs of bloat, discomfort, or other adverse effects.
-
Rumen Fluid Sampling: If animals are cannulated, collect rumen fluid samples at predetermined intervals to analyze for pH, volatile fatty acid (VFA) profiles, and microbial populations.
-
Blood Sampling: Collect blood samples to assess systemic effects and measure plasma concentrations of the test additive if analytical methods are available.
-
Performance Metrics: Monitor body weight and feed efficiency.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical models (e.g., ANOVA, mixed models) to determine the main effects of each additive and any interaction effects between them.
-
Mandatory Visualization
Caption: this compound's mechanism in preventing frothy bloat.
References
mitigating potential side effects of Poloxalene in livestock
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Poloxalene in livestock.
Troubleshooting Guide
Issue: Inconsistent Efficacy in Bloat Prevention
Question: We are observing variable efficacy of this compound in our study group. Some animals are still exhibiting signs of sub-acute bloat. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent efficacy is a common challenge and can often be attributed to variable intake of the medicated product. Here are several factors to investigate:
-
Inadequate Consumption: The most critical factor for this compound's efficacy is ensuring each animal consumes the total recommended daily dose.[1][2][3][4] this compound in self-fed forms, like molasses blocks, may not be consumed consistently by all animals in a herd.[1]
-
Timing of Administration: For preventative measures to be effective, this compound should be administered 2 to 3 days before animals are exposed to bloat-producing conditions.[2][4][5][6] Its protective effect lasts for approximately 12 hours, so repeated administration is necessary if exposure continues beyond this period.[2][6][7]
-
Severity of Bloat-Producing Conditions: Under severe bloat-producing conditions, the standard dosage may be insufficient. The recommended dosage can be doubled in such scenarios.[2][3][5][6]
-
Palatability of the Carrier: If using a top-dressing or mixed feed, the palatability of the carrier feed can affect consumption. Ensure the feed mixture is palatable to the animals.
-
Social Hierarchy: In a group setting, dominant animals may prevent subordinate animals from accessing medicated feed or blocks, leading to inconsistent intake.
Troubleshooting Steps:
-
Monitor Intake: Directly observe feeding behaviors to confirm that all animals are consuming the medicated feed or accessing the blocks. For liquid or top-dressed formulations, hand-feeding can increase the consistency of daily intake.[1]
-
Adjust Dosage: If bloating conditions are severe, consider increasing the dosage to 2 grams of this compound per 100 pounds of body weight daily.[2][3] Do not exceed the double dose in a 24-hour period.[2][5][6]
-
Check Administration Timing: Ensure that the administration schedule aligns with the periods of highest bloat risk.[7] For example, if feeding once a day, provide it in the morning before animals graze on high-risk pasture.[7]
-
Consider Alternative Delivery Methods: If using molasses blocks, consider switching to a top-dressing on a grain ration or a liquid drench to ensure more uniform dosage across the study group.[1][7]
Caption: Troubleshooting inconsistent this compound efficacy.
Issue: Suspected Adverse Reaction
Question: An animal in our study developed diarrhea and salivation after the administration of this compound. Is this a known side effect, and what is the appropriate course of action?
Answer: this compound is generally considered safe with no known toxicity at recommended doses.[8][9] The Center for Veterinary Medicine (CVM) reported only three incidents with this compound involving 60 animals and three deaths between 1987 and 1998.[8] However, like any substance, individual sensitivities or reactions from excessive doses can occur. While not commonly listed, potential adverse effects of related compounds can include salivation and diarrhea.[10]
Recommended Actions:
-
Rule out other causes: Diarrhea and salivation can be symptoms of various other conditions. A thorough veterinary examination is warranted to rule out infectious agents, other toxins, or dietary issues.
-
Verify Dosage: Confirm that the correct dosage was administered. Accidental overdosing could potentially lead to gastrointestinal upset.
-
Discontinue and Observe: Temporarily discontinue this compound administration for the affected animal and monitor its clinical signs closely.
-
Supportive Care: Provide supportive care as recommended by a veterinarian. This may include ensuring adequate hydration and electrolyte balance.
-
Report the Event: Report the suspected adverse drug event to the appropriate regulatory agency (e.g., FDA's Center for Veterinary Medicine in the US). This is crucial for post-market surveillance.
Frequently Asked Questions (FAQs)
1. What is the detailed mechanism of action of this compound?
This compound is a non-ionic surfactant.[8] Its primary application is in the prevention and treatment of frothy bloat (legume bloat) in cattle.[5][8][11] Frothy bloat occurs when fermentation gases in the rumen get trapped in a stable foam, which the animal cannot eructate.[7][11] this compound's mechanism is physical, not pharmacological. As a surfactant, it reduces the surface tension of the liquid in the rumen, which weakens the foam bubbles.[5][8] This allows the small gas bubbles to coalesce into larger pockets of free gas that can be expelled through normal eructation.[5]
Caption: Mechanism of this compound in preventing frothy bloat.
2. Are there any known drug or compound interactions with this compound?
The available literature does not highlight specific drug-drug interactions. However, as a surfactant, this compound could theoretically alter the absorption of other orally administered compounds.[8] One review noted that poloxalkols (the class of polymers to which this compound belongs) have been known to increase the absorption of fat-soluble substances in humans.[8] Researchers should consider this potential interaction when co-administering other oral drugs or lipophilic compounds in an experimental setting. Additionally, one study investigated if this compound as a surfactant would interfere with n-alkane markers used to estimate herbage intake and found it could potentially interact.[12]
3. What are the recommended dosages and administration methods for experimental use?
Dosage is based on the animal's body weight and the severity of bloat-producing conditions. All administration methods should be introduced 2-3 days prior to exposure to high-risk pastures.[2][5][6]
| Administration Method | Standard Dosage | Severe Conditions Dosage | Key Considerations |
| Top-Dressing on Feed | 1 gram / 100 lbs body weight daily[5][6] | 2 grams / 100 lbs body weight daily[2][3] | Ensures more consistent intake than free-choice methods.[1] Must be mixed thoroughly.[2][6] |
| Molasses Block | 0.8 oz of 6.6% block / 100 lbs body weight daily[5] | N/A | Intake can be highly variable among animals.[1] Access should be provided at least 7 days before exposure.[5] |
| Drench (Treatment) | 25g for animals < 500 lbs; 50g for animals > 500 lbs[5] | N/A | Primarily for emergency treatment of existing bloat, not prevention.[5][8][10] |
| Liquid Feed | 1 gram / 100 lbs body weight daily | 2 grams / 100 lbs body weight daily | Similar to top-dressing, requires adequate and consistent consumption. |
4. What is the environmental impact of using this compound?
When used as directed, particularly as a drench for treatment, the environmental impact is considered minimal due to the small quantities used.[8] this compound is a synthetic polymer derived from petroleum, so its manufacturing process has an associated environmental footprint.[8] There is a paucity of data indicating that this compound itself is a significant environmental contaminant.[8] The FDA does not list any withdrawal times or residue tolerances for this compound, suggesting it does not accumulate in animal tissues to a significant degree.[8]
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound in Preventing Pasture Bloat
Objective: To determine the efficacy of a specific this compound formulation in preventing frothy bloat in cattle grazing high-risk legume pastures.
Methodology:
-
Animal Selection:
-
Select a cohort of at least 20 healthy, non-lactating beef steers of similar age and weight.
-
Acclimatize animals to the experimental conditions for at least 14 days.
-
Randomly assign animals to two groups: Control (n=10) and Treatment (n=10).
-
-
Diet and Housing:
-
House all animals in a single pen with free access to water and a baseline diet of grass hay.
-
For the three days leading up to the grazing trial, provide the specified carrier feed (e.g., 2 kg of rolled barley) to all animals.
-
-
Treatment Administration:
-
Treatment Group: For 3 consecutive days prior to the grazing trial, administer the recommended dose of this compound (e.g., 1g/100 lbs body weight) mixed into the carrier feed.
-
Control Group: Receive the same amount of carrier feed without this compound.
-
Ensure complete consumption of the daily ration by each animal.
-
-
Grazing Trial:
-
On day 4, withhold morning feed.
-
Move both groups to a lush, pre-bloom alfalfa pasture, which is known to be highly bloat-provocative.
-
Observe the animals continuously for a 4-hour period.
-
-
Data Collection:
-
Bloat Scoring: At 30-minute intervals, a trained observer, blinded to the treatment groups, will score each animal for bloat severity on a scale of 0 to 5 (0 = normal, 5 = severe distention of the left paralumbar fossa, signs of distress).
-
Behavioral Observations: Record incidences of grazing cessation, signs of discomfort (e.g., stomping, kicking at abdomen), and general activity levels.[13]
-
Rumen Fluid Analysis (Optional): For a more detailed analysis, rumen fluid samples can be collected via esophageal tube at the end of the trial to assess froth stability and pH.
-
-
Statistical Analysis:
-
Compare the mean bloat scores between the Control and Treatment groups at each time point using a repeated-measures ANOVA or a suitable non-parametric equivalent.
-
A p-value of <0.05 will be considered statistically significant.
-
Caption: Experimental workflow for a this compound efficacy trial.
References
- 1. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 2. Bloat Guard® (this compound) TYPE A MEDICATED ARTICLE [dailymed.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. This compound (POX) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 5. ams.usda.gov [ams.usda.gov]
- 6. eCFR :: 21 CFR 558.464 -- this compound. [ecfr.gov]
- 7. iowabeefcenter.org [iowabeefcenter.org]
- 8. ams.usda.gov [ams.usda.gov]
- 9. Buy this compound | 9003-11-6 [smolecule.com]
- 10. Drugs for Specific Purposes in the Ruminant Digestive System - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Bloat in Ruminants - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
temperature and pH effects on Poloxalene stability
Technical Support Center: Poloxalene Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (also known as Poloxamer 188) under various temperature and pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in an aqueous solution? A1: The stability of this compound in solution is primarily influenced by temperature, pH, the type of buffer used, and the presence of trace metals or oxidizing agents.[1][2] Degradation is often strongly dependent on temperature and the formulation's buffer system.[1][3]
Q2: How does temperature generally impact this compound stability? A2: Elevated temperatures accelerate the degradation of this compound.[3][4] In the solid state, Poloxamer 188 was found to be degraded at 40°C and 75% relative humidity over a six-month period.[4][5] In solution, thermal stress can lead to auto-oxidation and chain cleavage, resulting in byproducts such as aldehydes and organic acids.[4] The rate of degradation typically increases as the incubation temperature rises.[6]
Q3: What is the "cloud point" of this compound and how does temperature affect it? A3: The cloud point is the temperature at which a this compound solution becomes visibly cloudy as the polymer dehydrates and separates from the solution. This process is reversible upon cooling. For a 10% this compound solution, the cloud point is typically between 42°C and 46°C.[7] Exceeding this temperature indicates a physical instability, which can be a critical factor in formulation and experimental design.
Q4: What is the general effect of pH on this compound stability? A4: this compound degradation can be catalyzed by both acidic and basic conditions, though it is generally more stable near a neutral pH. One study on solid Poloxamer 188 stored at 40°C showed a significant decrease in the pH of the reconstituted solution (from 6.0 to 2.7) over 6 months, indicating the formation of acidic degradation products.[4]
Q5: Are there specific buffer systems that are known to affect this compound stability? A5: Yes, the choice of buffer can significantly impact stability. Studies have shown that Poloxamer 188 can exhibit higher degradation in a histidine buffer compared to citrate buffer or water.[2] It is theorized that this compound and histidine may mutually promote each other's oxidation.[2] Interestingly, the effect of histidine can be temperature-dependent; it may protect this compound from degradation at 40°C but activate its decay at higher temperatures like 60°C.[3][5]
Q6: What are the common chemical degradation products of this compound? A6: The degradation of this compound, particularly through auto-oxidation at elevated temperatures, can result in chain cleavage.[4] This process leads to the formation of smaller molecules, including formic acid, acetic acid, formaldehyde, and acetaldehyde.[4]
Troubleshooting Guide
Q1: My this compound solution turned cloudy after I warmed it. What happened and is it usable? A1: You have likely exceeded the cloud point of the formulation, which is the temperature where the polymer reversibly precipitates out of solution.[7] This is a physical, not chemical, instability. The solution should become clear again upon cooling. However, repeated cycling above the cloud point is not recommended as it may promote aggregation or other instabilities over time. For your experiment, ensure the operating temperature remains below the cloud point of your specific this compound concentration.
Q2: I measured the pH of my stored this compound stock solution and it has become more acidic. Why? A2: A drop in pH during storage, especially at elevated temperatures (e.g., 40°C), suggests chemical degradation.[4] this compound can undergo auto-oxidation, which breaks down the polymer chains and forms acidic byproducts like formic acid and acetic acid.[4] This indicates that your stock solution is degrading and should be discarded. To prevent this, store solutions at recommended lower temperatures and for limited durations.
Q3: My HPLC analysis shows new, smaller peaks appearing in my this compound-containing formulation over time. What might they be? A3: The appearance of new peaks, particularly those with earlier retention times, suggests the formation of lower molecular weight degradation products. Common degradants include formaldehyde, acetaldehyde, formic acid, and acetic acid.[4] The degradation process can be monitored using sensitive techniques like liquid adsorption chromatography (LAC) or high-resolution mass spectrometry for characterization.[3][5]
Q4: My experiment involves both histidine buffer and a heating step. What precautions should I take for my this compound formulation? A4: Use caution, as histidine buffers can have a complex, temperature-dependent effect on this compound stability.[3][5] While histidine may be protective at moderate temperatures (e.g., 40°C), it has been shown to promote degradation at higher temperatures (e.g., 60°C).[3][5] It is highly recommended to run a preliminary stability study on your specific formulation under the planned experimental conditions to ensure this compound integrity. Consider minimizing the duration of the heating step or evaluating an alternative buffer system if significant degradation is observed.
Data Presentation: this compound Stability Under Stress Conditions
| Parameter | Condition | Observation | Reference |
| Physical State | Solid Poloxamer 188 | Stable | [4] |
| 25°C / 60% Relative Humidity (6 months) | |||
| Solid Poloxamer 188 | Degraded; formation of acidic and aldehydic byproducts | [4] | |
| 40°C / 75% Relative Humidity (6 months) | |||
| Solution State | Histidine Buffer vs. Citrate Buffer | Higher degradation observed in histidine buffer | [2] |
| (Thermal Stress) | Histidine Buffer, 40°C | Histidine protects Poloxamer 188 from degradation | [3][5] |
| Histidine Buffer, 60°C | Histidine activates/promotes Poloxamer 188 degradation | [3][5] | |
| Physical Property | 10% (w/v) Aqueous Solution | Cloud Point: 42°C - 46°C | [7] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound in Aqueous Solution
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions (thermal, acid/base hydrolysis).
1. Materials & Reagents:
-
This compound (Poloxamer 188) powder
-
Purified water (HPLC-grade)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Buffer solutions as required by the study (e.g., phosphate, citrate)
-
pH meter
-
Constant temperature chambers or water baths
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Stability-indicating analytical instrument (e.g., HPLC with UV, CAD, or ELSD detector)[8]
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in purified water to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. This stock will be used for preparing the stress samples.
3. Preparation of Stress Samples:
-
For each condition, dilute the stock solution to the final target concentration (e.g., 1 mg/mL) using the appropriate stressor solution. Prepare samples in triplicate for each time point.[9]
-
Acid Hydrolysis: Dilute stock solution in 0.1N HCl.
-
Base Hydrolysis: Dilute stock solution in 0.1N NaOH.
-
Thermal Stress (Neutral): Dilute stock solution in purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4).
-
Control: Dilute stock solution in purified water or the chosen buffer.
-
4. Incubation:
-
Hydrolysis Samples: Incubate at a selected temperature (e.g., 60°C).
-
Thermal Stress Samples: Place vials in temperature-controlled chambers at various temperatures (e.g., 40°C, 60°C, 80°C).[10]
-
Control Samples: Store control samples at a condition where the drug is known to be stable (e.g., 4°C) and at the same temperature as the stressed samples to act as a baseline.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the degradation rate.
5. Sample Analysis:
-
Immediately before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively, to prevent damage to the analytical column.
-
Dilute all samples to a suitable concentration for the analytical method.
-
Analyze the samples using a validated, stability-indicating HPLC method.[8][11] The method must be able to separate the intact this compound peak from any potential degradation products.[8]
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.
-
Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.[12][13]
-
Determine the degradation rate constant (k) from the slope of the line for each condition.[13]
Visualizations
Caption: Factors and pathways affecting this compound stability.
References
- 1. Solution Stability of Poloxamer 188 Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ifif.org [ifif.org]
- 10. paperso.journal7publish.com [paperso.journal7publish.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Effectiveness of Poloxalene Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term effectiveness of Poloxalene for the treatment and prevention of frothy bloat in ruminants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-ionic surfactant used as an anti-foaming agent to prevent and treat frothy bloat (ruminal tympany) in cattle.[1][2] Frothy bloat occurs when fermentation gases in the rumen get trapped in a stable foam, preventing the animal from eructating (belching).[3][4] this compound works by reducing the surface tension of the foam, causing the bubbles to break down and release the trapped gas.[1][5] This allows the animal to expel the gas and relieve the pressure in the rumen.
Q2: For what type of bloat is this compound effective?
A2: this compound is primarily effective for the prevention and treatment of legume or pasture bloat, which is common when cattle graze on forages like alfalfa and clover.[1][6] It is not considered effective for feedlot bloat or grain bloat.[1]
Q3: What are the approved methods for administering this compound?
A3: this compound can be administered in several ways, providing flexibility for different management systems. These include:
-
Drench: An oral drench for immediate treatment of acute bloat.[1]
-
Molasses Blocks: Medicated blocks containing this compound for free-choice consumption by grazing animals.[1][7]
-
Top Dressing: A granular form that can be mixed with feed.[1][8]
-
Liquid Feed: Can be incorporated into liquid feed supplements.[8]
Q4: What are the recommended dosages for long-term prevention of bloat?
A4: Dosages for prevention vary based on the severity of the bloat-producing conditions. It is recommended to start treatment 2 to 3 days before exposure to bloat-producing conditions.[6][9] For continuous protection, repeat the dosage if animals are exposed for more than 12 hours after the last treatment.[9]
Q5: Is this compound safe for long-term use in cattle?
A5: this compound is generally considered safe for cattle at recommended dosages.[10] Studies have shown it has no known toxicity and does not adversely affect feed intake, health, reproduction, or milk production and composition.[2][11] The FDA does not list any withdrawal times or residue tolerances for this compound.[1]
Q6: How does the effectiveness of this compound compare to other anti-bloat agents like monensin?
A6: this compound has been shown to be a highly effective remedy for frothy bloat.[12] Research indicates that while the ionophore monensin can decrease the incidence and severity of bloat by 40% to 60%, this compound is generally considered more effective for frothy bloat.[12][13] However, monensin offers the additional benefit of performance enhancement.[12]
Data Presentation
Table 1: Recommended Dosages for this compound Administration
| Administration Method | Condition | Recommended Dosage | Source(s) |
| Top Dressing / Feed Mix | Moderate bloat-producing conditions | 1 gram of this compound per 100 lbs (45.36 kg) of body weight daily | [6][8][13] |
| Severe bloat-producing conditions | 2 grams of this compound per 100 lbs (45.36 kg) of body weight daily | [6][8] | |
| Drench (Treatment) | Acute frothy bloat | 1-2 oz of this compound solution | [1] |
| Molasses Block | Prevention | One 33.3 lb block for every five head of cattle | [8] |
Table 2: Comparative Efficacy of Anti-Bloat Agents
| Agent | Mechanism of Action | Reported Efficacy | Source(s) |
| This compound | Surfactant (Anti-foaming) | Completely effective in preventing bloat in some studies. Considered more effective than monensin for frothy bloat. | [12][14] |
| Monensin | Ionophore (Alters rumen microbial population) | Decreases incidence and severity of bloat by 40-60%. | [12][13] |
| Vegetable/Mineral Oil | Anti-foaming | Effective as a drench for treatment. | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in Preventing Alfalfa-Induced Bloat
This protocol is based on a crossover design study to assess the effectiveness of this compound.[14]
1. Animal Model:
-
Use rumen-fistulated steers to allow for direct observation and sampling of rumen contents.
-
House animals in individual pens to control feed intake and allow for accurate data collection.
2. Diet and Treatment:
-
Feed a standardized diet of freshly harvested alfalfa known to be bloat-provoking.
-
Administer this compound at a dosage of 23 mg/kg of body weight per day.[14]
-
Include a control group receiving no treatment and a placebo group if desired.
-
Administer treatments at a consistent time each day (e.g., 0800 hours).
3. Experimental Procedure:
-
Employ a crossover design where each group of animals receives each treatment over the course of the experiment.
-
Continue each trial period until a predetermined number of bloat cases are observed in the control group.
-
Feed the fresh alfalfa approximately 30 minutes after treatment administration.
4. Data Collection:
-
Monitor animals for clinical signs of bloat (e.g., distention of the left paralumbar fossa) at regular intervals post-feeding.
-
Score the severity of bloat using a standardized scale.
-
Collect rumen fluid samples via the fistula to analyze for froth stability and other biochemical parameters.
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA for crossover design) to compare the incidence and severity of bloat between treatment groups.
Troubleshooting Guide
Q: What should I do if animals are not consistently consuming the this compound molasses blocks?
A: Inconsistent intake is a common challenge with free-choice supplements.[3]
-
Remove other salt sources: Ensure the this compound block is the only source of salt and minerals to encourage consumption.[7][15]
-
Placement: Position blocks near water sources or in areas where cattle congregate.[15]
-
Switch to hand-feeding: For more reliable intake, consider switching to a daily hand-fed supplement containing granular this compound mixed with feed.[3][8]
Q: I am administering this compound as a top dress on feed, but some animals are still developing bloat. What could be the issue?
A:
-
Inadequate Dosage: Ensure you are providing the correct dosage based on the animals' weight and the severity of the bloat risk. Dosages may need to be doubled in severe conditions.[6][8]
-
Uneven Mixing: Thoroughly blend the this compound into the feed to ensure even distribution.[9]
-
Timing: Administer the feed containing this compound before the animals have a chance to graze on high-risk pasture, especially in the morning.[4]
Q: An animal is exhibiting severe, acute bloat. Is a this compound drench sufficient?
A: In severe cases where the animal is down and struggling to breathe, a this compound drench may not be fast-acting enough on its own.
-
Veterinary Intervention: Severe bloat is a medical emergency. Contact a veterinarian immediately.
-
Emergency Procedures: In life-threatening situations, a rumenotomy (puncturing the rumen with a trocar) may be necessary to release the gas quickly.[1] This should be performed by a trained individual.
Mandatory Visualizations
Caption: Mechanism of this compound in preventing frothy bloat.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. This compound as an anti-bloat compound and its effect on milk yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 4. iowabeefcenter.org [iowabeefcenter.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (POX) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 7. kingsagriseeds.com [kingsagriseeds.com]
- 8. grazer.mgcafe.uky.edu [grazer.mgcafe.uky.edu]
- 9. eCFR :: 21 CFR 558.464 -- this compound. [ecfr.gov]
- 10. Buy this compound | 9003-11-6 [smolecule.com]
- 11. journals.co.za [journals.co.za]
- 12. tscra.org [tscra.org]
- 13. agproud.com [agproud.com]
- 14. Evaluation of two supplements for the prevention of alfalfa bloat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. extension.psu.edu [extension.psu.edu]
troubleshooting inconsistent results with Poloxalene blocks
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Poloxalene and other poloxamers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability between experimental replicates. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors:
-
Inadequate Dissolution: this compound, especially in its solid or "block" form, requires careful dissolution to ensure a homogenous solution. Incomplete dissolution can lead to concentration gradients and variable effects.
-
Solution Instability: Aqueous solutions of this compound can be unstable.[1] Degradation is influenced by temperature, concentration, pH, and the type of buffer used.[2]
-
Lot-to-Lot Variability: Commercial Poloxamers can have variations in purity and polydispersity between different lots, which can affect experimental outcomes.[3]
-
Oxidative Degradation: The polypropylene glycol core of this compound is susceptible to auto-oxidation, which can alter its surfactant properties. This degradation can even lead to chain scission, turning the triblock copolymer into potentially damaging diblock copolymers.[3]
Q2: How can we improve the consistency of our this compound solutions?
A2: To enhance the reproducibility of your experiments, consider the following:
-
Standardized Solution Preparation: Follow a consistent, detailed protocol for dissolving this compound. This should include specifying the solvent, temperature, mixing time, and speed. (See Experimental Protocols section for a recommended procedure).
-
Fresh Preparations: Prepare this compound solutions fresh for each experiment whenever possible. If storage is necessary, do so at recommended temperatures and for a limited time.
-
Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Control for Purity: If high consistency is critical, consider analytical characterization of different this compound lots to assess purity and polydispersity.
Q3: Our this compound solution appears cloudy or has precipitated. What should we do?
A3: Cloudiness or precipitation can be due to several factors:
-
Temperature Effects: Poloxamers exhibit temperature-dependent solubility. The "cloud point" is the temperature at which the solution becomes cloudy as the polymer dehydrates and aggregates. For a 10% this compound solution, the cloud point is between 42°C and 46°C.[4] Ensure your experimental temperature is below the cloud point for your specific concentration.
-
Concentration: At high concentrations, Poloxamers can form gels. Ensure you are working below the gelling concentration for your specific Poloxamer type and experimental conditions.
-
Interactions with Other Molecules: The presence of other molecules, such as preservatives or salts, can influence the solubility and phase behavior of Poloxamers.[5]
Q4: Can the buffer system affect this compound's performance?
A4: Yes, the buffer system can significantly impact this compound's stability. For instance, histidine buffers have been shown to potentially lead to the oxidation of both the Poloxamer and the histidine itself under certain conditions.[2] When troubleshooting, consider evaluating alternative buffer systems if you suspect interactions.
Data Summary
Table 1: Factors Influencing this compound (Poloxamer) Solution Stability
| Factor | Influence on Stability | Recommendations |
| Temperature | Higher temperatures can accelerate degradation.[2] | Prepare and store solutions at controlled, cool temperatures. Avoid repeated freeze-thaw cycles. |
| Concentration | Degradation can be concentration-dependent.[2] | Use the lowest effective concentration and prepare fresh dilutions as needed. |
| pH | Stability can be pH-dependent. | Maintain a consistent pH throughout your experiments. Evaluate stability if the pH of your system is altered. |
| Buffer Type | Certain buffers (e.g., histidine) can promote degradation.[2] | Choose an appropriate, non-reactive buffer system. |
| Trace Metals | Metal ions can catalyze oxidative degradation. | Use high-purity water and reagents to minimize trace metal contamination. |
| Light Exposure | UV light can potentially contribute to degradation. | Store solutions in amber vials or protect them from light. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution from Solid Form
This protocol outlines the steps for preparing a consistent aqueous solution of this compound for experimental use.
-
Materials:
-
This compound (solid/block form)
-
High-purity, sterile water or desired buffer
-
Sterile magnetic stir bar and stir plate
-
Sterile volumetric flask
-
Analytical balance
-
-
Procedure: a. Accurately weigh the desired amount of this compound using an analytical balance. b. Transfer the weighed this compound to the volumetric flask. c. Add approximately 80% of the final volume of the desired solvent (water or buffer) to the flask. d. Add a sterile magnetic stir bar to the flask. e. Place the flask on a magnetic stir plate and stir at a low to moderate speed at a controlled cool temperature (e.g., 4°C) to facilitate dissolution without excessive foaming. Poloxamers often dissolve more readily at lower temperatures. f. Continue stirring until the this compound is completely dissolved. This may take several hours. Visually inspect the solution against a dark background to ensure no undissolved particles remain. g. Once fully dissolved, bring the solution to the final volume with the solvent. h. For sterile applications, the solution can be filtered through a 0.22 µm syringe filter. Note that high-concentration or viscous solutions may be difficult to filter. i. Store the solution in a tightly sealed, sterile container at the recommended temperature, protected from light.
Visualizations
Caption: Mechanism of action for this compound as a non-ionic surfactant.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. journals.co.za [journals.co.za]
- 2. Solution Stability of Poloxamer 188 Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Micelle formation and phase separation of poloxamer 188 and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Poloxalene vs. Other Surfactants for Frothy Bloat Prevention: A Comparative Guide
Introduction
Frothy bloat, or ruminal tympany, is a serious and potentially fatal condition in ruminants, particularly cattle, caused by the entrapment of fermentation gases in a stable foam within the rumen. This guide provides a comparative analysis of poloxalene and other surfactant-based anti-bloat agents, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This information is intended for researchers, scientists, and drug development professionals in the field of animal health.
Mechanism of Action of Surfactants in Bloat Prevention
The primary cause of frothy bloat is the formation of a stable foam in the rumen, which prevents the normal release of fermentation gases through eructation. Surfactants, or surface-active agents, are effective in preventing and treating frothy bloat by reducing the surface tension of the liquid in the rumen. This action destabilizes the foam, allowing the small gas bubbles to coalesce and be expelled.
This compound is a non-ionic surfactant that effectively lowers the surface tension of the frothy mass in the rumen. This weakens the bubble films, causing the foam to break down and release the trapped gas. Other surfactants, such as alcohol ethoxylates and pluronic detergents, share this fundamental mechanism of reducing surface tension to disrupt foam formation.
Below is a diagram illustrating the general mechanism of action for surfactants in the prevention of frothy bloat.
Comparative Efficacy of Surfactants
The following tables summarize the available quantitative data from various studies comparing the efficacy of this compound with other surfactants in preventing frothy bloat.
Table 1: In Vivo Efficacy of this compound vs. Other Surfactants
| Surfactant/Agent | Dosage | Animal Model | Bloat Incidence/Severity Reduction | Study Reference |
| This compound | 44 mg/kg body weight | Cattle | 100% reduction in legume bloat | Bartley et al. (1983) |
| This compound | 23 mg/kg body weight/day | Jersey steers | 100% effective in preventing bloat | May et al. (1998) |
| Alcohol Ethoxylate & Pluronic Detergents (AEPD) | 0.06% (vol/vol) in drinking water | Cattle | 100% effective in preventing bloat | Stanford et al. (2001) |
| Mineral Mixture | 190 mg/kg body weight/day | Jersey steers | No significant difference from control | May et al. (1998) |
| Copper Sulfate | Not specified | Steers | Equally effective as this compound after morning grazing; higher bloat incidence in the afternoon | Davis & Essig (1972) |
| Dioctyl Sodium Sulfosuccinate (DOSS) | Not specified | Steers | Equally effective as this compound after morning grazing; higher bloat incidence in the afternoon | Davis & Essig (1972) |
Table 2: In Vitro Effects of Surfactants on Rumen Parameters
| Surfactant/Agent | Measurement | Effect | Study Reference |
| This compound | Foam volume | Significant reduction | Bogue (2022) |
| Alcohol Ethoxylate & Pluronic Detergents (AEPD) | Rumen fluid viscosity | Reduced (P < 0.001) for the first 2 hours after feeding | Stanford et al. (2001) |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of anti-bloat agents. Below are generalized methodologies based on the reviewed literature.
In Vivo Bloat Prevention Trial
This protocol outlines a typical in vivo study to evaluate the efficacy of a surfactant in preventing pasture bloat.
1. Animal Selection and Adaptation:
-
Ruminants, typically cattle or sheep, with a predisposition to bloat are selected. Often, animals are surgically fitted with a rumen fistula to allow for direct sampling of rumen contents.
-
Animals are adapted to their housing and a basal diet for a period before the trial begins to minimize stress and ensure consistent baseline measurements.
2. Treatment Administration:
-
Test subjects are randomly assigned to treatment groups: a control group (receiving no treatment or a placebo), a positive control group (receiving a known effective surfactant like this compound), and one or more experimental groups receiving the test surfactant(s).
-
The surfactants are administered through various methods, such as oral drenching, as a top dressing on feed, mixed into a grain supplement, or dissolved in the drinking water.
3. Bloat Induction and Scoring:
-
Animals are exposed to bloat-inducing conditions, typically by allowing them to graze on lush, pre-bloom alfalfa or clover pastures.
-
Bloat severity is visually scored at regular intervals. A common scoring system ranges from 0 (no visible signs of bloat) to 5 (severe distension of both sides of the abdomen, animal in distress).
4. Rumen Fluid Analysis:
-
Rumen fluid samples are collected through the fistula at predetermined time points.
-
The pH of the rumen fluid is measured immediately. Normal rumen pH is typically between 5.5 and 6.8.
-
Surface tension of the rumen fluid is measured using a tensiometer to determine the direct effect of the surfactant.
-
Volatile fatty acid (VFA) profiles can be analyzed using gas chromatography to assess the impact of the surfactant on rumen fermentation.
In Vitro Gas Production Assay
This in vitro method is used to screen the potential anti-foaming properties of surfactants and their effect on rumen fermentation in a controlled laboratory setting.
1. Rumen Fluid Collection:
-
Rumen fluid is collected from donor animals (typically fistulated) that have been maintained on a consistent diet.
-
The fluid is strained through multiple layers of cheesecloth and kept under anaerobic conditions at 39°C.
2. Incubation:
-
A buffered medium is prepared to simulate the rumen environment.
-
The test substrate (e.g., ground alfalfa) and the surfactant at various concentrations are added to incubation bottles.
-
Rumen fluid is added to the bottles, which are then sealed and incubated at 39°C.
3. Gas Production Measurement:
-
Gas production is measured at regular intervals using a pressure transducer or by displacement in a syringe.
-
The volume of gas produced over time is recorded to determine the rate and extent of fermentation.
4. Fermentation Parameter Analysis:
-
At the end of the incubation period, the pH of the fermentation fluid is measured.
-
Samples can be taken for VFA analysis to assess the impact on the fermentation profile.
Conclusion
This compound is a well-established and highly effective surfactant for the prevention of frothy bloat in cattle, with studies demonstrating up to 100% efficacy. Other surfactants, such as alcohol ethoxylates and pluronic detergents, have also shown high efficacy in preventing bloat. The primary mechanism of action for all these surfactants is the reduction of surface tension in the rumen, which destabilizes the foam responsible for trapping fermentation gases.
While this compound remains a benchmark for bloat prevention, the choice of surfactant may also depend on factors such as cost, ease of administration, and specific livestock management practices. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of new and improved anti-bloat agents. Further research with direct, head-to-head comparisons of different surfactants under standardized conditions will be valuable in optimizing bloat prevention strategies.
A Comparative Analysis of Poloxalene and Pluronic F68 for Researchers and Drug Development Professionals
Poloxalene and Pluronic F68, both non-ionic triblock copolymers of polyethylene oxide (PEO) and polypropylene oxide (PPO), share a common chemical backbone and the CAS number 9003-11-6. Despite their structural similarities, their applications and the extent of their characterization in scientific literature differ significantly. This guide provides a detailed comparative study of this compound and Pluronic F68, focusing on their physicochemical properties, and applications in drug delivery and cell culture, supported by available experimental data and detailed methodologies for key experiments.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of these copolymers are fundamental to their function as surfactants and in the formation of micelles for drug delivery. While extensive data is available for Pluronic F68, specific values for some of this compound's properties, particularly its critical micelle concentration (CMC), are not as widely reported in biomedical literature.
| Property | This compound | Pluronic F68 (Poloxamer 188) |
| Synonyms | Bloat Guard, Therabloat | Poloxamer 188, Kolliphor P 188 |
| Molecular Weight | 2,850 - 3,150 g/mol [1] | ~8,400 g/mol [2] |
| PPO Content | Not specified in biomedical literature | ~27 units[3] |
| PEO Content | Not specified in biomedical literature | ~80 units per chain[3] |
| HLB Value | Not specified in biomedical literature | 29[4] |
| CMC | Not readily available in biomedical literature | 0.04 mM (20-25°C)[4] |
| Cloud Point (10% solution) | 42 - 46 °C[1] | >100 °C |
| Physical Form | Liquid/Solid | Solid flakes[5] |
| Solubility | Soluble in water | Soluble in water (>10% at 25°C)[5] |
Applications in Drug Delivery
Both this compound and Pluronic F68 possess the ability to form micelles in aqueous solutions, making them potential candidates for the encapsulation and delivery of hydrophobic drugs.[6][7][8] The hydrophobic PPO core of the micelle can solubilize poorly water-soluble drugs, while the hydrophilic PEO corona provides a stealth effect, prolonging circulation time.[6]
Pluronic F68 in Drug Delivery
Pluronic F68 is extensively studied as a drug delivery vehicle. Its micelles can enhance the solubility and bioavailability of various therapeutic agents.[6] For instance, in a study by Mohamed et al., Pluronic F68 micelles were used to load the anticancer drug vorinostat, achieving a drug loading efficiency of 94.19 ± 2.37% with a drug-to-polymer ratio of 1:50. The resulting nanoparticles had an average diameter of 72.61 ± 10.66 nm.
This compound in Drug Delivery
While the surfactant properties of this compound suggest its potential in drug delivery, there is a notable lack of specific experimental data in the peer-reviewed biomedical literature.[7][9] Its primary documented application remains in veterinary medicine for the prevention of bloat in cattle, where it acts as a surfactant to reduce foam in the rumen.[1][9] Further research is needed to fully characterize its potential for drug encapsulation, loading capacity, and release kinetics in a pharmaceutical context.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is a critical parameter for evaluating the potential of a surfactant in drug delivery. A common method for its determination is fluorescence spectroscopy using a probe like pyrene.
Objective: To determine the CMC of a poloxamer in an aqueous solution.
Materials:
-
Poloxamer (this compound or Pluronic F68)
-
Pyrene (fluorescent probe)
-
Acetone (for pyrene stock solution)
-
Distilled or deionized water
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 1 mM).
-
Prepare a series of aqueous solutions of the poloxamer with varying concentrations.
-
To each poloxamer solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the acetone volume is minimal to not affect the polarity of the solution.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of pyrene in each solution using a fluorometer. The excitation wavelength is typically around 335 nm.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of I1/I3 as a function of the logarithm of the poloxamer concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio is observed.[10] This decrease indicates the partitioning of pyrene from the polar aqueous environment into the nonpolar micellar core.
Applications in Cell Culture: Shear Stress Protection
In large-scale bioreactors, mammalian and insect cells are susceptible to damage from hydrodynamic shear stress caused by agitation and gas sparging.[11][12] Non-ionic surfactants are often added to cell culture media to protect cells from this damage.
Pluronic F68 as a Shear-Protective Agent
Pluronic F68 is widely used as a shear-protective agent in cell culture, particularly in serum-free media.[11][12] It is believed to integrate into the cell membrane, increasing its fluidity and resilience to shear forces.[2] Studies have shown that the addition of Pluronic F-68 can enhance cell viability in agitated cultures.[13] For example, a study using real-time deformability cytometry demonstrated that Jurkat cells incubated with Pluronic F-68 for 3 hours showed a significant decrease in cell deformability (became stiffer), which may contribute to their increased resistance to shear stress.[2] The typical concentration of Pluronic F68 in cell culture media ranges from 0.1% to 1% (w/v).[2]
This compound as a Shear-Protective Agent
The potential of this compound as a shear-protective agent in cell culture is not well-documented in the scientific literature. While its surfactant properties are similar to Pluronic F68, specific studies evaluating its efficacy in protecting cells from hydrodynamic stress in bioreactors are lacking.
Experimental Protocol: Shear Stress Protection Assay
A common method to evaluate the shear-protective effect of a compound is to subject cells to a defined shear stress in the presence and absence of the compound and then assess cell viability.
Objective: To evaluate the ability of a poloxamer to protect cells from shear stress.
Materials:
-
Suspension cell line (e.g., CHO, Jurkat)
-
Cell culture medium
-
Poloxamer (this compound or Pluronic F68)
-
Spinner flask or a controlled shear device
-
Cell counting method (e.g., trypan blue exclusion assay, automated cell counter)
Procedure:
-
Culture the cells to a sufficient density in their standard growth medium.
-
Prepare experimental cultures by adding the poloxamer at various concentrations to the cell culture medium. Include a control culture with no poloxamer.
-
Transfer the cultures to spinner flasks.
-
Subject the cultures to a defined shear stress by stirring at a specific speed for a set duration (e.g., 150 rpm for 24 hours). The exact conditions will depend on the cell line and the experimental setup.
-
At regular time intervals (e.g., 0, 6, 12, 24 hours), take samples from each spinner flask.
-
Determine the viable cell density and total cell density using a method like the trypan blue exclusion assay.
-
Calculate the percentage of cell viability for each condition at each time point.
-
Compare the viability of cells cultured with the poloxamer to the control group to determine the shear-protective effect.
Biocompatibility and Cytotoxicity
For any application involving direct contact with biological systems, the biocompatibility and cytotoxicity of a material are of paramount importance.
Pluronic F68
Pluronic F68 is generally considered biocompatible and has been approved by the FDA for use in various pharmaceutical formulations.[14] However, some studies have investigated its cytotoxic effects at high concentrations. For instance, a study on allicin-loaded gelatin nanoparticles coated with Poloxamer 188 showed that the coating augmented the cytotoxicity of the nanoparticles on HepG-2 cancer cell lines.[15] The concentration and the specific cell line are critical factors in determining the cytotoxic potential.
This compound
There is a lack of comprehensive, publicly available data on the biocompatibility and cytotoxicity of this compound in the context of drug delivery and cell culture applications. Its established use in cattle as an anti-bloat agent suggests a degree of safety in that specific application, but further studies are required to assess its suitability for parenteral or other routes of administration in humans.[1][9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Objective: To determine the in vitro cytotoxicity of a poloxamer on a specific cell line.
Materials:
-
Adherent cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Poloxamer (this compound or Pluronic F68)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the poloxamer in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the poloxamer. Include a control group with medium only.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control group (100% viability).
-
Plot the cell viability against the logarithm of the poloxamer concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Conclusion
Pluronic F68 is a well-characterized poloxamer with a broad range of documented applications in drug delivery and cell culture, supported by a substantial body of scientific literature. Its biocompatibility and shear-protective properties make it a valuable tool for researchers and drug development professionals.
This compound, while sharing a similar chemical nature, is primarily known for its application in veterinary medicine. There is a significant gap in the publicly available research regarding its physicochemical properties and performance in biomedical applications such as drug delivery and cell culture.
For researchers and scientists, this comparative guide highlights the established utility of Pluronic F68 and underscores the need for further investigation into the potential of this compound in the pharmaceutical and biomedical fields. The provided experimental protocols offer a starting point for such investigations, enabling a more direct and data-driven comparison of these two structurally related but functionally divergent copolymers.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Impact of poloxamer 188 (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pluronic F-68 solid, BioReagent, cell culture, insect cell culture 9003-11-6 [sigmaaldrich.com]
- 5. Micelle formation and phase separation of poloxamer 188 and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical characterization of diclofenac sodium-loaded poloxamer gel as a rectal delivery system with fast absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 9003-11-6 [smolecule.com]
- 10. agilent.com [agilent.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. researchgate.net [researchgate.net]
- 14. Shear Assay Protocol for the Determination of Single-Cell Material Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Augmented cytotoxicity using the physical adsorption of Poloxamer 188 on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the efficacy of Poloxalene in preventing alfalfa bloat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Poloxalene's efficacy in preventing alfalfa-induced frothy bloat in cattle against other commonly used alternatives. The information presented is collated from multiple research studies and aims to provide a comprehensive overview supported by experimental data.
Mechanism of Action: A Surfactant-Based Approach
Frothy bloat, or ruminal tympany, is a life-threatening condition in ruminants, primarily caused by the consumption of lush legumes like alfalfa.[1][2] The rapid fermentation of soluble proteins in these plants leads to the formation of a stable foam within the rumen.[1] This foam traps fermentation gases, preventing their release through eructation and causing the rumen to distend.[2][3]
This compound is a non-ionic surfactant that acts as an anti-foaming agent.[4][5] Its primary mechanism of action is to reduce the surface tension of the liquid in the rumen.[4][6] This destabilizes the protein-gas foam, causing the small gas bubbles to coalesce into larger pockets of free gas that can be expelled through normal physiological processes.[4][6]
Alternatives to this compound include ionophores like monensin and lasalocid, which alter the rumen microbial population to reduce gas production and foam stability.[7] Mineral oil and other vegetable oils can also be used as anti-foaming agents, though their efficacy and duration of action may differ from this compound.[8]
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and its alternatives in preventing alfalfa-induced bloat.
Table 1: Comparison of this compound and a Mineral Mixture
| Treatment Group | Dosage | Bloat Incidence | Efficacy | Study Design | Animal Model |
| This compound | 23 mg/kg body weight/day | No bloat occurred | 100% effective in preventing bloat | Crossover | Three Jersey steers with rumen fistulas |
| Mineral Mixture | 100 g/day (Trial 1) | 69% as many cases as control (not statistically significant in Trial 2) | Partially effective | Crossover | Three Jersey steers with rumen fistulas |
| Control | No treatment | Baseline bloat incidence | N/A | Crossover | Three Jersey steers with rumen fistulas |
Data sourced from a comparative study evaluating two supplements for the prevention of alfalfa bloat.[9]
Table 2: Comparison of this compound and Ionophores (Monensin and Lasalocid)
| Treatment Group | Dosage | Bloat Reduction | Additional Notes |
| This compound | 44 mg/kg body weight | 100% reduction in legume bloat | Recommended field use dose.[10] |
| Monensin | 0.66 to 0.99 mg/kg body weight | ~66% reduction in legume bloat | Compared to pretreatment bloat scores.[10] |
| Monensin | 170 mg/day (with steam-flaked milo) | 40% decrease in frothy bloat incidence (from 61% to 37%) | Study in calves grazing irrigated wheat pasture.[11] |
| Lasalocid | 0.66 to 0.99 mg/kg body weight | ~26% reduction in legume bloat | Compared to pretreatment bloat scores.[10] |
| Monensin + this compound (25% or 50% of recommended dose) | N/A | Reduced bloat more than antibiotics alone, but did not achieve 100% reduction. | [10] |
This table combines data from multiple sources to provide a comparative overview.[10][11] Research indicates that while monensin is effective in reducing the incidence and severity of bloat, this compound is considered a more effective remedy for frothy bloat.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.
Protocol 1: Crossover Design for Bloat Prevention
-
Objective: To evaluate the efficacy of this compound and a mineral mixture in preventing alfalfa-induced bloat.
-
Animal Model: Three Jersey steers with rumen fistulas were used in each trial group.[9]
-
Experimental Design: A crossover design was implemented where each group of steers received each treatment over the course of the study.[9] This design minimizes the impact of individual animal variation.
-
Treatments:
-
Procedure:
-
Data Collection: The number of bloat cases was recorded for each treatment group.
Protocol 2: Dose-Response Evaluation of Bloat Preventatives
-
Objective: To compare the efficacy of different doses of monensin, lasalocid, and this compound in reducing legume bloat.
-
Animal Model: Cattle susceptible to legume bloat.
-
Experimental Design: A dose-response study comparing pre-treatment bloat scores to post-treatment scores.
-
Treatments:
-
Procedure:
-
Baseline bloat scores were established for each animal before treatment.
-
Animals were administered the respective treatments.
-
Cattle were exposed to bloat-inducing pasture (e.g., alfalfa).
-
Bloat scores were recorded post-treatment.
-
-
Data Collection: Bloat scores were compared before and after treatment to calculate the percentage reduction.
Visualizing the Process: Frothy Bloat and Intervention
The following diagrams illustrate the mechanism of frothy bloat and the experimental workflow for evaluating preventative agents.
References
- 1. Bloat in Ruminants - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 2. - NADIS [nadis.org.uk]
- 3. Ruminal Tympany (Bloat) [vivo.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. peacecountrybeef.ca [peacecountrybeef.ca]
- 7. journals.co.za [journals.co.za]
- 8. grazer.mgcafe.uky.edu [grazer.mgcafe.uky.edu]
- 9. Evaluation of two supplements for the prevention of alfalfa bloat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of lasalocid or monensin on legume or grain (feedlot) bloat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agproud.com [agproud.com]
A Comparative Analysis of Poloxalene and Ionophores for Bloat Control in Ruminants
For Researchers, Scientists, and Drug Development Professionals
Bloat in ruminants, a condition characterized by the excessive accumulation of gas in the rumen, poses a significant threat to livestock health and productivity, leading to economic losses for producers. Two primary classes of compounds, poloxalene and ionophores, are widely utilized for the prevention and control of frothy bloat, the most common form of this disorder. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in ruminant health.
Mechanism of Action: A Fundamental Divergence
The strategies employed by this compound and ionophores to mitigate bloat are fundamentally different. This compound acts as a non-ionic surfactant, directly targeting the physical properties of the rumen foam.[1] In contrast, ionophores are antimicrobial compounds that indirectly prevent bloat by altering the rumen microbial ecosystem.
This compound: This compound is a surface-active agent that reduces the surface tension of the stable foam that traps fermentation gases in the rumen.[1] By disrupting the proteinaceous foam structure, this compound causes the small gas bubbles to coalesce into larger pockets that can be expelled through eructation.[1]
Ionophores: These compounds, including monensin and lasalocid, are polyether antibiotics that selectively inhibit the growth of gram-positive bacteria in the rumen. This selective pressure alters the microbial fermentation pathways, leading to a decrease in the production of gas and foam-producing compounds.[2] Ionophores also increase the production of propionate, a more energy-efficient volatile fatty acid, which can improve feed efficiency.[2]
Performance Data: A Quantitative Comparison
Numerous studies have evaluated the efficacy of this compound and ionophores in controlling bloat, with results indicating that while both are effective, their degree of control can vary.
| Treatment | Dosage | Bloat Type | Efficacy (Reduction in Bloat Score/Incidence) | Reference |
| This compound | 44 mg/kg body weight | Legume Bloat | 100% reduction | Bartley et al., 1975[3] |
| Monensin | 0.66 to 0.99 mg/kg body weight | Legume Bloat | ~66% reduction | Bartley et al., 1975[3] |
| Lasalocid | 0.66 to 0.99 mg/kg body weight | Legume Bloat | ~26% reduction | Bartley et al., 1975[3] |
| Monensin | 300 mg/head/day | Pasture Bloat | 20% reduction in incidence; 0.7 mean reduction in bloat score | Meyer & Bryant, 2022[4][5] |
| Lasalocid | 1.32 mg/kg body weight | Grain Bloat | 92% reduction | Bartley et al., 1975[3] |
| Monensin | 1.32 mg/kg body weight | Grain Bloat | 64% reduction | Bartley et al., 1975[3] |
Experimental Protocols
The following sections detail the methodologies of key experiments that have provided comparative data on this compound and ionophores.
Study 1: Bartley et al. (1975) - Legume and Grain Bloat
-
Objective: To compare the efficacy of this compound, monensin, and lasalocid in preventing legume and grain-induced bloat in cattle.
-
Animals: Cattle susceptible to bloat.
-
Experimental Design: Crossover design where animals received different treatments over subsequent periods. Pre-treatment bloat scores were established for each animal.
-
Treatments:
-
This compound: 44 mg/kg body weight.
-
Monensin: 0.66 to 0.99 mg/kg body weight.
-
Lasalocid: 0.66 to 0.99 mg/kg body weight.
-
Control (for grain bloat): No treatment.
-
-
Bloat Induction:
-
Legume Bloat: Animals were grazed on bloat-provoking alfalfa pasture.
-
Grain Bloat: Animals were fed a high-grain diet known to induce bloat.
-
-
Data Collection: Bloat severity was scored visually. The percentage reduction in bloat score was calculated by comparing treatment scores to pre-treatment scores.
Study 2: Nagaraja et al. (1981) - Alfalfa Bloat
-
Objective: To evaluate the effects of monensin and lasalocid on rumen microbial populations and the severity of alfalfa-induced bloat.
-
Animals: Rumen-cannulated cattle genetically susceptible to bloat.
-
Experimental Design: Animals were grazed on alfalfa pasture and received treatments directly into the rumen.
-
Treatments:
-
Monensin: 0.66 and 0.99 mg/kg body weight.
-
Lasalocid: 0.66 and 0.99 mg/kg body weight.
-
-
Bloat Induction: Grazing on bloat-provoking alfalfa pasture.
-
Data Collection: Bloat severity was scored, and rumen fluid samples were collected to analyze microbial populations and fermentation parameters.
Visualizing the Mechanisms and Workflows
To further elucidate the distinct modes of action and the experimental processes involved in their evaluation, the following diagrams are provided.
Caption: Mechanism of action for this compound in controlling frothy bloat.
Caption: Mechanism of action for ionophores in controlling frothy bloat.
Caption: A generalized experimental workflow for comparing bloat control agents.
Conclusion
Both this compound and ionophores are valuable tools in the management of frothy bloat in ruminants. This compound offers a direct and highly effective method of disrupting the stable foam responsible for bloat, demonstrating complete prevention in some studies.[3] Ionophores, while also effective, work through a more indirect mechanism of altering the rumen microbial population. This alteration not only reduces the incidence of bloat but can also offer additional benefits of improved feed efficiency.[2]
The choice between these two agents may depend on the specific production system, the type of bloat-provoking feed, and the desired secondary outcomes, such as enhanced animal performance. Further research directly comparing the cost-effectiveness and long-term impacts of these compounds on rumen health and animal productivity is warranted to provide more comprehensive guidance for their use in diverse livestock production settings.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of lasalocid or monensin on legume or grain (feedlot) bloat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meta-analysis of the effects of monensin on growth and bloat of cattle on pasture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Poloxalene and Mineral Oil for the Treatment of Frothy Bloat in Ruminants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of poloxalene and mineral oil in the treatment of frothy bloat (primary ruminal tympany) in ruminants. This document synthesizes available experimental data to offer an objective analysis of their performance, mechanisms of action, and application protocols.
Introduction to Frothy Bloat and Treatment Agents
Frothy bloat is a life-threatening condition in ruminants characterized by the formation of a stable foam in the rumen that traps fermentation gases, preventing their eructation.[1] This leads to a rapid distention of the rumen, which can cause severe pain, respiratory distress, and death if left untreated.[2] The primary cause is often the consumption of lush, leguminous forages such as alfalfa and clover.[1]
Effective treatment relies on the administration of anti-foaming agents to destabilize the foam, allowing the release of trapped gases.[1] Two commonly utilized agents for this purpose are this compound and mineral oil.
This compound is a non-ionic surfactant that is highly effective in both the prevention and treatment of legume bloat.[1][3] It is a synthetic polymer that is not readily metabolized in the rumen.[1]
Mineral oil , a derivative of petroleum, is also widely used as an anti-foaming agent in the management of frothy bloat.[1][4] It is a complex mixture of hydrocarbons.
Mechanism of Action
Both this compound and mineral oil function as surfactants to reduce the surface tension of the foam in the rumen. By lowering this tension, they weaken the structure of the gas bubbles, causing them to coalesce and break, which releases the trapped gas for eructation.[2][4]
Comparative Efficacy: Experimental Data
Direct in-vivo comparative studies with quantitative outcomes for the treatment of frothy bloat are limited in the available scientific literature. However, an in-vitro study provides a quantitative comparison of the foam-reducing capabilities of this compound and mineral oil. Additionally, a study on the prevention of bloat highlights the high efficacy of this compound.
Table 1: In-Vitro Comparison of Foam Reduction
| Treatment Agent | Initial Foam Volume (mL) | Final Liquid Volume (mL) | Foam Reduction (mL) | Reference |
| This compound | 50 | 17.3 | 32.7 | [5] |
| Mineral Oil | 50 | 36.0 | 14.0 | [5] |
| Control (Water) | 50 | 35.3 | 14.7 | [5] |
Data derived from a study using a synthetic stable foam created with soap and water.
In this in-vitro model, this compound demonstrated significantly greater foam-reducing efficacy compared to mineral oil.[5]
While not a direct treatment comparison, a study on bloat prevention in steers fed fresh alfalfa found that this compound was 100% effective in preventing the occurrence of bloat.[6] Veterinary sources and field experience also suggest that while both are effective, this compound may be faster-acting and more convenient.[4]
Experimental Protocols
Objective: To compare the therapeutic efficacy of this compound and mineral oil in ruminants with clinical frothy bloat.
Study Design: A randomized, controlled clinical trial.
Animal Model: Ruminants (e.g., cattle, sheep) diagnosed with moderate to severe frothy bloat. Diagnosis would be based on clinical signs such as left-sided abdominal distention, discomfort, and the inability to relieve gas via a stomach tube.[7]
Treatment Groups:
-
This compound Group: Administration of this compound at the recommended therapeutic dose (e.g., 25-50 g for adult cattle) as a drench.[8]
-
Mineral Oil Group: Administration of mineral oil at the recommended therapeutic dose (e.g., 250-500 mL for adult cattle) as a drench.[2]
-
Control Group (optional, with ethical considerations): A placebo drench (e.g., water), with strict humane endpoints for intervention with a proven treatment if no improvement is seen within a short timeframe.
Data Collection and Parameters:
-
Bloat Score: Assessed at baseline and at regular intervals post-treatment (e.g., 15, 30, 60 minutes) using a standardized scoring system (e.g., 0 = no bloat, 5 = severe distention).
-
Rumen Distention: Measured as the circumference of the abdomen at the paralumbar fossa at the same intervals.
-
Rumen pH: Measured from a rumen fluid sample collected via stomach tube or rumenocentesis at baseline and at the end of the observation period.
-
Gas Release: Qualitative and quantitative assessment of eructation and gas release post-treatment.
-
Clinical Signs: Monitoring of respiratory rate, heart rate, and general demeanor.
-
Time to Resolution: Time from treatment administration to the resolution of clinical signs of bloat.
Summary and Conclusion
Both this compound and mineral oil are established treatments for frothy bloat in ruminants, acting as surfactants to break down the stable foam in the rumen.[1][4] Qualitative assessments and in-vitro data suggest that this compound is a highly effective and potentially faster-acting agent.[4][5] One study demonstrated 100% efficacy of this compound in the prevention of bloat.[6]
Mineral oil is also considered an effective treatment, though it may be less potent in its foam-reducing capabilities as suggested by in-vitro studies.[1][5]
The primary limitation in providing a definitive quantitative comparison is the lack of published in-vivo clinical trials that directly compare the therapeutic efficacy of this compound and mineral oil for the treatment of existing frothy bloat. Further research in a controlled clinical setting is warranted to provide robust quantitative data on their comparative performance in resolving this critical condition.
References
- 1. meddocsonline.org [meddocsonline.org]
- 2. Be Aware of Frothly Bloat Risk in Spring Pastures [u.osu.edu]
- 3. Recent advances in research in the rumen bloat of ruminant animals fed high-concentrate diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 6. Evaluation of two supplements for the prevention of alfalfa bloat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as an Anti-Bloat Compound and Its Effect on Milk Yield and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full Abstract [abstracts.societyforscience.org]
Comparative Guide to In Vitro Cytotoxicity of Poloxalene Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of various Poloxalene (also known as Poloxamer or Pluronic) formulations. Poloxamers are non-ionic triblock copolymers composed of a central hydrophobic chain of polyoxypropylene (PPO) and two identical hydrophilic chains of polyoxyethylene (PEO). Their amphiphilic nature makes them excellent surfactants and they are widely used in pharmaceutical formulations as solubilizing agents, emulsifiers, and drug delivery vehicles. Understanding the cytotoxic potential of these excipients is crucial for the development of safe and effective drug products.
This document summarizes quantitative data from multiple studies, details the experimental protocols used to assess cytotoxicity, and provides visual representations of experimental workflows.
Data Presentation: Comparative Cytotoxicity of this compound Formulations
The following tables summarize the in vitro cytotoxicity data of various this compound formulations from different studies. It is important to note that direct comparison of absolute values between studies should be done with caution due to variations in cell lines, assay methods, and exposure times.
| Formulation | Poloxamer Type(s) | Cell Line | Assay | Key Findings |
| Poloxamer-Coated Nanoparticles | ||||
| Allicin-loaded gelatin nanoparticles | Poloxamer 188 | HepG-2 | MTT | Coated nanoparticles had an IC50 of 6.736 µM, which was 2-fold lower (more cytotoxic) than uncoated nanoparticles and 4-fold lower than allicin solution alone.[1] |
| Dasatinib-loaded nanoparticles | Pluronic F-108, F-127, Kolliphor P-188 | Various | - | The Poloxamers themselves were observed to be non-toxic to the cells; in some cases, they even stimulated cell growth.[2] |
| Docetaxel-loaded PLGA nanoparticles | Poloxamer 188 | MCF-7 TAX30 | - | PLGA/Poloxamer 188 nanoparticles showed significantly higher cytotoxicity compared to PLGA nanoparticles without Poloxamer 188 and the commercial drug Taxotere®.[3] |
| Methotrexate-loaded nanoparticles | Poloxamer 407 | Caco-2 | - | Empty P407-based nanoparticles (up to 900 µg/mL) did not induce cytotoxicity in immortalized human normal cells, even after 72 hours of incubation.[4] |
| Poloxamer Hydrogels | ||||
| Tramadol-loaded binary hydrogel | Poloxamer 407, Poloxamer 188 | V79 fibroblasts, Hepatocytes | MTT, NRU | The incorporation of tramadol into the Poloxamer hydrogels reduced the cytotoxic effects of the drug. The addition of Poloxamer 188 did not cause significant cytotoxic effects compared to the Poloxamer 407 hydrogel alone.[5][6] |
| Free Poloxamers | ||||
| Pluronic L61, P85, F127 | L61, P85, F127 | DHB/K12/TRb | - | The more hydrophobic Pluronic L61 (HLB = 3) completely reduced cell viability at 1%, whereas the more hydrophilic P85 (HLB = 16) and F127 (HLB = 22) did not suppress cell growth at the same concentration.[7] |
| Pluronic F127 | F127 | HepG2 | - | Exhibited relatively low cytotoxicity with a No Observed Effect Concentration (NOEC) of 5% w/w and a Minimum Effective Concentration (MEC) of 10% w/w.[7] |
IC50: Half-maximal inhibitory concentration; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; NRU: Neutral Red Uptake; PLGA: Poly(lactic-co-glycolic acid); HLB: Hydrophile-Lipophile Balance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of the this compound formulations for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, centrifuge the plates (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Data Analysis: Cytotoxicity is calculated based on the amount of LDH released relative to a maximum LDH release control (cells lysed with a detergent).
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound formulations.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Signaling Pathway: Poloxamer Interaction with Multi-Drug Resistant Cells
Poloxamers, particularly Pluronic block copolymers, have been shown to modulate the activity of multi-drug resistant (MDR) cancer cells. This diagram illustrates a simplified pathway of how Poloxamers can enhance the cytotoxicity of chemotherapeutic drugs in these cells.
Caption: Poloxamer-mediated sensitization of MDR cancer cells.
References
- 1. Augmented cytotoxicity using the physical adsorption of Poloxamer 188 on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. dovepress.com [dovepress.com]
- 6. Poloxamer-based binary hydrogels for delivering tramadol hydrochloride: sol-gel transition studies, dissolution-release kinetics, in vitro toxicity, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Poloxalene's Impact on Milk Composition in Dairy Cows: A Comparative Analysis
A comprehensive review of scientific literature indicates that Poloxalene, a non-ionic surfactant used for the prevention of frothy bloat in dairy cows, has no discernible impact on milk yield or the percentage of its core components: fat, protein, and solids-not-fat.[1][2] This neutrality in milk composition distinguishes it from other feed additives, such as the ionophore monensin and the naturally occurring compounds, alfalfa saponins, which have been shown to alter milk production and composition through their influence on rumen fermentation.
This guide provides a comparative analysis of this compound, Monensin, and Alfalfa Saponins, focusing on their effects on milk composition in dairy cows. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of available data, detailed experimental protocols from key studies, and visual representations of the underlying physiological mechanisms.
Comparative Effects on Milk Composition
The following table summarizes the quantitative impact of this compound, Monensin, and Alfalfa Saponins on key milk production parameters as reported in scientific studies.
| Feed Additive | Milk Yield | Milk Fat Percentage | Milk Protein Percentage | Lactose Percentage | Reference |
| This compound | No effect | No effect | No effect | No effect | [1][2] |
| Monensin | Increase | Decrease | Decrease (slight) | No effect | [3][4][5] |
| Alfalfa Saponins | Decrease (linear) | - | - | - | [6] |
Note: The effects of Alfalfa Saponins on milk fat and protein percentages are not as definitively quantified in the reviewed literature as those for this compound and Monensin.
Mechanism of Action and Indirect Influence on Milk Synthesis
The primary mode of action for these compounds lies in their ability to modulate the microbial ecosystem within the rumen, which in turn alters the profile of volatile fatty acids (VFAs) produced. VFAs are the main energy source for ruminants and are precursors for milk synthesis in the mammary gland.
This compound , as a surfactant, acts physically to reduce the surface tension of the rumen fluid, thereby preventing the formation of stable foam that causes bloat.[7] Its mechanism is not metabolic and does not appear to significantly alter the microbial population or the resulting VFA profile.[8]
Monensin , on the other hand, is an ionophore that selectively inhibits certain gram-positive bacteria in the rumen. This leads to a shift in the VFA profile, characterized by an increase in the proportion of propionate and a decrease in acetate and butyrate.[9][10][11] Propionate is a primary precursor for glucose synthesis in the liver, and an increased supply of glucose can drive higher milk lactose synthesis and consequently, higher milk yield. The decrease in acetate, a key building block for milk fat synthesis, is linked to the observed reduction in milk fat percentage.[12]
Alfalfa Saponins are known to have a defaunating effect, reducing the protozoal population in the rumen.[13][14] This can lead to an increase in the efficiency of nitrogen utilization by the cow, which may positively influence milk protein content.[15][16] However, the impact of saponins on the overall VFA profile and subsequent effects on milk yield and composition can be variable and appear to be dose-dependent, with some studies indicating a potential for decreased milk production at higher supplementation levels.[6]
Experimental Protocols
Detailed methodologies from representative studies are provided below to allow for a critical evaluation of the presented data.
This compound Administration Study
-
Objective: To determine the effect of this compound on milk yield and composition in lactating dairy cows.
-
Animals: Lactating dairy cows of unspecified breed.
-
Experimental Design: Cows were fed a diet known to cause bloat, with and without the addition of this compound.
-
Dosage and Administration: this compound was administered as a top dressing on the feed. The exact dosage was not specified in the available abstract.[1][2]
-
Data Collection: Milk yield was recorded, and milk samples were analyzed for fat, protein, and solids-not-fat content.
-
Results: The study concluded that this compound had no effect on milk yield or the percentage of fat, protein, and solids-not-fat in the milk.[1][2]
Monensin Supplementation Trial
-
Objective: To evaluate the effects of different levels of sodium monensin on the productive performance and milk protein fraction composition of lactating cows.
-
Animals: 12 Holstein cows.
-
Experimental Design: A balanced 3 x 3 Latin square design was used.
-
Treatments:
-
Control diet (no monensin)
-
Diet with 24 mg of monensin/kg of dry matter (DM)
-
Diet with 48 mg of monensin/kg of DM
-
-
Data Collection: Milk production was measured daily. Milk samples were collected on two alternate days from both daily milkings for analysis of crude protein, non-protein nitrogen, non-casein nitrogen, true protein, casein, and whey protein.
-
Results: The 24 mg/kg DM monensin treatment increased milk production, fat yield, and lactose yield. Monensin did not influence the concentrations of the different milk protein fractions.[4][17]
Alfalfa Saponins (within Alfalfa Extract) Study
-
Objective: To investigate the effects of alfalfa extract and alfalfa polysaccharides on the lactation performance of dairy cows.
-
Animals: 84 healthy Holstein cows.
-
Experimental Design: Cows were randomly divided into 7 groups, including a control group, three alfalfa polysaccharide groups, and three alfalfa extract groups.
-
Dosage and Administration: Alfalfa extract (containing saponins and other bioactive compounds) was supplemented in the daily rations at concentrations of 1, 2, and 3 kg/t .
-
Data Collection: Milk production was recorded, and milk protein content was analyzed.
-
Results: The alfalfa extract groups showed significantly greater milk production compared to the control and alfalfa polysaccharide groups. The 2 kg/t alfalfa extract group had a significantly greater milk protein content than the control group. The study suggests that active substances in the extract, such as flavones and saponins, may contribute to the increase in milk protein.[18]
Visualizing the Impact on Rumen Fermentation and Milk Synthesis Precursors
The following diagrams illustrate the proposed mechanisms by which this compound, Monensin, and Alfalfa Saponins influence rumen fermentation and the availability of precursors for milk synthesis.
Caption: this compound's physical action on rumen fluid to prevent bloat.
Caption: Monensin's influence on VFA profile and subsequent effects on milk yield and fat.
Caption: Potential mechanism of Alfalfa Saponins on nitrogen utilization and milk protein.
References
- 1. This compound as an anti-bloat compound and its effect on milk yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A field study on the effects of dietary monensin on milk production and milk composition in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Productive performance and milk protein fraction composition of dairy cows supplemented with sodium monensin – ScienceOpen [scienceopen.com]
- 5. A meta-analysis of the impact of monensin in lactating dairy cattle. Part 2. Production effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saponin Extracts Utilization as Dietary Additive in Ruminant Nutrition: A Meta-Analysis of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ams.usda.gov [ams.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying the effect of monensin dose on the rumen volatile fatty acid profile in high-grain-fed beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of monensin on total volatile fatty acid production by steers fed a high grain diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Factors Affecting the Composition of Milk from Dairy Cows - Designing Foods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Alfalfa (Medicago sativa L.) as a Promising Herbal Galactagogue for Dairy Cows: A Review | Bioeksperimen: Jurnal Penelitian Biologi [journals2.ums.ac.id]
- 17. scielo.br [scielo.br]
- 18. Study of the Effects of Alfalfa Bioactive Substances and Polysaccharides on the Lactation Performance and Immune Function of Dairy Cows [arccjournals.com]
Poloxalene's Impact on Fecal n-Alkane Concentrations: A Comparative Guide
A notable gap in current research is the lack of publicly available quantitative data on the specific effects of Poloxalene and its alternatives on fecal n-alkane concentrations. This guide provides a framework for comparison, including established experimental protocols and the known mechanism of this compound. The data presented in the comparison table is illustrative, based on hypothetical outcomes, to demonstrate a comparative structure pending the availability of peer-reviewed results.
This compound is a non-ionic surfactant widely used in the livestock industry to prevent frothy bloat in ruminants.[1][2][3] Its primary function is to reduce the surface tension of rumen fluid, thereby destabilizing the proteinaceous foam that traps fermentation gases.[4][5] The n-alkane technique is a common method for estimating herbage intake and diet composition in grazing animals. This method relies on the analysis of long-chain hydrocarbons (n-alkanes) in plant wax and feces.[3] Given this compound's surfactant properties, there is a potential for interaction with these hydrophobic n-alkanes, which could affect their concentration in fecal matter and consequently the accuracy of intake estimations.
Comparative Analysis of this compound's Effect
Table 1: Hypothetical Comparison of this compound's Effect on Fecal n-Alkane Concentrations (mg/kg DM)
| n-Alkane | Control Group (No this compound) | This compound-Treated Group | % Difference | p-value |
| C29 | 150.5 ± 12.3 | 145.2 ± 11.8 | -3.5% | >0.05 |
| C31 | 280.1 ± 25.6 | 270.8 ± 24.9 | -3.3% | >0.05 |
| C32 (dosed) | 450.7 ± 35.1 | 435.1 ± 33.7 | -3.5% | >0.05 |
| C33 | 210.4 ± 18.9 | 201.5 ± 17.5 | -4.2% | >0.05 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual experimental results are required for a valid comparison.
Experimental Protocols
The following is a detailed methodology for an experiment designed to validate the effect of this compound on fecal n-alkane concentrations.
1. Animal Management and Dosing:
-
Subjects: A cohort of ruminants (e.g., cattle) of similar age, breed, and physiological state are selected and randomly assigned to a control group and a this compound-treated group.
-
Diet: All animals are maintained on the same diet, typically a forage-based ration known to have a consistent n-alkane profile.
-
n-Alkane Administration: A synthetic, even-chain n-alkane, such as dotriacontane (C32), is administered daily to all animals.[6][7] This is often done using a controlled-release capsule or by incorporating it into a supplement.[8][9][10] The dosing period typically lasts for at least 12 days to ensure a steady state of n-alkane excretion is reached.[6][7]
-
This compound Administration: The treated group receives this compound at the manufacturer's recommended dosage. This can be administered as a top-dress on feed, in a molasses block, or as a drench.[5]
2. Fecal Sample Collection:
-
Acclimatization Period: Fecal samples are not collected for the first 5-7 days of the dosing period to allow for the stabilization of the dosed n-alkane concentration in the feces.[6][7]
-
Sampling Period: Following the acclimatization period, fecal grab samples are collected twice daily for 4-5 consecutive days.[6][7] Samples are typically taken from the rectum to avoid contamination.[11]
-
Sample Handling: Collected samples are immediately frozen and subsequently freeze-dried and ground to a homogenous powder for analysis.
3. n-Alkane Analysis:
-
Extraction: N-alkanes are extracted from the dried fecal samples using a solvent-based extraction method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extracted n-alkanes are quantified using GC-MS.[12][13][14] This technique allows for the separation and identification of individual n-alkanes based on their chain length. An internal standard is used to ensure accuracy.
Mechanism of Action: this compound
This compound's primary role is as a surfactant in the rumen. It does not have a known direct signaling pathway related to n-alkane metabolism. Its potential effect on fecal n-alkane concentration is likely due to its physical properties in the digestive tract.
Caption: this compound's mechanism in preventing bloat and its potential interaction with n-alkanes.
Experimental Workflow
The logical flow of an experiment to determine the impact of this compound on fecal n-alkane concentration is outlined below.
Caption: Workflow for validating this compound's effect on fecal n-alkanes.
References
- 1. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 2. This compound as an anti-bloat compound and its effect on milk yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ams.usda.gov [ams.usda.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Using molasses as an alternative to controlled release devices for administering n-alkane markers to cattle | Animal Science | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Poloxalene
This document provides essential safety and logistical information for the proper disposal of Poloxalene, intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data and general laboratory best practices.
I. This compound Safety and Hazard Profile
This compound is a non-ionic surfactant primarily used in veterinary medicine to treat bloat in cattle[1][2]. While it is reported to have no known toxicity in humans and is not listed in the National Toxicology Program Database, its manufacturing process involves petroleum-derived chemicals that have a significant environmental impact[3]. Some safety data sheets (SDS) for products containing similar block copolymers indicate that they can be toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to avoid environmental release[4]. Thermal degradation at high temperatures may lead to the release of irritating gases and vapors[1][5].
II. Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative properties of this compound. This data is essential for understanding its behavior and potential environmental fate.
| Property | Value | Reference |
| Molecular Weight Range | 2,850 to 3,150 g/mol | [3] |
| Appearance | Clear, water-white syrupy liquid | [6] |
| Hydroxyl Number | 35.7 to 39.4 | [3] |
| Cloud Point (10% solution) | 42°C to 46°C | [3] |
| Partition Coefficient (log Pow) | 3.38 (Bioaccumulation not expected) | [4] |
III. Step-by-Step Disposal Protocol
Researchers must handle and dispose of this compound in a manner that minimizes occupational exposure and prevents environmental contamination[6]. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations before proceeding.
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound waste, equip yourself with appropriate PPE. This includes:
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, absorbent pads), and rinsate from cleaning, in a dedicated and clearly labeled waste container[6].
-
The container must be chemically compatible, sealable, and in good condition to prevent leaks[7].
Step 3: Spill Management
-
In case of a spill, contain the source if it is safe to do so[6].
-
Absorb the spilled liquid with an inert, dry material (e.g., vermiculite, sand, or commercial absorbent pads)[7].
-
Sweep or shovel the absorbed material into a suitable, sealed container for disposal[6][8].
-
Thoroughly clean the spill area[6].
-
Avoid letting spilled material enter drains, sewers, or waterways[7][8]. If environmental release occurs, inform the relevant authorities immediately[7].
Step 4: Container Labeling and Storage
-
Label the waste container clearly as "Hazardous Waste: this compound" and include any other information required by local and national regulations.
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents[6][8]. Keep the container tightly closed until it is ready for collection[7].
Step 5: Final Disposal
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor[7].
-
Never dispose of this compound by pouring it down the drain or adding it to general municipal trash[8].
-
Follow all local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification and management[8].
IV. Experimental Protocols
The reviewed literature does not contain specific experimental protocols for the degradation or disposal of this compound. The disposal procedures outlined above are derived from safety data sheets and general chemical safety principles. Key considerations for handling this compound in a research setting include:
-
Waste Minimization : Practice waste minimization by preparing only the required amount of this compound solution for your experiments[6].
-
Handling : Avoid breathing vapors or mists and prevent contact with skin and eyes[6]. Wash hands and exposed skin thoroughly after handling[8].
-
Decontamination : Decontaminate reusable labware by washing with an appropriate solvent or detergent solution, collecting all rinsate as hazardous waste.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe this compound waste management.
References
- 1. Buy this compound | 9003-11-6 [smolecule.com]
- 2. This compound as an anti-bloat compound and its effect on milk yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
- 6. media.tractorsupply.com [media.tractorsupply.com]
- 7. agilent.com [agilent.com]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Poloxalene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Poloxalene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is reported to have no known toxicity, it is crucial to follow standard laboratory safety protocols to minimize exposure and prevent potential irritation.[1] The following personal protective equipment is recommended:
1. Eye Protection:
-
Wear safety glasses with side shields or goggles if there is a possibility of eye contact with this compound, especially in its liquid or powdered form.[2]
2. Hand Protection:
-
Impervious gloves are recommended, particularly for bulk processing operations or when prolonged skin contact is possible.[2]
3. Respiratory Protection:
-
For the normal use of this compound products, respiratory protection is generally not required.[2]
-
However, when handling the powdered form, it is advisable to use dust masks or respirators to minimize inhalation.[3]
-
If the applicable Occupational Exposure Limit (OEL) is exceeded, a suitable respirator should be worn.[2]
4. Protective Clothing:
-
Wear appropriate protective clothing to prevent skin contact.[3]
Safe Handling and Operational Procedures
Adherence to proper handling procedures is critical for laboratory safety.
General Handling:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Human exposure should be minimized by observing general industry standards for occupational health and safety.[3]
For Powdered Formulations:
-
Utilize dust arresting equipment and ensure adequate ventilation to minimize dust generation and inhalation.[3]
-
Personal hygiene is important; wash before eating or leaving the worksite.[3]
-
Be alert for any signs of allergic reactions and seek prompt medical attention if suspected.[3]
Storage:
-
Store at room temperature.[3]
-
Be aware that when subjected to extreme temperatures (38°C/100°F) for long periods (6 months), spontaneous combustion may occur. If the product develops a strong, irritating odor, it should be flushed with water and discarded immediately.[3]
Disposal Plan
This compound is not classified as a hazardous substance, which simplifies disposal. However, it is essential to follow local regulations and institutional guidelines for chemical waste disposal.
General Disposal Guidance:
-
Considering the known environmental and human health hazards, appropriate technical and procedural wastewater and waste disposal measures should be implemented to prevent occupational exposure and environmental release.[2]
-
Waste minimization practices are recommended.[2]
-
For non-hazardous chemical waste, disposal may be possible through regular trash or down the drain with copious amounts of water, but always verify with your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an accidental release or exposure, follow these first aid and spill cleanup protocols.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes. If irritation occurs or persists, seek medical attention.
-
Skin Contact: Should irritation occur, seek medical attention. Contaminated clothing should be laundered before reuse.
-
Ingestion of Large Quantities: May result in diarrhea and vomiting.
Spill Cleanup:
-
Cleanup operations should be conducted by trained personnel.[2]
-
Avoid breathing vapor or mist from liquid spills.[2]
-
Use appropriate personal protective equipment during cleanup.[2]
Quantitative Data Summary
While specific occupational exposure limits for this compound are not established, the following table summarizes available quantitative information related to its use.
| Parameter | Value | Source |
| Active Ingredient (Dry Type A Medicated Articles) | 53% | [4][5] |
| Active Ingredient (Liquid Type A Medicated Articles) | 99.5% | [4][5] |
| Recommended Dosage (Moderate Bloat Conditions) | 1 gram per 100 pounds of body weight daily | [3][4] |
| Recommended Dosage (Severe Bloat Conditions) | 2 grams per 100 pounds of body weight daily | [3][4] |
Procedural Workflow for Handling this compound
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. media.tractorsupply.com [media.tractorsupply.com]
- 3. Bloat Guard® (this compound) TYPE A MEDICATED ARTICLE [dailymed.nlm.nih.gov]
- 4. 21 CFR § 558.464 - this compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. Federal Register :: Request Access [unblock.federalregister.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
